Tenofovir maleate
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKUDVCYGLXAH-REVJHSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tenofovir maleate synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of Tenofovir Maleate
Introduction
Tenofovir, a key antiviral agent, is a nucleotide reverse transcriptase inhibitor (NRTI) essential in the treatment of HIV and hepatitis B infections. It is administered as a prodrug, most commonly tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance its oral bioavailability. The synthesis and purification of tenofovir and its salt forms are critical processes that dictate the final product's purity, efficacy, and safety. While the fumarate salt is more common, the maleate salt is also of interest. This guide provides a detailed overview of the synthesis of the tenofovir base and its subsequent conversion to this compound, along with various purification methodologies.
Synthesis of Tenofovir
The synthesis of tenofovir typically involves the N-alkylation of adenine or a precursor with a chiral propylene oxide derivative, followed by the introduction of the phosphonate group and subsequent deprotection.
General Synthetic Pathway
A common industrial synthesis route starts with adenine and (R)-propylene carbonate to form (R)-9-(2-hydroxypropyl)adenine (HPA). This intermediate is then condensed with a phosphonating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, followed by hydrolysis to yield tenofovir.[1][2][3] An alternative approach involves building the adenine ring from simpler precursors like diaminomalononitrile.[4][5][6]
Key Synthesis Steps Visualization
Caption: General synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) [1][7]
-
To a reaction vessel, add N,N-dimethylformamide (DMF), (R)-4-methyl-1,3-dioxolan-2-one (R-propylene carbonate), adenine, and a catalytic amount of potassium hydroxide.
-
Heat the mixture to 135-145°C and maintain for approximately 22 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 80-90°C and evaporate about 80% of the solvent under reduced pressure.
-
Add isopropanol to the concentrate and heat to 70-80°C to dissolve the solids.
-
Cool the solution to 0-5°C to induce crystallization.
-
Stir for 1 hour, then filter the solid product.
-
Dry the filter cake under vacuum at 40°C to yield the white solid product.
Protocol 2: Synthesis of Tenofovir from HPA [1]
-
Under anhydrous and oxygen-free conditions, dissolve HPA in DMF.
-
Add a magnesium alkoxide catalyst (e.g., magnesium tert-butoxide).
-
Add diethyl(tosyloxy)methylphosphonate and heat the condensation reaction to 50-90°C.
-
After the reaction is complete, neutralize with an organic acid like acetic acid.
-
Remove the solvent by distillation.
-
Add dichloromethane and water to the residue. The magnesium salts will precipitate.
-
Filter the mixture and separate the organic layer.
-
Concentrate the organic layer to obtain (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.
-
Hydrolyze the diethyl ester using an acid such as aqueous HBr at elevated temperatures (90-95°C) to yield tenofovir.[8]
Comparative Synthesis Data
| Method | Key Reagents | Base/Catalyst | Overall Yield | Reference |
| Classical Route | Adenine, (R)-propylene carbonate, Diethyl p-toluenesulfonyloxymethylphosphonate | NaOH, Magnesium Alkoxide | ~24% | [9] |
| Improved Convergent Process | Diaminomalononitrile precursor | NaOtBu | ~70% | [4][6] |
| Chemoenzymatic Route (Kinetic Res.) | Racemic alcohol, Vinyl acetate | Immobilized Lipase | 47% | [10] |
| Chemoenzymatic Route (Stereoselective Red.) | 1-(6-chloro-9H-purin-9-yl)propan-2-one | Recombinant ADH | 86% | [10] |
Formation and Purification of this compound
Once the tenofovir base is synthesized, the next step is the formation of the maleate salt, followed by purification to meet pharmaceutical standards.
Salt Formation
The conversion of tenofovir free base to its maleate salt is achieved by reacting the base with maleic acid in a suitable solvent. Toluene has been identified as a favorable solvent for the preparation of various tenofovir salts, including the maleate form.[2]
Protocol 3: General Procedure for this compound Salt Formation [2]
-
Dissolve or suspend tenofovir free base in toluene.
-
In a separate vessel, dissolve a stoichiometric amount of maleic acid in a suitable solvent, which could also be toluene or a co-solvent.
-
Add the maleic acid solution to the tenofovir suspension/solution.
-
Stir the mixture at a controlled temperature to facilitate salt formation and precipitation.
-
Cool the mixture to enhance crystallization.
-
Filter the precipitated solid, wash with a cold solvent, and dry under vacuum.
Purification Methods
Purification is crucial to remove process-related impurities and unreacted starting materials. Recrystallization and chromatographic techniques are commonly employed.
Recrystallization
Recrystallization is a primary method for purifying the final salt product. The choice of solvent is critical for obtaining high purity and yield.
Protocol 4: Recrystallization of Tenofovir Salt [11]
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve a clear solution.
-
Slowly cool the solution to room temperature and then further to a lower temperature (e.g., 5-10°C) to induce crystallization.
-
Maintain the low temperature for a sufficient duration to maximize the yield of the purified crystals.
-
Filter the solid, wash with a small amount of the chilled recrystallization solvent.
-
Dry the purified product under vacuum.
Chromatographic Purification
For impurities that are difficult to remove by crystallization, chromatographic methods are used. High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.
Protocol 5: HPLC for Purity Analysis and Impurity Profiling [12][13]
-
Column: A reverse-phase column such as a C8 or C18 is typically used (e.g., Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[12][13][14]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of approximately 260-262 nm.[12]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[12]
Purification Workflow Visualization
Caption: Workflow for the purification of this compound.
Purity and Impurity Data
The purity of tenofovir and its salts is critical. Common process-related impurities should be monitored and controlled.
| Impurity Name | Typical Source | Control Strategy |
| Tenofovir Monoisoproxil | Incomplete esterification or hydrolysis | Optimized reaction, Purification[15] |
| N7-alkylation regioisomer | Non-selective alkylation of adenine | Controlled reaction conditions[6] |
| Tenofovir Disoproxil Ethyl Ester | Process-related impurity | HPLC analysis and control[16] |
| Adenine | Unreacted starting material | Purification[16] |
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions and purification procedures to ensure a high-quality active pharmaceutical ingredient. The methodologies outlined in this guide, from the initial synthesis of the tenofovir base to its final purification as a maleate salt, provide a comprehensive framework for researchers and professionals in drug development. Advances in synthetic chemistry, including chemoenzymatic routes, offer pathways to more efficient and sustainable manufacturing processes. Rigorous analytical monitoring throughout the process is paramount for controlling impurities and ensuring the final product meets stringent regulatory standards.
References
- 1. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 2. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2009130437A1 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]
- 16. shijiebiaopin.net [shijiebiaopin.net]
The Discovery and History of Tenofovir: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir, a cornerstone of antiretroviral therapy, represents a landmark achievement in the fight against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the discovery and history of tenofovir and its prodrug, tenofovir disoproxil fumarate (TDF). It delves into the seminal preclinical and clinical research that established its potent antiviral activity, favorable pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this pivotal antiviral agent for researchers, scientists, and drug development professionals.
Introduction: The Genesis of a Groundbreaking Antiviral
The story of tenofovir begins with the pioneering work of Dr. Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1][2][3][4] In the mid-1980s, Dr. Holý synthesized a series of acyclic nucleoside phosphonates (ANPs), a novel class of compounds with the potential for antiviral activity.[1] One of these compounds was (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), which would later be known as tenofovir.[2] The initial patent filed in 1986 focused on its activity against herpes simplex virus, as the gravity of the HIV epidemic was just beginning to be understood.[5]
A pivotal collaboration between Dr. Holý and Dr. Erik De Clercq of the Rega Institute for Medical Research in Belgium led to the discovery of PMPA's potent anti-HIV activity in cell cultures in 1985.[2][5] This discovery set the stage for the development of one of the most important antiretroviral drugs.
However, the initial form of tenofovir had poor cell penetration and low oral bioavailability due to the negative charges on its phosphonate group, limiting its therapeutic potential.[5][6] The breakthrough came when Gilead Sciences, a then-small biotechnology company, licensed the ANP patents and developed a prodrug strategy to overcome these limitations.[1] This led to the creation of tenofovir disoproxil fumarate (TDF), an oral prodrug of tenofovir that is efficiently absorbed and converted to the active drug within the body.[2][5]
Mechanism of Action: A Nucleotide in Disguise
Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[5][7] Its mechanism of action is a sophisticated deception at the molecular level.
Intracellular Activation
Once absorbed, TDF is rapidly hydrolyzed by plasma and tissue esterases to tenofovir.[8][9] Inside the target cell, tenofovir undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[7][10] This activation pathway is more efficient than that of nucleoside reverse transcriptase inhibitors (NRTIs), which require three phosphorylation steps.[11]
Inhibition of Viral Reverse Transcriptase
TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[7] TFV-DP is incorporated into the growing viral DNA chain. However, because tenofovir lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature chain termination and halting viral DNA synthesis.[5][12] This selective inhibition of viral RT, with minimal effect on human DNA polymerases, is the basis of its therapeutic efficacy.[5]
Preclinical Development: From Bench to Bedside
In Vitro Antiviral Activity
The antiviral activity of tenofovir was first demonstrated in cell culture systems.
Experimental Protocol: Anti-HIV Activity in Cell Lines
-
Cell Lines: Human T-lymphoid cell lines (e.g., MT-2, MT-4, CEM) and peripheral blood mononuclear cells (PBMCs) were used.[13][14]
-
Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1IIIB) and clinical isolates were utilized.[14]
-
Assay: Cells were infected with HIV in the presence of varying concentrations of tenofovir.
-
Endpoint Measurement: Antiviral activity was determined by measuring the reduction in viral cytopathic effect, p24 antigen production, or reverse transcriptase activity. The 50% effective concentration (EC50) was calculated.[14]
Table 1: In Vitro Anti-HIV Activity of Tenofovir
| Cell Line | HIV Strain | EC50 (µg/mL) | Reference |
| MT-4 | HIV-1IIIB | 1.15 | [14] |
| MT-4 | HIV-2ROD | 1.12 | [14] |
| MT-4 | HIVEHO | 1.05 | [14] |
| MT-2 | HIVIIIB | 4 µM (completely inhibits growth) | [14] |
In Vivo Efficacy in Animal Models
Preclinical studies in animal models were crucial for demonstrating the in vivo potential of tenofovir.
Experimental Protocol: SIV Infection in Macaques
-
Animal Model: Rhesus macaques were infected with Simian Immunodeficiency Virus (SIV), a close relative of HIV.
-
Treatment: Tenofovir was administered subcutaneously.
-
Parameters Monitored: Plasma viral RNA levels, CD4+ T-cell counts, and clinical signs of disease were monitored over time.
-
Outcome: The efficacy of tenofovir in preventing and treating SIV infection was evaluated.
In these studies, tenofovir demonstrated a remarkable ability to prevent SIV infection and reduce viral loads in already infected animals, providing strong evidence for its potential use in humans.[14]
Clinical Development of Tenofovir Disoproxil Fumarate (TDF)
The development of the oral prodrug, TDF, by Gilead Sciences was a critical step in making tenofovir a viable therapeutic agent.[2]
Pharmacokinetics in Humans
Clinical trials established the pharmacokinetic profile of TDF in humans.
Table 2: Pharmacokinetic Parameters of Tenofovir after Oral Administration of TDF (300 mg once daily) in HIV-infected Adults
| Parameter | Value | Reference |
| Bioavailability (fasting) | ~25% | [5][8] |
| Bioavailability (with high-fat meal) | Increased by ~40% | [5][8][9] |
| Tmax (time to peak concentration) | 1-3 hours | [9] |
| Cmax (peak plasma concentration) | ~300 ng/mL | [9] |
| AUC (area under the curve) | ~3000 ng·h/mL | [9] |
| Plasma half-life | ~12-18 hours | [8] |
| Intracellular half-life of TFV-DP | >60 hours | [10][15] |
| Protein Binding | <0.7% | [8] |
| Volume of Distribution | ~0.8 L/kg | [8] |
| Elimination | Primarily renal excretion | [8][16] |
The long intracellular half-life of the active metabolite, TFV-DP, supports the convenient once-daily dosing regimen of TDF.[10][15]
Clinical Efficacy and Safety Trials
A series of randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of TDF in treatment-experienced and treatment-naïve HIV-infected adults.
Experimental Protocol: Phase III Clinical Trial in Treatment-Experienced Patients
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: HIV-infected adults with prior antiretroviral therapy experience and evidence of viral replication.
-
Intervention: Patients received either TDF (300 mg once daily) or a placebo, in addition to their existing antiretroviral regimen.
-
Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels from baseline.
-
Secondary Endpoints: Changes in CD4+ cell counts and the incidence of adverse events were also assessed.
These trials consistently demonstrated that TDF, in combination with other antiretroviral agents, led to significant reductions in plasma HIV-1 RNA levels and increases in CD4+ cell counts.[17]
Table 3: Efficacy of TDF in a Phase I/II Escalating-Dose Study (Day 35)
| TDF Dose | Median Change in HIV-1 RNA (log10 copies/mL) | P-value (vs. Placebo) | Reference |
| 75 mg | -0.33 | 0.003 | [17] |
| 150 mg | -0.44 | 0.0002 | [17] |
| 300 mg | -1.22 | 0.0004 | [17] |
| 600 mg | -0.80 | 0.0002 | [17] |
The most common adverse events reported in clinical trials included nausea, diarrhea, asthenia, and headache.[5][11] Long-term use of TDF has been associated with potential nephrotoxicity and bone loss.[5]
Regulatory Approval and Post-Marketing Developments
Gilead Sciences submitted a New Drug Application (NDA) for TDF to the U.S. Food and Drug Administration (FDA) in May 2001.[18] TDF, under the trade name Viread®, received FDA approval for the treatment of HIV-1 infection in adults on October 26, 2001.[5][19] Subsequently, it was also approved for the treatment of chronic hepatitis B in 2008.[2][5]
The development of tenofovir did not stop with TDF. A second-generation prodrug, tenofovir alafenamide (TAF), was developed by Gilead to improve upon the safety profile of TDF.[2][20] TAF is more stable in plasma and is more efficiently converted to tenofovir within target cells, resulting in lower circulating levels of tenofovir and reduced off-target toxicity, particularly to the kidneys and bones.[2][20]
Conclusion
The journey of tenofovir from its initial synthesis in a laboratory in Prague to its widespread use as a life-saving medication is a testament to the power of scientific collaboration, innovative drug development, and a commitment to addressing global health crises. The discovery of tenofovir and the subsequent development of its oral prodrug, TDF, have revolutionized the treatment of HIV and hepatitis B, transforming these once-fatal diseases into manageable chronic conditions for millions of people worldwide. The ongoing development of newer, safer prodrugs like TAF continues to build upon this remarkable legacy, offering improved treatment options and a better quality of life for patients. This in-depth guide has provided a technical overview of this journey, highlighting the key scientific milestones and experimental foundations that have made tenofovir a cornerstone of modern antiviral therapy.
References
- 1. Antonín Holý 85 – Story of tenofovir [uochb.cz]
- 2. Tenofovir [uochb.cz]
- 3. Antonín Holý: A Czech scientist who Created Tenofovir - Health and Medicine in Postal Stamps [healthinstamps.com]
- 4. Antonín Holý - Wikipedia [en.wikipedia.org]
- 5. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 13. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and dosing recommendations of tenofovir disoproxil fumarate in hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gilead.com [gilead.com]
- 19. Tenofovir [bionity.com]
- 20. pharmacytimes.com [pharmacytimes.com]
An In-Depth Technical Guide to Tenofovir Maleate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to tenofovir maleate. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Chemical Identity and Structure
This compound is the maleate salt of tenofovir, an acyclic nucleotide phosphonate analog. Tenofovir is the active form of the widely used antiretroviral prodrugs, tenofovir disoproxil fumarate and tenofovir alafenamide.
IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid[1]
Synonyms: this compound, GS 1278 maleate, PMPA maleate, TDF maleate[1]
Chemical Structure:
The chemical structure of this compound consists of the tenofovir molecule ionically bonded to a maleate counter-ion.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that specific experimental data for this compound is limited in publicly available literature; therefore, data for tenofovir and its widely used salt, tenofovir disoproxil fumarate, are included for comparison.
| Property | This compound | Tenofovir | Tenofovir Disoproxil Fumarate |
| Molecular Formula | C₁₃H₁₈N₅O₈P[1] | C₉H₁₄N₅O₄P[2] | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄[3] |
| Molecular Weight | 403.28 g/mol [1] | 287.21 g/mol [2] | 635.51 g/mol [3] |
| Appearance | White to off-white solid | White to off-white crystalline powder | White, fine, powder-like crystals |
| Melting Point | N/A | 276-280 °C[2][4] | 279 °C[5] |
| Solubility | Soluble in DMSO[1] | Sparingly soluble in aqueous acid, slightly soluble in DMSO (heated) and water (heated) | Faintly soluble in water, soluble in methanol, very slightly soluble in dichloromethane[5] |
| pKa | N/A | 3.8 and 6.7[4] | 3.75[3] |
Mechanism of Action: Signaling Pathway
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on intracellular phosphorylation to the active metabolite, tenofovir diphosphate. Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[6][7]
Caption: Mechanism of action of Tenofovir.
Experimental Protocols
Synthesis of this compound: A General Workflow
The synthesis of this compound typically involves the synthesis of the tenofovir free base followed by salt formation with maleic acid. The following is a generalized workflow based on common synthetic routes for tenofovir and its derivatives.
Caption: General synthetic workflow for this compound.
A detailed experimental protocol for a similar synthesis is described by Riley et al. (2016).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC is a standard method for assessing the purity of this compound and quantifying impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 260 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
-
Analysis: Inject the sample and a reference standard solution into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Note: The specific parameters of the HPLC method should be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.
Mass Spectrometry (MS) for Structural Confirmation
Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound, providing structural verification.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in both full scan mode to determine the molecular ion and in product ion scan (MS/MS) mode to obtain fragmentation data. The observed molecular ion and fragmentation pattern should be consistent with the structure of tenofovir and maleic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: ¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent may affect the chemical shifts of exchangeable protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the tenofovir and maleate structures. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the assignments.
Antiviral Activity Assay: A General Workflow
The antiviral activity of this compound can be assessed using cell-based assays that measure the inhibition of viral replication.
Caption: Workflow for an in vitro antiviral activity assay.
Methodology for IC₅₀ Determination:
-
Cell Culture: Maintain a culture of a susceptible cell line (e.g., MT-2 cells for HIV).
-
Assay Setup: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare a series of dilutions of this compound.
-
Infection: Add a standardized amount of virus to the wells, along with the different concentrations of the drug. Include control wells with no drug and no virus.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Quantification of Viral Activity: Measure the extent of viral replication using a suitable method, such as a cell viability assay (e.g., MTT assay) to measure the cytopathic effect, or a virus-specific assay (e.g., p24 antigen ELISA for HIV).
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and fit the data to a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).[8]
Conclusion
This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While specific experimental data for the maleate salt is not as prevalent as for other forms of tenofovir, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided methodologies for synthesis, HPLC, MS, and NMR, along with the workflow for assessing antiviral activity, can be adapted and optimized for specific laboratory and research needs. As with any analytical work, it is crucial to perform appropriate validation to ensure the reliability of the obtained results.
References
- 1. biocrick.com [biocrick.com]
- 2. Page loading... [guidechem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
tenofovir maleate pharmacology for research applications
An In-Depth Technical Guide to the Pharmacology of Tenofovir for Research Applications
Introduction
Tenofovir is a cornerstone nucleotide analog reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] In its parent form, tenofovir exhibits poor membrane permeability and low oral bioavailability due to its dianionic nature at physiological pH.[1] To overcome this limitation, it is predominantly utilized in research and clinical settings as one of two major prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][4][5] While the user specified tenofovir maleate, the vast body of pharmacological data is derived from studies of TDF and TAF. The maleate salt is a formulation alternative, but the fundamental pharmacology—the mechanism of action, pharmacokinetics of the active moiety, and pharmacodynamics—is dictated by the tenofovir molecule itself. This guide provides a comprehensive overview of tenofovir's pharmacology, focusing on data relevant to researchers, scientists, and drug development professionals.
TDF was the first prodrug to be clinically developed, receiving FDA approval for HIV in 2001 and for chronic HBV in 2008.[1][6] TAF is a newer prodrug designed to more efficiently deliver tenofovir to target cells, thereby reducing systemic exposure and associated off-target effects.[1][4][7]
Mechanism of Action
Both TDF and TAF are absorbed and ultimately deliver tenofovir to the systemic circulation and target cells. The core mechanism of action involves intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP).
-
Prodrug Conversion : After oral administration, TDF is rapidly hydrolyzed by gut and plasma esterases into tenofovir.[1] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to release tenofovir.[1][4]
-
Intracellular Phosphorylation : Once inside the cell, tenofovir undergoes phosphorylation by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[1][2]
-
Inhibition of Viral Replication : TFV-DP acts as a competitive inhibitor of viral enzymes. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1]
-
Chain Termination : Tenofovir is an acyclic nucleotide analog, meaning it lacks the 3'-hydroxyl group necessary for the formation of a 5' to 3' phosphodiester bond.[3][8] Once TFV-DP is incorporated into the growing viral DNA strand, it prevents further elongation, causing premature chain termination and halting viral replication.[3][5][8]
This selective inhibition of viral polymerases, with low affinity for human DNA polymerases, forms the basis of tenofovir's therapeutic window.[8]
Pharmacokinetics
The pharmacokinetic profiles of TDF and TAF differ significantly, primarily in how they deliver tenofovir. TAF's design leads to lower plasma concentrations of tenofovir and higher intracellular concentrations of the active TFV-DP compared to TDF.[6][9] This difference is key to TAF's improved renal and bone safety profile.[1][6]
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Tenofovir Amibufenamide (TMF) | Reference |
| Standard Dose | 300 mg once daily | 10 or 25 mg once daily | N/A | [9] |
| Oral Bioavailability | ~25% (fasting), increases with high-fat meal | 28.60% ± 4.65% | 46.70% ± 5.59% | [8][10] |
| Plasma Tenofovir Exposure | High | ~90% lower than TDF | N/A | [6][9] |
| Intracellular TFV-DP | Lower | ~4- to 7-fold higher than TDF | N/A | [7][9] |
| Serum Half-Life (Tenofovir) | ~17 hours | N/A | N/A | [11] |
| Intracellular Half-Life (TFV-DP) | 10-50 hours (HIV), >60 hours | Similar to TDF | 95 hours (in HepG2 cells for HBV) | [2][4][11] |
| Primary Metabolism | Hydrolysis by plasma/gut esterases | Intracellularly by Cathepsin A | N/A | [1][4] |
| Elimination | Primarily renal (glomerular filtration and tubular secretion) | Primarily renal | N/A | [5][11] |
| Effect of PK Boosters (cobicistat, ritonavir) | Increases plasma tenofovir AUC by 25-37% | Dose is reduced from 25 mg to 10 mg | N/A | [9] |
Pharmacodynamics and Antiviral Activity
Tenofovir demonstrates potent antiviral activity against a wide range of HIV-1 subtypes, HIV-2, and HBV.[12][13] Its efficacy is directly related to the intracellular concentration of its active diphosphate metabolite.
| Parameter | Value | Virus/System | Reference |
| EC₅₀ (TAF) | 0.10 - 12.0 nM (mean 3.5 nM) | HIV-1 primary isolates in PBMCs | [12] |
| EC₅₀ (TAF) | 1.8 nM (mean) | HIV-2 isolates in PBMCs | [12] |
| EC₅₀ (Tenofovir) | 1.1 µM | HBV in cell-based assays | [2] |
| EC₅₀ (TMF) | 7.29 ± 0.71 nM | HBV in HepG2.2.15 cells (9-day treatment) | [10] |
| EC₅₀ (TAF) | 12.17 ± 0.56 nM | HBV in HepG2.2.15 cells (9-day treatment) | [10] |
| Kᵢ (TFV-DP) | 0.18 µM | HBV Polymerase | [2] |
| Resistance Fold-Change (K65R mutation) | 2.7 to 3.0-fold | HIV-1 (K65R alone) vs. Wild-Type | [7] |
| Resistance Fold-Change (rtN236T mutation) | 3 to 4-fold reduced susceptibility | HBV vs. Wild-Type | [2] |
Signaling Pathway Involvement
Recent research has uncovered that tenofovir can modulate cellular signaling pathways, independent of its direct antiviral effects. These interactions may contribute to both therapeutic outcomes and potential side effects.
PI3K/Akt/mTOR Pathway in Liver Fibrosis
Studies have shown that TDF can directly ameliorate liver fibrosis by inducing apoptosis in activated hepatic stellate cells (HSCs).[14][15] This effect is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, survival, and autophagy.[14][15] TDF treatment leads to the inactivation of this pathway, promoting both apoptosis and autophagy in HSCs.[14]
NF-κB Signaling Pathway in Renal Toxicity
The mechanism of TDF-induced nephrotoxicity is not fully understood, but evidence suggests the involvement of inflammatory signaling.[16] In animal models, TDF administration has been shown to activate the NF-κB proinflammatory pathway in the kidneys.[16] This activation leads to increased expression of downstream target genes, including iNOS, COX-2, and TNF-α, which contribute to oxidative stress and inflammation, potentially causing renal damage.[16]
Experimental Protocols
Reproducible and validated methods are critical for studying the pharmacology of tenofovir in a research setting.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol outlines a typical cell-based assay to determine the 50% effective concentration (EC₅₀) of tenofovir.
-
Cell Culture : Culture a susceptible cell line (e.g., MT-2 cells for HIV, HepG2.2.15 for HBV) in appropriate growth medium.[2][7]
-
Drug Preparation : Prepare serial dilutions of the test compound (e.g., TAF, TDF, or tenofovir) in the cell culture medium.
-
Assay Plate Setup : Seed cells into a 96-well plate. Add the prepared drug dilutions to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).
-
Viral Infection : Infect the cells with a known titer of the virus (e.g., HIV-1, HBV).[7]
-
Incubation : Incubate the plates for a defined period (e.g., 5-9 days) to allow for viral replication.[10][12]
-
Quantification of Viral Replication : Measure a marker of viral replication. For HIV, this is commonly the p24 antigen in the culture supernatant, measured by ELISA.[17] For HBV, this can be the level of HBV DNA replication.[10]
-
Data Analysis : Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
LC-MS/MS Analysis of Tenofovir and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tenofovir and its prodrugs/metabolites in biological matrices.[10]
-
Sample Preparation : Extract the analytes from the biological matrix (e.g., plasma, cell lysates). This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction. An internal standard (IS), such as Lamivudine, is added to correct for extraction variability.[10]
-
Chromatographic Separation : Inject the extracted sample onto an HPLC or UPLC system. Use a reverse-phase column (e.g., C18) to separate the analytes based on their hydrophobicity.[18] The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[18][19]
-
Mass Spectrometric Detection : The eluent from the chromatography column is directed to a tandem mass spectrometer. The instrument is operated in positive ion mode using multiple reaction monitoring (MRM).[10] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification : Create a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
Tenofovir, delivered via its prodrugs TDF and TAF, remains a critical agent in antiviral research and therapy. Its pharmacology is well-characterized, with a clear mechanism of action centered on the inhibition of viral replication via chain termination. The development of TAF represents a significant advance, optimizing the delivery of the active tenofovir moiety to target cells while minimizing systemic exposure and associated toxicities. For researchers, understanding the distinct pharmacokinetic profiles of the prodrugs, the quantitative measures of antiviral potency, and the appropriate experimental methodologies is essential for accurate in vitro and in vivo studies. Furthermore, emerging research into tenofovir's effects on cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, opens new avenues for investigating its broader biological impacts beyond direct antiviral activity.
References
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. infezmed.it [infezmed.it]
- 7. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 9. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and ex vivo testing of tenofovir shows it is effective as an HIV-1 microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. files.core.ac.uk [files.core.ac.uk]
In Vitro Antiviral Spectrum of Tenofovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antiviral efficacy, and illustrates the underlying mechanisms and workflows.
Core Antiviral Activity and Cellular Pharmacology
Tenofovir is an acyclic phosphonate nucleotide analog of adenosine 5'-monophosphate.[3][4] Its chemical structure requires it to be administered as a prodrug to improve oral bioavailability.[3] The two most common prodrugs are TDF and TAF. After administration, these prodrugs are metabolized to tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).[2][5][6]
TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and DNA polymerase (for HBV).[3][6] It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA.[7] Once incorporated, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thereby halting viral replication.[4][7] TAF has been shown to be more stable in plasma and more efficiently loads target cells like peripheral blood mononuclear cells (PBMCs), leading to higher intracellular concentrations of the active TFV-DP compared to TDF.[3][5]
Quantitative Antiviral Spectrum
The in vitro antiviral activity of tenofovir and its prodrugs is typically quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
Table 1: In Vitro Anti-HIV Activity of Tenofovir and its Prodrugs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tenofovir | HIV-1 | Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytes | 0.04 - 8.5 | >1000 | >238 - >690 | [8] |
| Tenofovir | HIV-1 | MT-2 | 5 | - | - | [9] |
| Tenofovir Alafenamide (TAF) | HIV-1 IIIB | MT-4 | 0.005 | 4.7 | 903 | [5] |
| Tenofovir Alafenamide (TAF) | HIV-1 BaL | PBMCs | 0.007 | >20 | 1,385 | [5] |
| Tenofovir Alafenamide (TAF) | HIV-1 IIIB | MT-2 | 0.005 | 42 | 8,853 | [5] |
Table 2: In Vitro Anti-HBV Activity of Tenofovir and its Prodrugs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Tenofovir | HBV | HepG2 2.2.15 | 1.1 | - | [1][2][6] |
| Tenofovir Disoproxil Fumarate (TDF) | HBV | HepAD38 | Potent Inhibition | >10 | [10] |
| Emtricitabine (FTC) | HBV | HepAD38 | Potent Inhibition | >10 | [10] |
| TDF + FTC (1:1) | HBV | HepAD38 | Synergistic Effect | >10 | [10] |
Table 3: Cytotoxicity of Tenofovir in Various Human Cell Lines
| Cell Line | CC50 (µM) | Reference |
| HepG2 (Liver-derived) | 398 | [11][12] |
| Normal Skeletal Muscle Cells | 870 | [11][12] |
| Erythroid Progenitor Cells | >200 | [11][12] |
Tenofovir generally exhibits low cytotoxicity across various human cell types.[11][12]
Signaling Pathways and Experimental Workflows
Intracellular Activation of Tenofovir Prodrugs
The following diagram illustrates the intracellular metabolic pathway that converts the prodrugs TDF and TAF into the active antiviral agent, tenofovir diphosphate.
General Workflow for In Vitro Antiviral Assay
The diagram below outlines a typical experimental workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like tenofovir.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assessing the anti-HIV and anti-HBV activity of tenofovir.
Anti-HIV Activity Assay in MT-2 Cells
-
Cell Culture: MT-2 cells, a human T-cell leukemia line, are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: A stock solution of tenofovir is prepared and serially diluted to create a range of concentrations to be tested.
-
Infection and Treatment: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI). Simultaneously, the serially diluted tenofovir is added to the cell cultures. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).
-
Incubation: The treated and infected cells are incubated for 5 to 7 days to allow for multiple rounds of viral replication.
-
Endpoint Measurement: After incubation, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: In parallel, uninfected MT-2 cells are treated with the same serial dilutions of tenofovir. Cell viability is assessed using a colorimetric assay such as MTT or WST, which measures mitochondrial metabolic activity.
-
Data Analysis: The p24 ELISA and cell viability data are used to calculate the EC50 and CC50 values, respectively, by non-linear regression analysis. The selectivity index is then calculated.
Anti-HBV Activity Assay in HepG2 2.2.15 Cells
-
Cell Culture: HepG2 2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV, are cultured in a suitable medium (e.g., DMEM) with supplements.[13]
-
Compound Treatment: The confluent cell monolayers are treated with various concentrations of tenofovir. The medium containing the drug is replaced every few days.
-
Incubation: The cells are incubated for a period of 8 to 10 days.
-
Endpoint Measurement: The culture supernatants are collected, and the amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).[10]
-
Cytotoxicity Assay: The cytotoxicity of tenofovir on the parent HepG2 cell line is determined in parallel using methods similar to those described for the anti-HIV assay.[10]
-
Data Analysis: The qPCR data is used to determine the EC50 value of tenofovir against HBV replication. The CC50 is determined from the cytotoxicity assay.
Resistance Profile
In vitro studies have been instrumental in identifying viral mutations that confer resistance to tenofovir. For HIV-1, the K65R mutation in the reverse transcriptase enzyme is the primary mutation associated with tenofovir resistance, leading to a 3- to 4-fold reduction in susceptibility.[14][15] For HBV, the major adefovir resistance mutation, rtN236T, can confer a 3- to 4-fold reduced susceptibility to tenofovir.[1][2] The rtA194T mutation has also been studied but did not confer resistance as a single mutation in vitro.[1][16] However, when combined with other mutations like rtL180M and rtM204V, it can lead to a significant increase in the IC50 for TDF.[16]
Conclusion
Tenofovir and its prodrugs exhibit a potent and selective in vitro antiviral activity against both HIV and HBV. The data consistently demonstrate high selectivity indices, indicating a favorable safety profile at the cellular level. The established in vitro models and experimental protocols are essential tools for the continued evaluation of tenofovir's efficacy against wild-type and resistant viral strains, as well as for the development of new antiviral therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Tenofovir Bioavailability: An In-depth Technical Guide to Prodrug Strategies
For Researchers, Scientists, and Drug Development Professionals
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and treatment for hepatitis B virus (HBV) infection. However, its inherent hydrophilicity and negative charge at physiological pH result in poor oral bioavailability, limiting its direct therapeutic application. To overcome this challenge, several prodrug strategies have been developed to mask the phosphonate group, thereby enhancing lipophilicity and facilitating absorption. This technical guide provides a comprehensive overview of the core prodrug strategies for tenofovir, with a focus on Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and emerging lipid-based prodrugs.
Comparative Pharmacokinetics of Tenofovir Prodrugs
The evolution of tenofovir prodrugs has been driven by the need to improve bioavailability and minimize off-target toxicities. The following tables summarize the key pharmacokinetic parameters of major tenofovir prodrugs from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of Tenofovir Prodrugs
| Prodrug | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) |
| TDF | Rats | 30 µmol/kg (oral) | - | 5.39 (as TFV) | - | 17.21 (as TFV)[1] |
| TAF | Rats | 30 µmol/kg (oral) | - | 9.30 (as TFV) | - | 28.60 (as TFV)[1] |
| TMF | Rats | 30 µmol/kg (oral) | - | 16.26 (as TFV) | - | 46.70 (as TFV)[1] |
| TDF | Dogs | - | - | - | - | 30[2] |
| TAF | Dogs | - | - | - | 32.96 (as TAF)[3] | |
| TMF | Dogs | - | - | 3.68 (as TMF) | 0.97 (as TMF) | 53.49 (as TMF)[3] |
| TDF | Mice | - | - | - | - | 20[2] |
Table 2: Clinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Healthy Volunteers (Fasted State)
| Prodrug | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| TDF | 300 mg | - | - | 17 (serum TFV)[4] | ~25[5][6] |
| TAF | 25 mg | 278.14 (TAF) | 145.80 (TAF) | - | - |
| 11.8 (TFV) | 269.1 (TFV) | - | - | ||
| TMF | 25 mg | 256.23 (TMF) | 118.34 (AUC0-t, TMF) | 0.44 (TMF) | - |
| - | - | 25.95-43.22 (TFV) | - | ||
| TXL | 50 mg | 51.28 (TXL) | 109.44 (AUClast, TXL) | 2.10 (TXL) | - |
| 8.51 (TFV) | 136.35 (AUClast, TFV) | 23.3 (TFV) | - |
Table 3: Clinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Healthy Volunteers (Fed State)
| Prodrug | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| TDF | 300 mg | - | - | - | 39 (with high-fat meal)[2][5] |
| TAF | 25 mg | 266.34 (TAF) | 272.08 (AUC0-t, TAF) | - | - |
| 13.1 (TFV) | 338.2 (TFV) | - | - | ||
| TMF | 25 mg | 154.45 (TMF) | 178.62 (AUC0-t, TMF) | 1.32 (TMF) | - |
Metabolic Activation and Transport Pathways
The enhanced bioavailability of tenofovir prodrugs is a direct result of their unique metabolic activation and transport mechanisms.
TDF is primarily hydrolyzed in the plasma and gut by esterases to tenofovir, leading to high systemic concentrations of the parent drug.[7] In contrast, TAF is more stable in plasma and is efficiently taken up by cells, where it is converted to tenofovir by cathepsin A, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and lower systemic exposure to tenofovir.[8][9]
Lipid-based prodrugs are designed to mimic natural lipids, facilitating their incorporation into chylomicrons within enterocytes. These chylomicrons are then transported through the lymphatic system, bypassing first-pass metabolism in the liver and leading to enhanced bioavailability.
Experimental Protocols
Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal permeability of drug candidates.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate at a density of approximately 32,000 cells/well.[10]
-
The cells are cultured for 21 days in a humidified atmosphere of 5% CO2 at 37°C to allow for differentiation and formation of a confluent monolayer.[10][11]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER), with values greater than 600 Ohms/cm² being acceptable.[10]
2. Permeability Assay:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[10]
-
A solution of the test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) compartment (donor). The corresponding compartment (receiver) contains the transport medium without the test compound.[10]
-
For apical-to-basolateral (A→B) transport, the compound is added to the apical side, and samples are taken from the basolateral side over time.
-
For basolateral-to-apical (B→A) transport, the compound is added to the basolateral side, and samples are taken from the apical side.
-
The plates are incubated at 37°C for a defined period (e.g., 90 minutes).[10]
-
Samples are collected from both donor and receiver compartments at the end of the incubation period.[10]
3. Data Analysis:
-
The concentration of the test compound in the samples is determined by LC-MS/MS.[10]
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
-
The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Preclinical Pharmacokinetic Studies in Animal Models
1. Animal Models and Dosing:
-
Commonly used animal models include Sprague-Dawley rats and beagle dogs.[3][12]
-
Animals are typically fasted overnight before oral administration of the prodrug.[13]
-
The prodrug is administered orally via gavage at a specified dose.[12]
-
For intravenous administration, the drug is administered via an appropriate vein (e.g., jugular vein in rats).[3]
2. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., jugular vein, carotid artery).[3][12]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[12]
3. Bioanalytical Method:
-
Plasma concentrations of the prodrug and tenofovir are quantified using a validated LC-MS/MS method.[14][15][16]
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[3]
-
Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of tenofovir.
LC-MS/MS Method for Quantification of Tenofovir and its Prodrugs
1. Sample Preparation:
-
For TAF analysis, plasma samples are immediately treated with formic acid to prevent hydrolysis of TAF to tenofovir.[14]
-
Analytes are extracted from plasma using solid-phase extraction (SPE) or protein precipitation.[15][16]
-
Isotopically labeled internal standards are added to the samples before extraction to ensure accurate quantification.[15]
2. Chromatographic Separation:
-
Separation is achieved using a reverse-phase C18 or similar column with a gradient elution of mobile phases typically consisting of water and acetonitrile with additives like formic acid.[15][16][17]
3. Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17]
-
Specific precursor-to-product ion transitions are monitored for the analytes and internal standards to ensure selectivity and sensitivity.[17]
4. Method Validation:
-
The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[14][15]
Conclusion
The development of prodrugs has been instrumental in transforming tenofovir into an orally bioavailable and clinically effective antiviral agent. The progression from TDF to TAF represents a significant advancement in optimizing drug delivery to target cells while minimizing systemic exposure and associated toxicities. Emerging strategies, particularly those employing lipid-based prodrugs, hold promise for further enhancing bioavailability through lymphatic transport and achieving even more favorable pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance tenofovir-based therapies.
References
- 1. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal [mdpi.com]
- 13. corevih-bretagne.fr [corevih-bretagne.fr]
- 14. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a cornerstone in the treatment of HIV and hepatitis B infections, is an acyclic nucleotide analog of adenosine monophosphate.[1][2] Its efficacy is contingent upon its successful entry into target cells and subsequent metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] This guide provides a comprehensive overview of the cellular transport and metabolic pathways of tenofovir, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to aid researchers and drug development professionals.
Cellular Uptake of Tenofovir
The entry of tenofovir into cells is a critical determinant of its therapeutic efficacy and is mediated by a series of influx and efflux transporters. The primary site for tenofovir transport and a key area for potential toxicity is the renal proximal tubule.[1][2]
Influx Transporters
Tenofovir is actively transported into renal proximal tubular cells from the bloodstream primarily by Organic Anion Transporter 1 (OAT1) and to a lesser extent, Organic Anion Transporter 3 (OAT3).[2][4] These transporters are located on the basolateral membrane of the tubular cells.[1]
Efflux Transporters
Following intracellular accumulation, tenofovir is secreted into the tubular lumen for excretion. This efflux is mediated by several ATP-binding cassette (ABC) transporters located on the apical membrane of the renal proximal tubule cells. These include Multidrug Resistance Protein 4 (MRP4), MRP2, MRP7 (ABCC10), and MRP8 (ABCC11).[1][4][5] MRP4 is considered a major contributor to tenofovir efflux.[5][6]
Diagram of Tenofovir Cellular Transport in Renal Proximal Tubule Cells
Caption: Cellular transport of tenofovir in renal proximal tubule cells.
Quantitative Data on Tenofovir Transport
The following table summarizes the available quantitative data for the transport of tenofovir by key influx and efflux transporters.
| Transporter | Substrate | Kinetic Parameter | Value | Cell System/Species | Reference |
| hOAT1 | Tenofovir | K_m | 72.4 ± 20 µM | HEK293 cells | [7][8] |
| hOAT1 | Tenofovir | V_max/K_m | 58.9 ± 8.3 µL/mg/min | HEK293 cells | [8] |
| hOAT3 | Tenofovir | K_m | High-micromolar | CHO cells | [9] |
| MRP4 | Tenofovir | - | Not saturated at 1 mM | Membrane vesicles | [10] |
| MRP2 | Tenofovir | - | Not a substrate | Multiple in vitro systems | [11][12] |
Note: Specific K_m and V_max values for tenofovir transport by OAT3, MRP2, and MRP4 are not consistently reported in the reviewed literature.
Metabolism of Tenofovir
Upon entering the cell, tenofovir, which is a monophosphate analog, must undergo two phosphorylation steps to be converted into its active form, tenofovir diphosphate (TFV-DP).[2][3] This process is catalyzed by host cellular kinases.
-
First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is primarily catalyzed by adenylate kinase 2 (AK2).[3][13][14]
-
Second Phosphorylation: TFV-MP is then phosphorylated to the active TFV-DP. Several enzymes have been implicated in this step, with their relative contributions appearing to be tissue-specific. These include creatine kinase (CK), pyruvate kinase (PK), and nucleoside diphosphate kinases (NDPKs).[3][13][15][16][17] In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate kinase isoenzymes (PKM and PKLR) are involved, while in colorectal tissue, creatine kinase muscle-type (CKM) is the primary enzyme.[6][17]
Diagram of Tenofovir Metabolism Pathway
Caption: Intracellular phosphorylation pathway of tenofovir.
Quantitative Data on Tenofovir Metabolism
The following table presents the available kinetic data for the enzymes involved in the phosphorylation of tenofovir and its monophosphate.
| Enzyme | Substrate | Kinetic Parameter | Value | Comments | Reference |
| Creatine Kinase (CK) | Tenofovir Monophosphate | k_cat | 1.9 ± 0.2 s⁻¹ | 45-fold less than for ADP | [15] |
| Creatine Kinase (CK) | Tenofovir Monophosphate | K_m | 0.25 ± 0.03 mM | 5-fold higher than for ADP | [15] |
| Pyruvate Kinase (PK) | Tenofovir Monophosphate | - | Detectable, but low activity | ~1000-fold lower than for ADP | [15][16] |
| Nucleoside Diphosphate Kinase (NDPK) | Tenofovir Monophosphate | - | No detectable activity | - | [15][16] |
Note: Specific kinetic parameters for the phosphorylation of tenofovir by AK2 and for TFV-MP by PK and NDPK are not well-defined in the reviewed literature.
Experimental Protocols
Tenofovir Uptake Assay in Transporter-Expressing Cells
This protocol describes a general method for assessing the uptake of tenofovir in a cell line stably expressing a specific transporter, such as OAT1 or OAT3.
Materials:
-
HEK293 cells (or other suitable host cells) stably transfected with the transporter of interest (e.g., hOAT1) and mock-transfected control cells.
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
[³H]-Tenofovir (radiolabeled tenofovir).
-
Unlabeled tenofovir.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation cocktail and vials.
-
Multi-well culture plates.
Procedure:
-
Seed the transporter-expressing and mock-transfected cells in multi-well plates and grow to confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed PBS.
-
Prepare the uptake buffer containing a known concentration of [³H]-Tenofovir. For competition assays, also include varying concentrations of unlabeled tenofovir.
-
Initiate the uptake by adding the uptake buffer to the cells and incubate for a specified time (e.g., 2-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer and incubate for at least 30 minutes.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).
-
Calculate the rate of uptake and, for kinetic studies, determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.
Workflow for Tenofovir Uptake Assay
Caption: Experimental workflow for a cellular tenofovir uptake assay.
In Vitro Tenofovir Phosphorylation Assay
This protocol outlines a method to measure the activity of kinases in phosphorylating tenofovir or tenofovir monophosphate.
Materials:
-
Recombinant human kinase (e.g., AK2, CK).
-
Tenofovir or Tenofovir Monophosphate (substrate).
-
ATP (phosphate donor).
-
Reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Quenching solution (e.g., perchloric acid or methanol).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of the kinase, and the substrate (tenofovir or TFV-MP).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the phosphorylated product (TFV-MP or TFV-DP).
-
Calculate the rate of reaction and determine kinetic parameters (K_m, V_max, k_cat) by performing the assay with varying substrate concentrations.
Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of TFV-DP from peripheral blood mononuclear cells (PBMCs).[18][19][20]
Materials:
-
PBMC samples.
-
Methanol (70%).
-
Internal standard (e.g., stable isotope-labeled TFV-DP).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Cell Lysis and Extraction:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Lyse a known number of cells with 70% methanol containing the internal standard.
-
Vortex and incubate to ensure complete lysis and protein precipitation.
-
Centrifuge to pellet cell debris.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the cell lysate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into an LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known TFV-DP concentrations.
-
Calculate the concentration of TFV-DP in the samples based on the calibration curve and normalize to the number of cells.
-
Conclusion
The cellular uptake and metabolism of tenofovir are complex processes involving multiple transporters and enzymes. A thorough understanding of these pathways is crucial for optimizing drug delivery, predicting drug-drug interactions, and minimizing toxicity. This guide provides a foundational overview, quantitative data, and experimental methodologies to support further research and development in this critical area of antiretroviral therapy. Further investigation is warranted to fully elucidate the kinetic parameters of all involved transporters and enzymes to refine pharmacokinetic and pharmacodynamic models of tenofovir.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms for Species Differences in Organic Anion Transporter 1, OAT1: Implications for Renal Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional involvement of multidrug resistance-associated protein 4 (MRP4/ABCC4) in the renal elimination of the antiviral drugs adefovir and tenofovir [pubmed.ncbi.nlm.nih.gov]
- 11. Multidrug resistance-associated protein 2 (MRP2) affects hepatobiliary elimination but not the intestinal disposition of tenofovir disoproxil fumarate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selectivity of kinases on the activation of tenofovir, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Tenofovir Maleate in Non-HIV/HBV Viral Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tenofovir, a nucleotide reverse transcriptase inhibitor primarily known for its potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), is increasingly being investigated for its antiviral properties against a broader range of viruses. This technical guide provides an in-depth overview of the current research on the use of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in non-HIV/HBV viral infections. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the underlying mechanisms and workflows through diagrams. The findings highlight the potential of tenofovir prodrugs as repurposed antiviral agents, particularly against DNA viruses such as Epstein-Barr virus and Mpox virus.
Core Mechanism of Action
Tenofovir is an acyclic nucleoside phosphonate analogue of adenosine 5'-monophosphate. As a prodrug, tenofovir maleate, or more commonly its derivatives TDF and TAF, requires intracellular activation to exert its antiviral effect. Cellular enzymes phosphorylate tenofovir into its active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate deoxyadenosine triphosphate (dATP).[1][2] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to premature chain termination, thus halting viral DNA synthesis and replication.[1][2] The selectivity of tenofovir is attributed to its higher affinity for viral DNA polymerases compared to human cellular DNA polymerases.[1]
Caption: General mechanism of tenofovir's antiviral action.
Activity Against Epstein-Barr Virus (EBV)
Recent studies have demonstrated that the tenofovir prodrugs, TDF and TAF, are potent inhibitors of EBV lytic DNA replication.[1][3] The active metabolite, TFV-DP, directly targets the EBV DNA polymerase.[1][3]
Quantitative Data: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of tenofovir and its prodrugs against EBV lytic DNA replication compared to other common anti-herpesvirus drugs.
| Compound | IC50 (μM) | Cell Line |
| Tenofovir (TFV) | ~100 | HH514-16 |
| Tenofovir Disoproxil (TDF) | 0.30 | HH514-16 |
| Tenofovir Alafenamide (TAF) | 0.084 | HH514-16 |
| Acyclovir (ACV) | 2.9 | HH514-16 |
| Ganciclovir (GCV) | 0.17 | HH514-16 |
Data sourced from PNAS (2020).[1][2]
Experimental Protocol: EBV Lytic Replication Inhibition Assay
Objective: To determine the IC50 of tenofovir prodrugs against EBV lytic DNA replication.
Cell Line: EBV-positive HH514-16 cells (a subclone of P3HR-1 cells).
Lytic Induction:
-
HH514-16 cells are treated with 3 mM sodium butyrate to induce the EBV lytic cycle.
Drug Treatment:
-
Concurrently with lytic induction, cells are treated with a range of concentrations of the test compounds (TDF, TAF, TFV, ACV, GCV).
Incubation:
-
Cells are incubated for 96 hours.
Quantification of Viral DNA:
-
Total DNA is extracted from the cells.
-
The number of EBV genome copies is quantified using quantitative PCR (qPCR) targeting the EBV BamHI W fragment.
-
The results are normalized to the levels of a host gene (e.g., RNase P) to account for variations in cell number.
Data Analysis:
-
The IC50 value is calculated as the drug concentration that inhibits the increase in viral DNA copies by 50% compared to the untreated control.
Caption: Experimental workflow for assessing tenofovir's effect on EBV.
Activity Against Poxviruses
The activity of tenofovir against poxviruses has yielded mixed results, with recent studies indicating that TAF is effective against Mpox virus.
Quantitative Data: In Vitro Efficacy against Orthopoxviruses
The following table presents the 50% effective concentrations (EC50) of TAF against various orthopoxviruses.
| Compound | Virus | EC50 (μM) | Cell Line |
| Tenofovir Alafenamide (TAF) | Mpox Virus | ~1.0 | Huh7.5 |
| Tenofovir Alafenamide (TAF) | Vaccinia Virus (VACV) | ~1.0 | Huh7.5 |
| Tenofovir Alafenamide (TAF) | Modified Vaccinia Ankara (MVA) | <1.0 | Huh7.5 |
Data sourced from bioRxiv (2023).[4][5]
Of note, an earlier study reported that tenofovir and TDF were inactive against vaccinia and cowpox viruses, suggesting that the newer prodrug, TAF, may have a different activity profile against this virus family.[6]
Experimental Protocol: Mpox Virus Luciferase-Based Inhibition Assay
Objective: To determine the EC50 of TAF against Mpox virus.
Virus: Mpox virus strain hMPXV/USA/MA001/2022 containing a firefly luciferase reporter gene (MPXV-Luc).
Cell Line: Huh7.5 cells.
Drug Treatment:
-
Huh7.5 cells are treated with various concentrations of the test compounds.
Infection:
-
Following drug treatment, cells are infected with MPXV-Luc.
Incubation:
-
The infected cells are incubated for 48 hours at 37°C with 5% CO2.
Quantification of Viral Replication:
-
After incubation, the total luminescence is measured using a microplate reader. The luciferase activity serves as a proxy for viral replication.
Data Analysis:
-
The raw luminescence values are used to generate dose-response curves and calculate the EC50 values.
Caption: Experimental workflow for assessing TAF's effect on Mpox virus.
Activity Against Herpes Simplex Virus 2 (HSV-2)
Tenofovir has demonstrated inhibitory activity against HSV-2 replication, particularly when administered topically at concentrations higher than those achieved with oral administration.[7] The active metabolite of tenofovir inhibits the HSV DNA polymerase.[7]
Quantitative Data: In Vitro Efficacy against HSV-2
The following table shows the EC50 values for tenofovir against laboratory strains of HSV-2.
| Compound | EC50 (μg/ml) | Cell Line |
| Tenofovir | 103 - 193 | HEL fibroblasts, Primary human keratinocytes |
Data sourced from Cell Host & Microbe (2011).[7]
Experimental Protocol: HSV-2 Cytopathic Effect Reduction Assay
Objective: To determine the EC50 of tenofovir against HSV-2.
Cell Lines: Human embryonic lung (HEL) fibroblasts.
Procedure:
-
HEL cells are seeded in 96-well plates.
-
The next day, the cell monolayers are treated with serial dilutions of tenofovir.
-
The cells are then infected with a specific multiplicity of infection (MOI) of an HSV-2 laboratory strain.
-
The plates are incubated until clear cytopathic effect (CPE) is observed in the untreated, virus-infected control wells.
-
The CPE is scored microscopically.
Data Analysis:
-
The EC50 is calculated as the concentration of the drug that reduces the virus-induced CPE by 50%.
Other Viruses
Research into the efficacy of tenofovir against other non-HIV/HBV viruses is ongoing but less established. Some studies have shown a lack of significant activity against certain viruses, while for others, data remains limited. For instance, there is currently no strong evidence to support the use of tenofovir for adenovirus infections.
Conclusion and Future Directions
The research summarized in this guide indicates that tenofovir prodrugs, particularly TAF, hold promise as broad-spectrum antiviral agents beyond their established use in HIV and HBV treatment. The potent in vitro activity against EBV and Mpox virus warrants further investigation, including in vivo studies and clinical trials, to establish their therapeutic potential for these infections. Future research should focus on elucidating the precise molecular interactions between TFV-DP and the DNA polymerases of these viruses, as well as exploring potential mechanisms of resistance. The development of novel delivery systems to enhance intracellular concentrations of the active metabolite in target tissues could further expand the utility of tenofovir in treating a wider range of viral diseases.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Tenofovir prodrugs potently inhibit Epstein-Barr virus lytic DNA replication by targeting the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOPICAL TENOFOVIR, A MICROBICIDE EFFECTIVE AGAINST HIV, INHIBITS HERPES SIMPLEX VIRUS-2 REPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
tenofovir maleate enzymatic conversion to active diphosphate form.
Technical Whitepaper: Enzymatic Activation of Tenofovir Prodrugs
An In-depth Guide to the Intracellular Conversion of Tenofovir to its Active Diphosphate Form
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tenofovir is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. As an acyclic nucleotide analog of adenosine monophosphate, its clinical efficacy is dependent on its conversion to the active metabolite, tenofovir diphosphate (TFV-DP).[1] However, tenofovir itself possesses negative charges that limit its cellular permeability and oral bioavailability.[2][3] To overcome this, lipophilic prodrugs have been developed, primarily tenofovir disoproxil fumarate (TDF) and the more recent tenofovir alafenamide (TAF).[4][5] These prodrugs utilize distinct enzymatic pathways for their initial hydrolysis to tenofovir, which is subsequently phosphorylated intracellularly by host cell kinases to form the active TFV-DP.[3][5] This document provides a detailed technical overview of these enzymatic conversion pathways, presents key quantitative data, outlines relevant experimental protocols, and illustrates the involved processes through logical diagrams.
Bioactivation Pathways: From Prodrug to Active Metabolite
The conversion of tenofovir prodrugs into the pharmacologically active tenofovir diphosphate is a multi-step process involving initial prodrug cleavage followed by two sequential phosphorylation steps. The initial hydrolysis pathway differs significantly between TDF and TAF, leading to different pharmacokinetic profiles and tissue distribution.[5][6]
Step 1: Prodrug Hydrolysis to Tenofovir
-
Tenofovir Disoproxil Fumarate (TDF): TDF is designed for rapid conversion to tenofovir. Following oral administration, it is primarily hydrolyzed by esterases present in the gut and plasma.[5][7] This process results in high circulating plasma concentrations of the parent tenofovir before it enters target cells.[5][6]
-
Tenofovir Alafenamide (TAF): In contrast, TAF is more stable in plasma, allowing it to be transported intact into target cells, such as lymphocytes and hepatocytes.[5][8] The intracellular activation of TAF is predominantly catalyzed by the lysosomal serine protease Cathepsin A (CatA).[2][9] In the liver, carboxylesterase 1 (CES1) also plays a significant role in its hydrolysis.[2][9][10] This targeted intracellular activation leads to higher concentrations of tenofovir within HIV-replicating cells and lower systemic plasma exposure compared to TDF.[5][11]
Caption: Prodrug activation pathways for TDF and TAF.
Step 2: Intracellular Phosphorylation of Tenofovir
Once tenofovir is released inside the cell, it undergoes two successive phosphorylation steps catalyzed by constitutively expressed cellular enzymes to become the active tenofovir diphosphate.[1][12]
-
First Phosphorylation: Tenofovir is first converted to tenofovir monophosphate (TFV-MP). This rate-limiting step is catalyzed by adenylate kinases (AK), with the mitochondrial isoform AK2 being significantly more efficient at phosphorylating tenofovir than its cytoplasmic counterparts.[1][13]
-
Second Phosphorylation: TFV-MP is then efficiently converted to the final active metabolite, tenofovir diphosphate (TFV-DP).[14] This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), such as NME1 and NME2.[1] Other kinases, including pyruvate kinase and creatine kinase, may also contribute to this step.[13]
Caption: Intracellular phosphorylation of tenofovir.
Quantitative Data on Tenofovir Activation and Pharmacokinetics
The efficiency of the enzymatic conversion process directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) properties of tenofovir prodrugs. TAF's intracellular activation mechanism results in significantly higher TFV-DP levels in target cells compared to TDF, despite a much lower systemic dose.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
|---|---|---|---|
| Standard Dose | 300 mg | 25 mg or 10 mg | [2] |
| Bioavailability | ~25% (fasting), ~40% (high-fat meal) | Enhanced with food | [15][16] |
| Plasma Half-life | ~17 hours (Tenofovir) | ~0.51 hours (TAF prodrug) | [12][17] |
| Intracellular TFV-DP Half-life | >60 hours | 10-50 hours | [7][8] |
| Plasma Tenofovir Exposure | High | 90% lower than TDF |[5][6] |
Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)
| Cell Type | Incubation Conditions | TFV-DP Concentration | Reference(s) |
|---|---|---|---|
| Primary Human Hepatocytes | 10 µM Tenofovir for 24h | 4.7 µM | [14] |
| HepG2 Cells | 10 µM Tenofovir for 24h | 6.0 µM | [14] |
| Peripheral Blood Mononuclear Cells (PBMCs) | N/A (from TAF) | ~5-fold higher than TDF | [11] |
| Male Genital Tract Cells | After 7 doses of TDF | 17.5-fold higher than in blood plasma |[18] |
Experimental Methodologies
The study of tenofovir's enzymatic activation relies on robust in-vitro and analytical methods to quantify metabolite formation and enzyme activity.
Protocol 1: Quantification of Intracellular Tenofovir Metabolites
This protocol provides a general workflow for measuring the intracellular concentrations of tenofovir, TFV-MP, and TFV-DP.
-
Cell Culture and Treatment: Culture target cells (e.g., HepG2, PBMCs) to an appropriate density. Treat cells with a known concentration of tenofovir or its prodrug (e.g., 10 µM) for a specified time course (e.g., 2, 6, 24 hours).[14]
-
Cell Harvesting and Lysis: After incubation, wash cells with cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable method, such as methanol extraction or sonication, to release intracellular contents.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Quantify the concentrations of tenofovir, TFV-MP, and TFV-DP in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][18] Use stable isotope-labeled internal standards for accurate quantification.
Protocol 2: In Vitro Enzyme Hydrolysis Assay (Cathepsin A)
This protocol is used to determine the rate of TAF hydrolysis by its primary activating enzyme, Cathepsin A.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM MES, pH 6.5, 100 mM NaCl, 1 mM DTT, 0.1% NP-40).[2]
-
Enzyme and Substrate: Add purified recombinant Cathepsin A to the buffer at a final concentration of 1 µg/ml.[2]
-
Initiate Reaction: Initiate the reaction by adding the substrate (TAF) to a final concentration of 30 µM.[2]
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points.
-
Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to measure the depletion of the parent prodrug and the formation of its metabolites over time, allowing for the calculation of the hydrolysis rate.
Caption: Experimental workflow for an in-vitro enzyme assay.
Mechanism of Action and Conclusion
The ultimate product of the enzymatic cascade, TFV-DP, is a potent antiviral agent. It acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][4] By competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), TFV-DP gets incorporated into the nascent viral DNA strand.[5][12] Because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in obligatory DNA chain termination, thereby halting viral replication.[4][19]
References
- 1. ClinPGx [clinpgx.org]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 16. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 17. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 18. The Pharmacokinetics and Viral Activity of Tenofovir in the Male Genital Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
Foundational Research on Tenofovir Resistance Mutations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the development of resistance to tenofovir, a critical nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This document delves into the molecular mechanisms underpinning tenofovir resistance, details the key mutations involved, and presents the experimental methodologies used to characterize these phenomena.
Introduction to Tenofovir and its Mechanism of Action
Tenofovir is an acyclic nucleotide phosphonate analog of adenosine monophosphate. In its prodrug forms, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it enters host cells and is phosphorylated by cellular kinases to its active diphosphate metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. Upon incorporation into the nascent viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1]
Molecular Mechanisms of Tenofovir Resistance
Resistance to tenofovir primarily arises from specific mutations in the viral polymerase/reverse transcriptase gene. These mutations confer resistance through two main mechanisms:
-
Decreased Incorporation: Mutations can alter the conformation of the enzyme's active site, reducing its binding affinity for tenofovir diphosphate relative to the natural substrate (dATP).[1] This selective discrimination allows the mutant reverse transcriptase to preferentially incorporate the natural nucleotide, thus evading the inhibitory effect of the drug.[1] The K65R mutation in HIV-1 RT is a classic example of this mechanism.[2]
-
Increased Excision (Phosphorolysis): This mechanism involves the removal of the incorporated, chain-terminating tenofovir monophosphate from the end of the viral DNA strand.[1] Certain mutations, particularly thymidine analog mutations (TAMs) in HIV-1, enhance the enzyme's ability to use ATP or pyrophosphate as a pyrophosphate donor to excise the incorporated drug, allowing DNA synthesis to resume.[1]
Key Tenofovir Resistance Mutations
In HIV-1
Tenofovir generally has a high genetic barrier to resistance in HIV-1. However, several key mutations and mutation patterns have been identified:
-
K65R: This is the primary mutation selected by tenofovir and is located in the fingers subdomain of the reverse transcriptase.[3] It confers resistance by decreasing the incorporation of tenofovir diphosphate.[2]
-
Thymidine Analog Mutations (TAMs): While not directly selected by tenofovir, pre-existing TAMs (e.g., M41L, L210W, T215Y) can reduce susceptibility to tenofovir, primarily through the excision mechanism.[3][4] The combination of M41L, L210W, and T215Y has been shown to result in significant resistance.[4]
-
T69 Insertions: These are complex mutations involving the insertion of amino acids, often in a background of TAMs, that can confer broad resistance to NRTIs, including tenofovir, through enhanced excision.[5][6]
-
M184V/I: This mutation, primarily associated with lamivudine and emtricitabine resistance, can hypersensitize the virus to tenofovir, but when present with other mutations, the overall effect on tenofovir susceptibility can vary.[4][7]
In HBV
The genetic barrier to tenofovir resistance in HBV is very high, and the emergence of clinically significant resistance is rare.[8] However, some resistance-associated mutations (RAMs) have been identified, often in patients with prior exposure to other nucleos(t)ide analogs:
-
A194T: In combination with other mutations like L180M and M204V, rtA194T can lead to a significant increase in the 50% inhibitory concentration (IC50) for tenofovir.[9][10]
-
Multiple Mutations: Resistance to tenofovir in HBV typically requires the accumulation of multiple mutations.[8] For instance, a quadruple mutation (rtL180M, rtT184L, rtA200V, and rtM204V) has been shown to decrease tenofovir susceptibility.[11][12] Another study identified a quadruple mutation (S106C, H126Y, D134E, and L269I) that conferred a 15.3-fold increase in IC50.[13]
Quantitative Data on Tenofovir Resistance
The following tables summarize quantitative data on the impact of various mutations on tenofovir susceptibility and viral fitness.
Table 1: Fold Change in Tenofovir IC50 for Key HIV-1 RT Mutations
| Mutation/Pattern | Fold Change in IC50 (approx.) | Primary Resistance Mechanism |
| K65R | 2 - 4 | Decreased Incorporation |
| M41L + T215Y | 2.5 - 3.5 | Increased Excision |
| M41L + L210W + T215Y | ~6.0 | Increased Excision |
| K70R + T215Y | 2.0 - 3.0 | Increased Excision |
| T69SS insertion + TAMs | >10 | Increased Excision |
| M184V | 0.6 - 0.8 (hypersusceptible) | - |
Data compiled from multiple sources, including[4][14]. Fold change is relative to wild-type virus.
Table 2: Fold Change in Tenofovir IC50 for Key HBV Polymerase Mutations
| Mutation/Pattern | Fold Change in IC50 (approx.) |
| rtL180M + rtT184L + rtA200V + rtM204V | 3.3 - 5.3 |
| S106C + H126Y + D134E + L269I (CYEI) | 15.3 |
| rtA194T + rtL180M + rtM204V | >10 |
Data compiled from[10][11][12][13]. Fold change is relative to wild-type virus.
Table 3: Impact of HIV-1 RT Mutations on Viral Replication Capacity
| Mutation | Replication Capacity (% of Wild-Type) |
| K65R | Reduced |
| M184V | Reduced |
| TAMs (e.g., M41L, L210W, T215Y) | Reduced |
Replication capacity can vary depending on the specific viral backbone and the experimental system used.
Experimental Protocols
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the viral polymerase gene cloned into a plasmid vector.
Methodology:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[15]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with the plasmid containing the wild-type gene as a template and the mutagenic primers. The PCR cycles typically involve denaturation, annealing, and extension steps to amplify the entire plasmid.[15][16]
-
Parental DNA Digestion: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental plasmid DNA, which was isolated from a dam+ E. coli strain.[15][16]
-
Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial DNA repair machinery.[17]
-
Clone Selection and Sequencing: Select individual bacterial colonies, isolate the plasmid DNA, and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
Phenotypic Drug Susceptibility Assays
These assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug.
Methodology (Recombinant Virus Assay):
-
Generation of Recombinant Virus:
-
Amplify the patient-derived or site-directed mutagenized viral polymerase gene region by RT-PCR (for RNA viruses) or PCR (for DNA viruses).
-
Insert the amplified gene fragment into a viral vector that lacks the corresponding polymerase gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).[18][19]
-
Co-transfect permissive host cells with the recombinant vector and a plasmid expressing a viral envelope protein to produce infectious pseudotyped virus particles.[8]
-
-
Infection and Drug Treatment:
-
Infect target cells with the recombinant virus stocks in the presence of serial dilutions of tenofovir.
-
Include a no-drug control and a reference wild-type virus in each assay.
-
-
Quantification of Viral Replication: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).[18]
-
Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) by plotting the percentage of replication inhibition against the drug concentration.
-
Determine the fold change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type reference virus.[18]
-
Viral Replication Capacity Assay
This assay measures the relative fitness of a mutant virus compared to a wild-type virus in the absence of drug pressure.
Methodology:
-
Virus Stock Preparation: Prepare stocks of the mutant and wild-type viruses with normalized infectious titers (e.g., by TCID50 or a similar method).
-
Cell Infection: Infect a permissive cell line with equivalent amounts of the mutant and wild-type viruses in parallel.
-
Monitoring Viral Growth: Collect supernatant samples at multiple time points post-infection (e.g., every 24 hours for 5-7 days).
-
Quantification of Viral Production: Measure the amount of virus in the supernatant at each time point using a suitable method, such as a p24 antigen ELISA (for HIV) or quantitative PCR for viral DNA (for HBV).
-
Data Analysis: Plot the viral growth curves for the mutant and wild-type viruses. The replication capacity of the mutant is often expressed as a percentage of the wild-type virus's replication at a specific time point or by comparing the slopes of the exponential growth phase.[20]
Visualizations
Caption: Mechanism of action of tenofovir.
Caption: Mechanisms of tenofovir resistance.
Caption: Experimental workflow for resistance characterization.
References
- 1. way2drug.com [way2drug.com]
- 2. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Adefovir, Tenofovir and Entecavir Resistance: Molecular Modeling Studies of How A Novel Anti-HBV Agent (FMCA) Can Overcome the Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. mdpi.com [mdpi.com]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the tenofovir resistance-associated mutations in the hepatitis B virus isolates across genotypes A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a quadruple mutation that confers tenofovir resistance in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 19. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 20. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Tenofovir Maleate
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1][2] Tenofovir maleate is a salt form of tenofovir. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its related substances. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Instrument | Agilent Technology HPLC with PDA detector |
| Column | Inertsil ODS C18 (100 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | Ammonium acetate buffer (pH 6.0): 70% THF + 30% ACN (990:10)[6] |
| Mobile Phase B | Ammonium acetate buffer (pH 6.0): THF:ACN (various compositions)[6] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection Wavelength | 260 nm[3][5][8][9] |
| Injection Volume | 10 µL[10] |
| Column Temperature | 30°C[10] |
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][7]
| Validation Parameter | Result |
| Linearity Range | 30-80 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 99.9%[6] |
| Precision (% RSD) | < 2%[4] |
| LOD | 0.1 µg/mL[11] |
| LOQ | 0.5 µg/mL[11] |
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 30, 40, 50, 60, 70, and 80 µg/mL).
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of tenofovir to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
2. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard.[1][9]
-
Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 2 minutes, then neutralize with 1 mL of 0.1 N NaOH.[6]
-
Alkali Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified time. Neutralize with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time.[1]
-
Thermal Degradation: Expose the solid drug to a temperature of 80°C for 8 hours.[1]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Diagrams
References
- 1. ijpbs.com [ijpbs.com]
- 2. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. ijpsr.com [ijpsr.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tenofovir in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a potent nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections. It is typically administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which are converted in vivo to the active moiety, tenofovir, and subsequently phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP).[1] Accurate and sensitive quantification of tenofovir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. This document provides detailed application notes and protocols for the quantification of tenofovir in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2] While the methods described herein focus on tenofovir, they are applicable to the analysis of samples containing tenofovir maleate, as the salt form dissociates in solution, and the LC-MS/MS analysis detects the tenofovir molecule.
Metabolic Pathway of Tenofovir Prodrugs
Tenofovir prodrugs, TDF and TAF, undergo intracellular conversion to the pharmacologically active tenofovir diphosphate (TFV-DP). TDF is primarily hydrolyzed in the plasma to tenofovir, which then enters target cells for phosphorylation. In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher intracellular concentrations of the active metabolite and lower systemic exposure to tenofovir.[1]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for quantifying tenofovir in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available equipment.
a) Solid-Phase Extraction (SPE) Protocol for Plasma [3][4][5]
This method is suitable for cleaning up complex matrices like plasma and achieving high recovery.
-
Materials:
-
Mixed-mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)
-
Methanol
-
Water (HPLC grade)
-
4% Phosphoric acid in water
-
2% Ammonium hydroxide in methanol
-
Internal Standard (IS) working solution (e.g., Tenofovir-d6)
-
Nitrogen evaporator
-
Centrifuge
-
-
Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.
-
Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[3]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the supernatant from the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.[3]
-
Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol.[3]
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[3]
-
b) Liquid-Liquid Extraction (LLE) Protocol for Plasma [6]
LLE is a classic extraction technique that can provide clean extracts.
-
Materials:
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
4 M Potassium hydroxide (KOH)
-
Internal Standard (IS) working solution (e.g., Cyheptamide)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of plasma, add 10 µL of IS working solution.
-
Add 5 µL of 4 M KOH for pH adjustment.[6]
-
Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
-
c) Protein Precipitation (PP) Protocol for Plasma and Tissue Homogenates [7][8]
This is a simple and rapid method suitable for high-throughput analysis.
-
Materials:
-
Acetonitrile or Methanol containing 0.1% formic acid
-
Internal Standard (IS) working solution (e.g., Tenofovir-d6)
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile (or methanol) containing the IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments.
a) Liquid Chromatography
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., Phenomenex Synergi 4µ Polar-RP 50 x 2 mm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3][9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][9] |
| Flow Rate | 0.25 - 0.4 mL/min[3][9] |
| Gradient | Start with high aqueous phase (e.g., 97% A), ramp to high organic phase (e.g., 95% B), and re-equilibrate.[3] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C[3] |
b) Mass Spectrometry
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][10] |
| Precursor Ion (Q1) | m/z 288.2[3] |
| Product Ion (Q3) | m/z 176.1[3][10] |
| Internal Standard | Tenofovir-d6 (m/z 294.2 → 182.1) or other suitable stable isotope-labeled standard.[9] |
| Collision Energy | Optimized for the specific instrument, typically in the range of 25-30 V.[3] |
| Cone Voltage | Optimized for the specific instrument, typically around 40 V.[3] |
Quantitative Data Summary
The following tables summarize typical validation parameters from published LC-MS/MS methods for tenofovir quantification.
Table 1: Linearity and Sensitivity of Tenofovir Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 0.5 - 500 | 0.5 | [3] |
| Human Plasma | 10 - 640 | 10 | [10] |
| Human Plasma | 4.096 - 1000 (µg/L) | 4.096 (µg/L) | [11] |
| Dried Blood Spots | 10 - 2000 | 10 | [9] |
| Cerebrospinal Fluid | 0.1 - 50 | 0.1 | [3] |
| Whole Blood | 0.25 - 60.135 | 0.25 | [2] |
Table 2: Accuracy and Precision of Tenofovir Quantification
| Biological Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %RE) | Reference |
| Human Plasma | LQC, MQC, HQC | < 12% | < 12% | < 12% | [3] |
| Human Plasma | LQC, MQC, HQC | < 12.3% | < 12.3% | 84.9 - 113.1% | [10] |
| Dried Blood Spots | LLQC, LQC, MQC, HQC | 4.43 - 7.84% | < 15% | -4.73 to 4.78% | [9] |
| Whole Blood | LQC, MQC, HQC | 2.48 - 14.08% | - | 91.63 - 109.18% | [2] |
Table 3: Recovery of Tenofovir from Biological Matrices
| Biological Matrix | Sample Preparation | Recovery (%) | Reference |
| Dried Blood Spots | Methanol Extraction | 50.1 | [9] |
| Plasma | Protein Precipitation | 62.6 | [8] |
| Plasma | Solid-Phase Extraction | ~46.5 | [4] |
Conclusion
The LC-MS/MS methods outlined in these application notes provide sensitive, specific, and reliable approaches for the quantification of tenofovir in various biological samples. The detailed protocols for sample preparation and the summarized quantitative data offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays. Proper method validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the data generated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-simultaneous-assay-of-tenofovir-and-emtricitabine-in-plasma-using-lc-ms-ms-and-isotopically-labeled-internal-standards - Ask this paper | Bohrium [bohrium.com]
- 8. omicsonline.org [omicsonline.org]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
Application Notes and Protocols: Tenofovir Maleate In Vitro Cell Culture Assays
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the cytotoxicity, antiviral efficacy, and mechanisms of action of tenofovir. The information is intended for researchers, scientists, and professionals involved in drug development.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration-dependent toxicity of tenofovir in various cell lines. This helps establish a therapeutic window for antiviral studies.
Summary of Cytotoxicity Data (CC50)
The following table summarizes the 50% cytotoxic concentration (CC50) of tenofovir and its prodrugs in different human cell lines.
| Compound | Cell Line | Assay Duration | CC50 (µM) | Reference |
| Tenofovir (TFV) | HepG2 (Liver) | - | 398 | [1] |
| Tenofovir (TFV) | Skeletal Muscle Cells | - | 870 | [1] |
| Tenofovir (TFV) | Erythroid Progenitor Cells | - | >200 | [1] |
| Tenofovir (TFV) | HK-2 (Kidney) | 48 hours | 9.21 | [2] |
| Tenofovir (TFV) | HK-2 (Kidney) | 72 hours | 2.77 | [2] |
| Tenofovir Alafenamide (TAF) | MT-4 (T-cell line) | 5 days | 4.7 - 42 | [3] |
| Tenofovir Alafenamide (TAF) | MT-2 (T-cell line) | 5 days | >42 | [3] |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2 (Liver) | 9 days | 2.31 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Materials:
-
Human kidney proximal tubular epithelial cells (HK-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tenofovir Maleate
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 48 hours to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of tenofovir in cell culture medium. After 48 hours of cell growth, replace the medium with fresh medium containing various concentrations of tenofovir (e.g., 0-28.8 µM) or a vehicle control (PBS).[6]
-
Incubation: Incubate the cells with tenofovir for 24, 48, and 72 hours.[2]
-
MTT Addition: Following the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate the CC50 value using non-linear regression analysis.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining Tenofovir cytotoxicity.
Antiviral Activity Assays
These assays are designed to measure the efficacy of tenofovir in inhibiting viral replication in vitro.
Summary of Antiviral Activity Data (EC50)
The following table summarizes the 50% effective concentration (EC50) of tenofovir and its prodrugs against different viruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Tenofovir (TFV) | HIV-1 | Lymphoblastoid cells, Monocyte/macrophage, Peripheral blood lymphocytes | 0.04 - 8.5 | [7] |
| Tenofovir (TFV) | HIV-1 (IIIB) | MT-4 cells | 1.15 (µg/mL) | [8] |
| Tenofovir (TFV) | HIV-2 (ROD) | MT-4 cells | 1.12 (µg/mL) | [8] |
| Tenofovir (TFV) | HBV | HepG2 2.2.15 cells | 1.1 | [9][10] |
| Tenofovir Alafenamide (TAF) | HIV-1 (BaL) | PBMCs | 0.005 - 0.007 | [3] |
| Tenofovir Disoproxil Fumarate (TDF) | HBV | HepAD38 cells | Potent Inhibition | [11] |
Experimental Protocol: HIV-1 p24 Antigen Assay
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen in the cell culture supernatant.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Interleukin-2 (IL-2)
-
Phytohemagglutinin (PHA)
-
HIV-1 stock (e.g., subtype A, B, or C)
-
This compound
-
HIV-1 p24 ELISA kit
-
48-well cell culture plates
Procedure:
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days. Culture the stimulated cells in RPMI 1640 supplemented with FBS and IL-2.
-
Drug Treatment: Plate the stimulated PBMCs in a 48-well plate. Add serial dilutions of tenofovir to the wells.
-
Viral Infection: Infect the cells with a known titer of HIV-1.[12] Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
Incubation: Incubate the cultures for 7-14 days, collecting supernatant samples every 3-4 days and replacing with fresh medium containing the appropriate drug concentration.[12]
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the p24 concentration against the tenofovir concentration and determine the EC50 value by non-linear regression analysis.
Experimental Workflow: Antiviral Assay
References
- 1. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. epistemonikos.org [epistemonikos.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Tenofovir Maleate for Research Use
Introduction
Tenofovir is a nucleotide analog reverse-transcriptase inhibitor (NtRTI) widely recognized for its critical role in the management of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] As a prodrug, tenofovir is typically formulated as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) to enhance oral bioavailability.[3][4] In a research context, the tenofovir maleate salt serves as a valuable compound for a wide range of preclinical studies, including formulation development, analytical method validation, and in vitro and in vivo efficacy and toxicity assessments. These notes provide detailed protocols and data for researchers utilizing this compound in a laboratory setting.
Physicochemical Properties
Tenofovir and its salt forms are typically available as a white to off-white crystalline powder.[5][6] Understanding the physicochemical properties is essential for proper handling, storage, and formulation.
| Property | Value | Source(s) |
| Chemical Name | [({(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl}oxy)methyl]phosphonic acid; (2Z)-but-2-enedioic acid | [] |
| Molecular Formula | C₉H₁₄N₅O₄P · C₄H₄O₄ (this compound) | [] |
| Molecular Weight | 287.21 g/mol (Tenofovir Base) | [8] |
| Appearance | Solid powder | [] |
| Melting Point | ~279 °C (Tenofovir Disoproxil Fumarate) | [4] |
| Solubility (In Vitro) | This compound: 10 mM in DMSO TDF: 13.4 mg/mL in distilled water at 25 °C | [6][] |
| Storage Temperature | -20°C | [] |
Mechanism of Action
Tenofovir is a prodrug that, once administered, is converted into its active form, tenofovir diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[9] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[10] Upon incorporation into the nascent viral DNA strand, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[3][9] This action effectively halts viral DNA synthesis and prevents viral replication.[9][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijpbs.com [ijpbs.com]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. ijnrd.org [ijnrd.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
Protocol for In Vitro Cytotoxicity Assessment of Tenofovir Maleate
Application Notes
Tenofovir, an essential antiviral medication for the management of HIV and Hepatitis B, has been associated with potential cytotoxicity, particularly nephrotoxicity.[1][2] This document provides a comprehensive protocol for evaluating the cytotoxic effects of tenofovir maleate in various human cell lines. The described methodologies are intended for researchers, scientists, and professionals in the field of drug development to assess the in vitro safety profile of tenofovir and related compounds.
The protocols herein detail the use of common cytotoxicity assays, including the MTT and Lactate Dehydrogenase (LDH) assays, to determine cell viability and membrane integrity following exposure to this compound. Furthermore, this document outlines the investigation of cellular mechanisms underlying tenofovir-induced toxicity, such as mitochondrial dysfunction and apoptosis. The provided experimental workflows and signaling pathway diagrams are designed to facilitate a deeper understanding of the toxicological profile of tenofovir.
Data Presentation
The following tables summarize the cytotoxic effects of tenofovir on different human cell lines as reported in the literature. These data provide a comparative overview of the sensitivity of various cell types to tenofovir-induced cytotoxicity.
Table 1: Cytotoxicity of Tenofovir in Various Human Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / CC50 (µM) | Reference |
| HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | MTT | 48 hours | 9.2 | [1] |
| HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | MTT | 72 hours | 2.77 | [1] |
| HepG2 (Human Liver Cancer Cells) | Proliferation | Not Specified | 398 | [3] |
| Normal Skeletal Muscle Cells | Proliferation | Not Specified | 870 | [3] |
| Erythroid Progenitor Cells | Hematopoietic Toxicity | Not Specified | >200 | [3] |
| Myeloid Lineage Cells | Hematopoietic Toxicity | Not Specified | Less toxic than ddC, ZDV, d4T | [3] |
| Renal Proximal Tubule Epithelial Cells | Proliferation/Viability | Not Specified | Weaker than cidofovir | [3] |
Table 2: Effects of Tenofovir on Cellular Parameters in HK-2 Cells
| Parameter | Exposure Time | Tenofovir Concentration (µM) | Observed Effect | Reference |
| ATP Levels | 72 hours | Not specified | Decreased | [1][2] |
| Protein Carbonylation (Oxidative Stress) | 72 hours | 14.5 and 28.8 | Increased | [1][2] |
| 4-HNE Adduct Formation (Oxidative Stress) | 72 hours | 3.0 to 28.8 | Increased | [1] |
| TNFα Release | 72 hours | 14.5 and 28.8 | Increased | [1][2] |
| Caspase 3 and 9 Cleavage (Apoptosis) | 72 hours | Not specified | Induced | [1][2] |
Experimental Protocols
Cell Culture and this compound Preparation
1.1. Cell Lines:
-
HK-2 (Human Kidney Proximal Tubular Epithelial Cells): A relevant model for studying tenofovir-induced nephrotoxicity.[1][2]
-
HepG2 (Human Liver Cancer Cells): To assess potential hepatotoxicity.[3]
-
Other cell lines of interest (e.g., peripheral blood mononuclear cells, other renal cell lines).
1.2. Culture Conditions:
-
Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with 5 ng/mL human recombinant epidermal growth factor and 0.05 mg/mL bovine pituitary extract.[1]
-
Culture other cell lines according to ATCC or supplier recommendations.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
1.3. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). The choice of solvent should be tested for its own cytotoxicity on the cell lines.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C. Prepare working dilutions in the appropriate cell culture medium immediately before use.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]
2.1. Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
2.2. Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24-48 hours.[1]
-
Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve tenofovir).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[1][5]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9]
3.1. Materials:
-
Commercially available LDH cytotoxicity assay kit (which typically includes LDH reaction mixture, stop solution, and a positive control).
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
3.2. Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay (Section 2.2, steps 1-3).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Add 50 µL of the LDH reaction mixture to each well.[10]
-
Incubate for up to 30 minutes at room temperature, protected from light.[8][10]
-
Add 50 µL of the stop solution to each well.[10]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.
Visualizations
References
- 1. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epistemonikos.org [epistemonikos.org]
- 3. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Methods for Assessing Tenofovir Maleate Drug Release Profiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenofovir, an essential antiretroviral drug, is formulated in various dosage forms to treat and prevent HIV infection. The salt form, such as tenofovir maleate, can influence the drug's physicochemical properties, including its dissolution and release characteristics. Assessing the drug release profile is a critical step in pharmaceutical development, ensuring product quality, performance, and bioavailability. These application notes provide detailed protocols for the most common and effective methods for evaluating the in vitro release of this compound from various pharmaceutical formulations.
Method 1: Dissolution Testing for Solid Oral Dosage Forms
Dissolution testing is a standardized method used to measure the rate and extent of drug release from solid dosage forms like tablets and capsules. It is a crucial quality control test and can be used to predict the in vivo performance of the drug product. For tenofovir-containing tablets, a USP Apparatus II (Paddle Apparatus) is commonly employed.[1]
Experimental Protocol: USP Apparatus II (Paddle Method)
-
Apparatus Setup:
-
Dissolution Medium Preparation:
-
Prepare 900 mL of the selected dissolution medium. The choice of medium depends on the drug's properties and the intended release environment.[1][2]
-
Compendial Media: Standard media include 0.01 N HCl (simulating gastric fluid), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[2]
-
Biorelevant Media: For a more accurate prediction of in vivo behavior, especially for drugs with solubility challenges, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended.[3][4] These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.[4][5]
-
Degas the medium before use to prevent the formation of bubbles on the tablet surface, which can interfere with the release profile.
-
-
Procedure:
-
Place one dosage unit (e.g., one this compound tablet) into each of the dissolution vessels (typically 6-12 units are tested).[6]
-
Start the apparatus and begin sample collection at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes for immediate-release formulations).[7]
-
Withdraw a specified volume of the sample (e.g., 5-10 mL) from each vessel at each time point.
-
Immediately filter the sample using a suitable filter (e.g., 0.45 µm nylon syringe filter) to stop the dissolution process.[1]
-
If required by the experimental design, replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[7]
-
-
Sample Analysis:
-
Analyze the concentration of tenofovir in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] (See Method 3 for a detailed HPLC protocol).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released against time to generate the dissolution profile.
-
Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[8][9]
-
Data Presentation: this compound Tablet Dissolution
Table 1: Example Dissolution Profiles for this compound Formulations in 0.01 N HCl.
| Time (minutes) | Formulation A: Immediate Release (% Released) | Formulation B: Controlled Release (% Released) |
|---|---|---|
| 5 | 45.2 ± 3.1 | 8.5 ± 1.5 |
| 10 | 75.8 ± 4.5 | 15.2 ± 2.1 |
| 15 | 92.1 ± 2.9 | 22.7 ± 2.8 |
| 30 | 99.5 ± 1.8 | 38.9 ± 3.5 |
| 60 | - | 55.4 ± 4.1 |
| 120 | - | 78.6 ± 3.9 |
| 240 | - | 95.1 ± 2.7 |
Data are presented as mean ± standard deviation (n=6). Formulation A shows a rapid release profile typical of immediate-release tablets, while Formulation B demonstrates extended release over several hours.[9][10]
Visualization: Dissolution Testing Workflow
Caption: Workflow for tablet dissolution testing using USP Apparatus II.
Method 2: In Vitro Release Testing (IVRT) for Semi-Solid Dosage Forms
IVRT is used to assess drug release from semi-solid formulations such as gels, creams, and ointments. The Franz diffusion cell is the most common apparatus for this purpose, providing a measure of how the drug is released from the formulation and made available for absorption.[11][12]
Experimental Protocol: Franz Diffusion Cell
-
Apparatus Setup:
-
Assemble the Franz diffusion cells, which consist of a donor compartment and a receptor compartment separated by a membrane.[12]
-
The effective diffusion surface area and receiver chamber volume should be recorded (e.g., 1.76 cm² and 15 mL, respectively).[11]
-
Use a circulating water bath to maintain the temperature of the cells at 37 ± 0.5°C.[12]
-
-
Membrane Preparation:
-
Select an appropriate synthetic membrane (e.g., polysulfone, cellulose acetate) that is inert and does not impede drug release.
-
Hydrate the membrane in the receptor medium for at least 30 minutes before mounting it between the donor and receptor compartments.
-
-
Receptor Medium:
-
Fill the receptor compartment with a suitable medium in which the drug is soluble, ensuring sink conditions. A common medium is phosphate-buffered saline (PBS) at pH 7.4.
-
Ensure the receptor chamber is continuously stirred with a magnetic stir bar to maintain a homogenous concentration.[12]
-
-
Procedure:
-
Accurately weigh and apply a finite dose of the this compound semi-solid formulation onto the surface of the membrane in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
At specified time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Quantify the concentration of tenofovir in the collected samples using a validated HPLC method (see Method 3).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane (µg/cm²).
-
Plot the cumulative amount of drug released per unit area against the square root of time (√t).
-
The slope of the linear portion of this plot represents the release rate (e.g., µg/cm²/min¹/²).[12]
-
Data Presentation: this compound Gel IVRT
Table 2: Example IVRT Release Data for a 1% this compound Gel.
| Time (hours) | √Time (min¹/²) | Cumulative Release (µg/cm²) |
|---|---|---|
| 0.5 | 5.48 | 35.2 ± 4.1 |
| 1 | 7.75 | 51.5 ± 5.5 |
| 2 | 10.95 | 73.1 ± 6.8 |
| 4 | 15.49 | 104.9 ± 8.2 |
| 6 | 18.97 | 129.3 ± 9.7 |
Data are presented as mean ± standard deviation (n=6). A linear relationship between cumulative release and the square root of time is indicative of diffusion-controlled release from the semi-solid matrix. The release rate for a tenofovir gel has been reported to be in the range of 3.475 to 3.825 μg/cm²/min¹/² from certain formulations.[11]
Visualization: IVRT Workflow
Caption: Experimental workflow for In Vitro Release Testing (IVRT) using a Franz diffusion cell.
Method 3: Analytical Quantification by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of tenofovir in samples collected from dissolution or IVRT studies. A reverse-phase HPLC (RP-HPLC) method with UV detection is commonly used.[13][14]
Protocol: RP-HPLC Method for Tenofovir Quantification
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 column is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate or acetate buffer and acetonitrile or methanol.[13][15] For example, a mixture of 10 mM ammonium acetate buffer (pH 4.6) and acetonitrile.[1] The exact ratio should be optimized to achieve good peak separation and a reasonable retention time.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[16]
-
Detection Wavelength: Tenofovir has a UV absorbance maximum around 260 nm, which is a suitable wavelength for detection.[13][17]
-
Injection Volume: 20 µL.[2]
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).[15]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the dissolution or receptor medium to cover the expected concentration range of the samples.
-
Samples: The collected samples from the release studies can often be directly injected after filtration. If necessary, dilute the samples with the appropriate medium to fall within the calibration curve range.
-
-
Method Validation:
-
The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1][14]
-
Linearity: Establish a linear relationship between concentration and detector response over the desired range (e.g., 4-24 µg/mL).[17]
-
Accuracy & Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). The relative standard deviation (RSD) should typically be less than 2%.[13]
-
Specificity: Ensure that excipients from the formulation do not interfere with the tenofovir peak.
-
Data Presentation: HPLC Method Parameters
Table 3: Summary of a Validated HPLC Method for Tenofovir Quantification.
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.0) (90:10 v/v)[15] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 260 nm[13] |
| Retention Time | Approx. 3 minutes[13] |
| Linearity Range | 20-110 µg/mL[15] |
| Correlation Coefficient (r²) | > 0.999[13] |
Visualization: HPLC Analysis Workflow
References
- 1. japsonline.com [japsonline.com]
- 2. ijper.org [ijper.org]
- 3. jddtonline.info [jddtonline.info]
- 4. scielo.br [scielo.br]
- 5. biorelevant.com [biorelevant.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. phmethods.net [phmethods.net]
- 17. researchgate.net [researchgate.net]
Application of Tenofovir Maleate in Drug Combination Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection.[1][2] It is administered as a prodrug, most commonly as tenofovir disoproxil fumarate (TDF) or the newer tenofovir alafenamide (TAF).[2][3] Tenofovir's efficacy is significantly enhanced when used in combination with other antiretroviral agents, a strategy that is now the standard of care. These combination therapies aim to suppress viral replication, reduce the development of drug resistance, and improve clinical outcomes.[2] This document provides detailed application notes on the use of tenofovir in drug combination studies, summarizes key quantitative data from clinical trials, and offers comprehensive protocols for relevant experimental procedures.
Application Notes
Tenofovir Prodrugs: TDF vs. TAF
The two primary prodrugs of tenofovir, TDF and TAF, exhibit different pharmacokinetic profiles that influence their application in combination therapies.[2] TAF, a newer prodrug, was developed to deliver the active metabolite, tenofovir diphosphate (TFV-DP), more efficiently to target cells, resulting in higher intracellular concentrations and lower plasma levels of tenofovir compared to TDF.[3][4][5] This targeted delivery allows for a much lower oral dose of TAF compared to TDF.[4]
The primary advantage of TAF-containing regimens is a reduced risk of renal and bone toxicity, which are known side effects associated with long-term TDF use.[3][4][6] Clinical studies have consistently demonstrated that patients receiving TAF-based combinations experience smaller decreases in bone mineral density (BMD) and have less impact on markers of renal function compared to those on TDF-based regimens.[3][4][6] However, some studies have shown that TAF-containing regimens may be associated with greater increases in serum lipids.[3]
Combination Therapy Strategies
Tenofovir is a key component of many recommended single-tablet regimens (STRs) for HIV-1 treatment.[3] These STRs combine tenofovir (either as TDF or TAF) with other antiretroviral agents from different classes, such as:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Emtricitabine (FTC) is frequently co-formulated with tenofovir.
-
Integrase Strand Transfer Inhibitors (INSTIs): Elvitegravir (boosted with cobicistat) and dolutegravir are common partners.[3][7]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Efavirenz and rilpivirine have been used in combination with tenofovir.[8][9]
-
Protease Inhibitors (PIs): Darunavir, often boosted with ritonavir or cobicistat, can be used in combination with tenofovir-containing regimens, particularly in treatment-experienced patients.[7][10]
The rationale behind these combinations is to target multiple steps of the viral life cycle, which leads to synergistic or additive antiviral activity and a higher barrier to the development of resistance.[8][9]
Data Presentation
The following tables summarize key quantitative data from comparative studies of TDF and TAF in combination therapies.
Table 1: Virologic Efficacy of TDF- vs. TAF-Containing Regimens in Treatment-Naïve HIV-1 Patients
| Regimen | Study Duration | Virologic Suppression (<50 copies/mL) | Reference |
| E/C/F/TAF | 48 Weeks | 88.4% | [3][4] |
| E/C/F/TDF | 48 Weeks | 87.9% | [3][4] |
E/C/F = Elvitegravir/Cobicistat/Emtricitabine
Table 2: Mean Percentage Change in Bone Mineral Density (BMD) from Baseline
| Regimen | Study Duration | Spine BMD | Hip BMD | Reference |
| E/C/F/TAF | 48 Weeks | -1.00% | -0.62% | [3][4] |
| E/C/F/TDF | 48 Weeks | -3.37% | -2.39% | [3][4] |
Table 3: Renal Safety Markers
| Parameter | TAF-based Regimen | TDF-based Regimen | Reference |
| Mean Change in eGFR (mL/min) | -5.5 | -10.1 | [3][4] |
| Renal Adverse Events (Risk Ratio) | 0.15 (vs. TDF) | - |
eGFR = estimated Glomerular Filtration Rate
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tenofovir in drug combinations.
In Vitro Anti-HIV-1 Synergy Assay
This protocol outlines the procedure for determining the synergistic, additive, or antagonistic effects of tenofovir in combination with other antiretroviral drugs against HIV-1 replication in cell culture.
a. Cell Culture and Virus Stocks:
-
Maintain a human T-lymphoid cell line (e.g., MT-2 or CEM) in appropriate culture medium supplemented with fetal bovine serum.
-
Prepare and titrate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
b. Drug Combination Preparation:
-
Prepare stock solutions of tenofovir and the other test compounds in an appropriate solvent (e.g., DMSO).
-
Create a matrix of drug concentrations by serially diluting the drugs individually and then combining them in a fixed-ratio or checkerboard format.
c. Synergy Assay Procedure:
-
Seed the T-lymphoid cells into a 96-well plate at a predetermined density.
-
Add the prepared drug combinations to the wells.
-
Infect the cells with the HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
On the final day, collect the cell culture supernatant.
d. Quantification of Viral Replication:
-
Measure the amount of HIV-1 p24 antigen in the culture supernatant using a p24 ELISA kit according to the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination.
-
Analyze the data using a synergy quantification method such as the Chou-Talalay Combination Index (CI) method or the MacSynergy II program.[11][12] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of the drug combinations on the host cells.
a. Procedure:
-
Plate the cells and add the drug combinations as described in the synergy assay protocol, but without adding the virus.
-
Incubate the plates for the same duration as the synergy assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
b. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
Clinical Trial Protocol for Comparing TDF and TAF Regimens
This outlines a typical study design for a randomized controlled trial comparing the efficacy and safety of TDF- and TAF-containing regimens in HIV-1 infected patients.
a. Study Design:
-
A Phase 3, randomized, double-blind, active-controlled study.[3]
b. Patient Population:
-
Antiretroviral-naïve or virologically suppressed HIV-1 infected adults.
-
Inclusion criteria may include specific CD4+ cell count and HIV-1 RNA levels.
c. Randomization and Treatment:
-
Patients are randomly assigned to receive either a TAF-containing single-tablet regimen or a TDF-containing single-tablet regimen.
d. Efficacy Endpoints:
-
The primary efficacy endpoint is typically the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.
e. Safety Endpoints and Assessments:
-
Renal Function:
-
Bone Mineral Density (BMD):
-
Adverse Events:
-
Monitor and record all adverse events throughout the study.
-
f. Pharmacokinetic Analysis:
-
Collect plasma samples at specified time points to determine the pharmacokinetic parameters of tenofovir and other co-administered drugs.[2][15][16]
Visualizations
Caption: Mechanism of action of tenofovir in inhibiting HIV-1 reverse transcriptase.
References
- 1. Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iscd.org [iscd.org]
- 4. DXA For Bone Mineral Density Testing: A Safety Measure For Your Clinical Trial [clinicalleader.com]
- 5. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Frontiers | Clinical trial simulation to evaluate tenofovir disoproxil fumarate/emtricitabine HIV pre-exposure prophylaxis dosing during pregnancy [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. P24 antigen detection, viral isolation, DNA-PCR and in vitro antibody production for the diagnosis of HIV-1 latent infection in heterosexual women at high risk for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. Super-rapid quantitation of the production of HIV-1 harboring a luminescent peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Screening for Chronic Kidney Disease in HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenxtoolkit.org [phenxtoolkit.org]
- 15. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Viral Resistance Mechanisms Using Tenofovir Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tenofovir maleate in the study of viral resistance mechanisms, particularly in the context of Human Immunodeficiency Virus (HIV).
Introduction
Tenofovir, a nucleotide analog reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART).[1][2] Its active form, tenofovir diphosphate (TFV-DP), acts as a chain terminator during the reverse transcription of viral RNA into DNA, thereby inhibiting viral replication.[2][3][4] However, the emergence of drug resistance poses a significant challenge to the long-term efficacy of tenofovir-containing regimens.[1] Understanding the molecular mechanisms underlying this resistance is crucial for the development of new antiviral strategies and for optimizing existing treatment protocols.
The primary mechanisms of resistance to tenofovir involve specific mutations in the viral reverse transcriptase (RT) enzyme.[1] The most well-characterized mutation is the K65R substitution, which reduces the incorporation of tenofovir diphosphate into the growing DNA chain.[1][2] Another mechanism involves the enhanced phosphorolytic removal of the chain-terminating drug from the 3' end of the DNA, a process often mediated by a set of mutations known as thymidine analog mutations (TAMs).[1][5]
This document outlines detailed protocols for phenotypic and genotypic assays to characterize tenofovir resistance, as well as methods for studying the enzymatic kinetics of wild-type and mutant reverse transcriptase.
Data Presentation: Quantitative Analysis of Tenofovir Resistance
The following tables summarize key quantitative data related to tenofovir susceptibility and resistance.
Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 to Tenofovir (TFV) and Tenofovir Alafenamide (TAF)
| Virus Strain | Relevant Mutation(s) | Compound | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| HIV-1IIIB (Wild-Type) | - | TAF | 10 | 1.0 | [6] |
| HIV-1IIIB (Wild-Type) | - | TFV | 600 | 1.0 | [7] |
| K65R Mutant | K65R | TAF | - | 6.5 | [8] |
| M184V Mutant | M184V | TAF | - | 0.7 | [8] |
| K65R + M184V Mutant | K65R, M184V | TAF | - | 1.1 | [8] |
| Various Clinical Isolates | TAMs | TFV | - | 2.0 - 20.0 | [7][8] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro. Fold Change is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus.
Table 2: Clinical Cutoffs for Tenofovir Disoproxil Fumarate (TDF) Susceptibility in the PhenoSense Assay
| Fold Change in EC50 | Interpretation |
| < 1.4 | Sensitive |
| 1.4 - 4.0 | Reduced Susceptibility |
| > 4.0 | Resistant |
These cutoffs are used to interpret the results of phenotypic resistance testing in a clinical setting.[7][9]
Experimental Protocols
Phenotypic Resistance Assay: IC50 Determination
This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of tenofovir against different HIV-1 strains.
Objective: To measure the in vitro susceptibility of HIV-1 to tenofovir.
Materials:
-
Cell Line: MT-2 cells or TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB) or clinical isolates with known or suspected resistance mutations. Virus stocks should be titrated to determine the tissue culture infectious dose 50 (TCID50).
-
This compound: Prepare a stock solution in sterile water or DMSO and make serial dilutions in culture medium.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well cell culture plates.
-
p24 Antigen ELISA Kit or Luciferase Assay System.
-
CO2 Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed MT-2 or TZM-bl cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Addition: Prepare serial dilutions of this compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the drug dilutions in triplicate. Include wells with no drug as a virus control and wells with cells only as a negative control.
-
Virus Infection: Add 50 µL of virus stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well, except for the cell-only control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Quantification of Viral Replication:
-
For MT-2 cells: At the end of the incubation period, collect the cell supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
For TZM-bl cells: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by non-linear regression analysis using software such as GraphPad Prism.
-
Genotypic Resistance Assay: Sanger Sequencing of HIV-1 Reverse Transcriptase
This protocol outlines the steps for identifying resistance-associated mutations in the reverse transcriptase gene of HIV-1.
Objective: To determine the nucleotide sequence of the HIV-1 reverse transcriptase gene to identify mutations associated with tenofovir resistance.
Materials:
-
Plasma Sample: From an HIV-1 infected individual with a viral load of at least 500-1000 copies/mL.
-
Viral RNA Extraction Kit.
-
Reverse Transcriptase and PCR Reagents: Including primers specific for the pol gene region encoding reverse transcriptase.
-
DNA Purification Kit.
-
Sanger Sequencing Reagents and Capillary Electrophoresis Sequencer.
-
Sequence Analysis Software.
Procedure:
-
RNA Extraction: Extract viral RNA from the plasma sample using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the region of the pol gene encoding the reverse transcriptase. Use primers that flank the region of interest.
-
A nested or semi-nested PCR can be performed to increase the sensitivity and specificity of the amplification.
-
-
PCR Product Purification: Purify the amplified DNA product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template and specific sequencing primers (forward and reverse).
-
Analyze the sequencing products by capillary electrophoresis.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the obtained sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at positions known to be associated with tenofovir resistance (e.g., K65R, K70E, etc.). The Stanford University HIV Drug Resistance Database can be used for interpretation.[5]
-
Enzyme Kinetics Assay: Inhibition of Recombinant HIV-1 Reverse Transcriptase
This protocol describes an in vitro assay to determine the kinetic parameters of inhibition of purified recombinant HIV-1 RT by tenofovir diphosphate.
Objective: To characterize the inhibitory activity of tenofovir diphosphate against wild-type and mutant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase: Purified wild-type and mutant enzymes.
-
Tenofovir Diphosphate (TFV-DP): The active form of tenofovir.
-
DNA/RNA Template-Primer: A synthetic template-primer duplex (e.g., poly(rA)/oligo(dT)).
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP. One of the dNTPs should be radiolabeled (e.g., [3H]dTTP) or a fluorescent dye that intercalates with the product can be used.
-
Assay Buffer: Containing Tris-HCl, KCl, MgCl2, DTT, and BSA.
-
Scintillation Counter or Fluorescence Plate Reader.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, template-primer, and varying concentrations of TFV-DP.
-
Enzyme Addition: Add the purified recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA).
-
Quantification of DNA Synthesis:
-
Radiolabeled dNTPs: Spot the reaction mixture onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Dye: Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of DNA synthesis at each concentration of TFV-DP.
-
Determine the IC50 of TFV-DP.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural substrate (dNTP) and the inhibitor (TFV-DP).
-
Analyze the data using Michaelis-Menten kinetics and Dixon or Lineweaver-Burk plots to determine the Ki and the mechanism of inhibition.
-
Visualization of Key Pathways and Workflows
Caption: Mechanism of action of tenofovir.
Caption: Key mechanisms of tenofovir resistance.
References
- 1. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Variation of Drug Susceptibility in Wild-Type Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tenofovir Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a critical antiviral agent, is manufactured through a synthetic process that can generate various impurities. The identification, synthesis, and characterization of these impurities are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These impurity standards are essential for the validation of analytical methods, stability studies, and quality control throughout the drug development and manufacturing process.
This document provides detailed application notes and protocols for the synthesis of key process-related and degradation impurities of tenofovir. The methodologies described are based on established synthetic routes and are intended to guide researchers in the preparation of these reference standards. While the common pharmaceutical salt of the tenofovir prodrug is the fumarate salt, the synthesis of the core tenofovir impurities is independent of the final salt form. The synthesized impurities can be converted to their maleate salts by reacting the free base with maleic acid in a suitable solvent, although this final step is not detailed in the following protocols.
Synthesis of Key Tenofovir Impurities
Several impurities can arise during the synthesis of tenofovir and its prodrugs. This section details the synthetic protocols for some of the commonly encountered impurities.
Table 1: Summary of Tenofovir Impurity Synthesis
| Impurity Name | Starting Material | Key Reagents | Typical Yield | Purity |
| Mono-POC Tenofovir | Tenofovir Disoproxil Fumarate | Ammonium Hydroxide | 85% | 82.75% (HPLC) |
| Tenofovir Disoproxil Carbamate | Tenofovir Disoproxil Fumarate | Isopropyl Chloroformate, Triethylamine | 37% | 82.16% (HPLC) |
| Tenofovir Isopropyl Isoproxil | Tenofovir | 2-Bromopropane, Chloromethyl Isopropyl Carbonate | Not specified | High purity |
| Multimeric Impurity A | Tenofovir Disoproxil Fumarate | Paraformaldehyde, DMF | Not specified | >98.50% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of selected tenofovir impurities.
Protocol 1: Synthesis of Mono-POC Tenofovir
This protocol describes the partial hydrolysis of tenofovir disoproxil to yield the mono-pivaloyloxymethyl (mono-POC) derivative.
Materials:
-
Tenofovir Disoproxil Fumarate
-
Acetonitrile
-
Water
-
Ammonium Hydroxide solution
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Suspend tenofovir disoproxil fumarate (3.0 g, 0.0058 moles) in a mixture of acetonitrile (15 ml) and water (24.0 ml) at room temperature.[1]
-
Adjust the pH of the suspension to 9 with the addition of ammonium hydroxide solution.
-
Heat the reaction mixture to 45°C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (35:65 v/v).[1]
-
Upon completion, concentrate the reaction mass under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol (starting from 40:60 v/v) as the eluent.[1]
-
Collect the fractions containing the desired product and concentrate to yield Mono-POC Tenofovir.
Expected Yield: Approximately 85%.[1] Purity (by HPLC): Approximately 82.75%.[1]
Protocol 2: Synthesis of Tenofovir Disoproxil Carbamate
This protocol outlines the synthesis of a carbamate impurity through the reaction of tenofovir disoproxil with isopropyl chloroformate.
Materials:
-
Tenofovir Disoproxil Fumarate
-
N-methyl pyrrolidone (NMP)
-
Triethylamine
-
Isopropyl chloroformate
-
Water
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
Suspend tenofovir disoproxil fumarate (1.0 g, 0.0019 moles) in N-methyl pyrrolidone (3 ml) at room temperature.[1]
-
Add triethylamine (0.9 ml, 0.0060 moles) dropwise to obtain a clear solution.[1]
-
Add isopropyl chloroformate (0.9 ml, 0.0029 moles) dropwise and heat the reaction mixture to 60°C for 6 hours.[1]
-
Monitor the reaction progress by TLC using a mobile phase of dichloromethane/methanol (95:5 v/v).[1]
-
After completion, dilute the reaction mixture with water (20 ml) and extract with ethyl acetate (3 x 25 ml).[1]
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain a sticky compound.[1]
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and ethyl acetate to yield pure Tenofovir Disoproxil Carbamate.[1]
Expected Yield: Approximately 37%.[1] Purity (by HPLC): Approximately 82.16%.[1]
Synthesis Workflow and Diagrams
The synthesis of tenofovir impurities often involves multi-step processes. The following diagrams illustrate the logical flow of these syntheses.
Caption: General workflow for the synthesis and isolation of tenofovir impurities.
Caption: Formation pathways for key tenofovir and tenofovir disoproxil impurities.
Conclusion
The synthesis of impurity standards is a fundamental requirement for the robust quality control of tenofovir and its pharmaceutical formulations. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals engaged in this critical aspect of pharmaceutical sciences. The ability to synthesize and characterize these impurities enables the development of highly specific and sensitive analytical methods, ensuring the final drug product meets the stringent requirements for purity and safety. Further work can be done to optimize these synthetic procedures to improve yields and purity.
References
Application Notes and Protocols for Determining Tenofovir Maleate EC50 Values in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] Its maleate salt, tenofovir maleate, serves as a crucial active pharmaceutical ingredient. Determining the 50% effective concentration (EC50) of this compound is a critical step in the evaluation of its antiviral potency. This document provides detailed application notes and protocols for conducting cell-based assays to ascertain the EC50 values of this compound against HIV-1.
The primary mechanism of action for tenofovir involves the inhibition of viral reverse transcriptase.[2] As a prodrug, tenofovir disoproxil fumarate (a common oral form) is converted in the body to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[3] TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination, thereby halting viral replication.[1][3]
This document outlines three common cell-based assay methodologies for determining the EC50 value of this compound: the Cytopathic Effect (CPE) Inhibition Assay using the MTT method, the HIV-1 p24 Antigen Capture ELISA, and the Reverse Transcriptase (RT) Activity Assay.
Data Presentation
The following table summarizes representative EC50 values for tenofovir against HIV-1 in various cell lines. It is important to note that while the active moiety is tenofovir, the specific salt form, such as maleate, is not always specified in published literature. The values presented are for tenofovir and are expected to be comparable for this compound.
| Compound | Virus Strain | Cell Line | Assay Method | EC50 (µM) | Reference |
| Tenofovir | HIV-1(IIIB) | MT-4 | CPE Inhibition | 1.15 | [2] |
| Tenofovir | HIV-2(ROD) | MT-4 | CPE Inhibition | 1.12 | [2] |
| Tenofovir | HIV(EHO) | MT-4 | CPE Inhibition | 1.05 | [2] |
| Tenofovir | HIV-1 | HepG2 | HBV Production | 1.1 | [1] |
| Tenofovir | HIV-1 (IIIB) | CEM | Not Specified | Not Specified | [4] |
| Tenofovir | HIV-2 (ROD) | CEM | Not Specified | Not Specified | [4] |
Signaling Pathway and Experimental Workflow
Tenofovir's Mechanism of Action
Tenofovir requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates the key steps in its mechanism of action.
Caption: Intracellular activation of tenofovir and inhibition of HIV reverse transcriptase.
General Experimental Workflow for EC50 Determination
The process of determining the EC50 value involves several key steps, from cell culture to data analysis.
References
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Investigating Mitochondrial Toxicity of Tenofovir
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for HIV infection. While older NRTIs are known mitochondrial toxins, primarily due to their inhibition of mitochondrial DNA polymerase γ (Pol-γ), tenofovir exhibits a significantly lower potential for inducing mitochondrial dysfunction.[1][2] Its active metabolite, tenofovir diphosphate (TFV-DP), is a weak inhibitor of Pol-γ.[1] However, studies suggest that at high concentrations, tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, can impact mitochondrial function through alternative mechanisms, particularly in renal proximal tubule cells where the drug accumulates.[3][4] The primary mechanisms investigated include direct inhibition of respiratory chain complexes, mild induction of oxidative stress, and initiation of apoptotic pathways.[4][5][6]
These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for studying the effects of tenofovir on mitochondrial function, tailored for researchers in drug development and cellular biology.
Key Mechanisms of Tenofovir-Associated Mitochondrial Effects
-
Inhibition of DNA Polymerase γ (Pol-γ): The classical mechanism for NRTI toxicity involves the inhibition of Pol-γ, the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][7] This leads to mtDNA depletion, impaired synthesis of essential respiratory chain subunits, and subsequent mitochondrial dysfunction.[7] Tenofovir is considered a weak inhibitor of Pol-γ compared to other NRTIs like zalcitabine (ddC) or didanosine (ddI).[1][2][7]
-
Inhibition of Respiratory Chain Complexes: Recent evidence points to a more direct effect of TDF on the oxidative phosphorylation (OXPHOS) system. Specifically, the active metabolite of tenofovir has been shown to inhibit Complex V (ATP synthase), leading to a decrease in ATP-linked respiration and cellular ATP levels without significantly affecting mtDNA content in short-term exposures.[5][8]
-
Oxidative Stress and Apoptosis: Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage.[4] Studies have shown that tenofovir can increase mitochondrial superoxide production.[4] This oxidative stress, coupled with energy depletion, can trigger programmed cell death (apoptosis) through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[6]
Data Presentation: Quantitative Effects of Tenofovir and Other NRTIs
Table 1: Comparative Effects of NRTIs on Mitochondrial DNA (mtDNA) Content in Various Cell Types.
| Drug | Cell Type | Concentration (μM) | Treatment Duration | mtDNA Content (% of Control) | Reference |
|---|---|---|---|---|---|
| Tenofovir | HepG2 | 300 | 9 days | ~100% | [1] |
| Tenofovir | SkMCs | 300 | 18 days | ~100% | [1] |
| Tenofovir | RPTECs | 300 | 21 days | Minimal change | [1] |
| Zalcitabine (ddC) | HepG2 | 3 | 9 days | ~10% | [1] |
| Didanosine (ddI) | HepG2 | 300 | 9 days | ~0% | [1] |
| Zidovudine (ZDV) | HepG2 | 300 | 9 days | ~75% | [1] |
| Tenofovir Disoproxil (TDF) | RPTEC/TERT1 | - | 24 hours | No reduction |[5] |
Table 2: Effects of NRTIs on Lactic Acid Production.
| Drug | Cell Type | Concentration (μM) | Treatment Duration | Lactate Production (% of Control) | Reference |
|---|---|---|---|---|---|
| Tenofovir | HepG2 | 300 | 3 days | 101% | [1] |
| Tenofovir | SkMCs | 300 | 6 days | 116% | [1] |
| Zidovudine (ZDV) | HepG2 | 300 | 3 days | 207% | [1] |
| Zidovudine (ZDV) | SkMCs | 300 | 6 days | 291% | [1] |
| Zalcitabine (ddC) | HepG2 | 30 | 3 days | 133% |[1] |
Table 3: Effect of Tenofovir Disoproxil Fumarate (TDF) on Mitochondrial Respiration in RPTEC/TERT1 Cells (24h Treatment).
| Parameter | Control | 300 µM TDF | 500 µM TDF | Reference |
|---|---|---|---|---|
| Basal Respiration | ~100% | Decreased | Significantly Decreased | [5][8] |
| ATP-Linked Respiration | ~100% | Decreased | Significantly Decreased | [5][8] |
| Maximal Respiration | ~100% | Well preserved | Well preserved | [5][8] |
| Spare Respiratory Capacity | ~100% | Well preserved | Well preserved |[5][8] |
Visualizing Mechanisms and Workflows
References
- 1. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenofovir-induced toxicity in renal proximal tubular epithelial cells: involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial pathway of apoptosis and necrosis contribute to tenofovir disoproxil fumarate-induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Integration of High-Throughput Imaging and Multiparametric Metabolic Profiling Reveals a Mitochondrial Mechanism of Tenofovir Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tenofovir Degradation in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tenofovir and its prodrugs, focusing on challenges related to degradation in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my tenofovir sample degrading in an acidic solution?
Tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), are susceptible to hydrolytic degradation in acidic conditions.[1][2] The primary mechanism of degradation for tenofovir in an acidic environment involves the deamination of the adenine nucleus and the breakdown of the phosphonic acid side chain.[1] For TAF, the phosphoramidate (P-N) bond is particularly prone to acid hydrolysis.[3]
Q2: What are the primary degradation products of tenofovir in acidic conditions?
Under acidic hydrolysis, tenofovir (TFV) primarily degrades into two products: a 6-Hydroxy adenine derivative of TFV (A1) with a mass-to-charge ratio (m/z) of 289.2 amu, and (2-hydroxypropan-2-yloxy) methylphosphonic acid (A2) with an m/z of 170 amu.[1]
Q3: At what pH is tenofovir most stable?
While tenofovir is susceptible to degradation in strongly acidic and alkaline environments, it exhibits greater stability at a pH of around 4.5.[1][4] For tenofovir alafenamide (TAF), a "stability window" has been identified between pH 4.8 and 5.8, with minimal degradation observed at pH 5.3.[3][5] Tenofovir disoproxil fumarate (TDF) is reported to be highly stable at a pH of 1.2.[6]
Q4: How quickly does tenofovir degrade in acidic conditions?
The degradation of tenofovir follows pseudo-first-order kinetics.[1][4] In a study using 0.1 M HCl, approximately 27% of tenofovir degraded within the first 24 hours, and over 95% degradation was observed after 5 days of refluxing.[1] The calculated half-life (t₅₀) in these acidic conditions was 25.34 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high degradation of tenofovir in my formulation. | The pH of your formulation may be too low. | Adjust the pH of your formulation to be within the optimal stability range for the specific tenofovir prodrug you are using. For TAF, aim for a pH between 4.8 and 5.8.[3][5] The use of buffering agents like dibasic sodium phosphate or sodium citrate can help maintain a stable pH.[7] |
| I am observing unknown peaks in my HPLC/LC-MS analysis of a tenofovir sample subjected to acidic stress. | These are likely degradation products. | Compare the m/z values of the unknown peaks with known degradation products of tenofovir. The primary acidic degradation products have m/z values of 289.2 and 170.[1] |
| My tenofovir sample shows significant degradation even at a moderately acidic pH. | The temperature of your experiment or storage conditions may be too high, accelerating hydrolysis. | Conduct your experiments at controlled room temperature unless otherwise specified. The Arrhenius equation describes the relationship between temperature and the rate of chemical reactions, including drug degradation.[4] |
| Difficulty in achieving controlled degradation for my forced degradation study. | The concentration of the acid or the temperature is too high, leading to complete and rapid degradation. | For forced degradation studies, aim for 5-20% degradation.[8] If degradation is too rapid, consider using a lower concentration of acid (e.g., 0.01 M HCl instead of 0.1 M HCl) or performing the study at room temperature instead of elevated temperatures.[2][8] |
Quantitative Data Summary
Table 1: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions [1]
| Condition | Half-life (t₅₀) (hours) | Shelf-life (t₉₀) (hours) | Time for 90% Degradation (t₁₀) (hours) |
| Acidic (0.1 M HCl) | 25.34 | 3.84 | 84.22 |
| Alkaline (0.1 M NaOH) | 384.49 | 58.26 | 1277.75 |
Table 2: Forced Degradation of Tenofovir Disoproxil Fumarate (TDF) under Various Conditions [9][10]
| Stress Condition | Reagent | Degradation (%) |
| Acidic Hydrolysis | 0.1N HCl | 10.95 |
| Alkaline Hydrolysis | 0.1N NaOH | 10.6 |
| Oxidative | Hydrogen Peroxide | 12.22 |
| Neutral Hydrolysis | Water | 12.26 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tenofovir under Acidic Conditions
This protocol is adapted from methodologies described in forced degradation studies.[1][9]
Objective: To induce and analyze the degradation of tenofovir under acidic stress.
Materials:
-
Tenofovir drug substance
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Reflux apparatus
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of tenofovir at a concentration of 1 mg/mL in deionized water.
-
Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 0.1 M HCl.
-
Reflux the solution for a predetermined period (e.g., 24 hours or up to 5 days for more extensive degradation).[1]
-
At specified time points, withdraw aliquots of the sample.
-
Neutralize the samples with an appropriate base (e.g., 0.1 M NaOH) to halt the degradation process.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining tenofovir and identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to separate tenofovir from its degradation products.
Objective: To develop a chromatographic method that can resolve the parent drug from its degradation products, thus indicating the stability of the drug.
Materials:
-
Tenofovir reference standard
-
Forced degraded tenofovir sample (from Protocol 1)
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column
-
Mobile phase components (e.g., ammonium acetate buffer, acetonitrile, methanol)[11][12]
Procedure:
-
Mobile Phase Optimization: Start with a simple mobile phase, such as a mixture of a buffer (e.g., 0.1 M ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Gradient Elution: Employ a gradient elution program to effectively separate polar and non-polar compounds.
-
Column Selection: A C18 column is commonly used for the analysis of tenofovir and its metabolites.[1][11]
-
Detection Wavelength: Set the detector to a wavelength where tenofovir has maximum absorbance, typically around 260 nm.[9][12]
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12] The method is considered stability-indicating if it can resolve the tenofovir peak from all degradation product peaks.
Visualizations
Caption: Proposed degradation pathway of Tenofovir in acidic conditions.
Caption: A logical workflow for troubleshooting unexpected Tenofovir degradation.
References
- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of a Tenofovir Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ajprd.com [ajprd.com]
- 10. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Tenofovir Maleate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the HPLC analysis of Tenofovir Maleate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian.[1][3] A tailing factor (Tf) greater than 1.2 often indicates significant tailing that can compromise the accuracy and reproducibility of quantification.[4]
Q2: Why is my this compound peak tailing?
Tenofovir is a basic compound, and the most common cause of peak tailing for such analytes in reversed-phase HPLC is secondary interactions with the stationary phase.[5][6][7] Specifically, the basic amine groups on the tenofovir molecule can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][5][8][9] These interactions lead to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail" on the peak.[5][9]
Other potential causes for peak tailing that are not specific to the analyte's chemistry include:
-
Column Issues: A void at the column inlet, a partially blocked frit, or contamination of the column can all lead to distorted peak shapes.[3][10][11]
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.[1][10]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of tenofovir, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][7]
Troubleshooting Guide for this compound Peak Tailing
Q3: How can I eliminate peak tailing for my this compound analysis?
Here is a step-by-step guide to troubleshoot and resolve peak tailing issues with this compound:
Step 1: Evaluate and Adjust the Mobile Phase pH
Since Tenofovir is a basic compound, interactions with acidic silanol groups are a primary suspect for peak tailing.[5][7] Lowering the mobile phase pH is a common and effective strategy to minimize these interactions.[5][10][12] At a lower pH (typically below 3), the silanol groups are protonated and less likely to interact with the protonated basic analyte.[5][12]
-
Action: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer. Ensure your column is stable at this pH.
Step 2: Optimize the Buffer Concentration
Buffers play a crucial role in maintaining a stable pH and can also help to mask residual silanol interactions.[1][3][13] Insufficient buffer capacity can lead to pH shifts on the column, contributing to peak tailing.[8][14]
-
Action: If you are already using a buffer, consider increasing its concentration. A concentration of 20-50 mM is often effective in improving peak shape.[4][12] For LC-MS applications, lower buffer concentrations (around 10 mM) are generally preferred to avoid ion suppression.[10]
Step 3: Select an Appropriate HPLC Column
Modern HPLC columns are designed to minimize the impact of residual silanols.
-
Action:
-
Use an End-capped Column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[1][3][10]
-
Consider a Column with a Different Stationary Phase: Columns with polar-embedded phases or those made from high-purity silica can offer better peak shapes for basic compounds.[1][6]
-
Step 4: Check for Column Contamination and Voids
If peak tailing affects all peaks in your chromatogram, the issue might be physical rather than chemical.[10]
-
Action:
-
Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.
-
Reverse the Column: If you suspect a blocked frit, carefully reverse the column (disconnect from the detector) and flush it at a low flow rate.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement.[4] Using a guard column can help extend the life of your analytical column.[10]
-
Step 5: Rule Out Other System and Method Issues
-
Action:
-
Reduce Injection Volume: To check for column overload, inject a smaller volume or a more dilute sample and observe the effect on peak shape.[3]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Minimize Extra-column Volume: Use tubing with a small internal diameter and keep the length to a minimum.[1]
-
Experimental Protocols
Example HPLC Method for Tenofovir Disoproxil Fumarate Analysis
This is a general method and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 4.0):Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Source: Adapted from a stability-indicating RP-HPLC method.[15]
Comparative HPLC Method Parameters for Tenofovir Analysis
| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |
| Column | Hyper ODS2 C18 | Kromasil C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (90:10) | Methanol:Phosphate Buffer (70:30) | Acetonitrile:Buffer (40:60) |
| pH | 5.0 | 5.0 | Not specified |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 260 nm | 254 nm | 260 nm |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijpsr.com [ijpsr.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Tenofovir Maleate Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing tenofovir maleate and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Tenofovir Disoproxil Fumarate (TDF) for my animal model?
A1: The starting dose of TDF can vary significantly depending on the animal species, the research question, and the desired therapeutic exposure. For mice, oral doses have ranged from 50 to 1000 mg/kg/day.[1] In rats, a common oral dose is 25 mg/kg. For larger animals like dogs and macaques, doses are often lower and may be administered subcutaneously. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: I am observing signs of renal toxicity in my study animals. What should I do?
A2: Renal toxicity is a known potential side effect of tenofovir.[2] If you observe indicators of renal toxicity, such as increased serum creatinine or blood urea nitrogen (BUN), consider the following steps:
-
Dose Reduction: Lower the dose of tenofovir being administered.
-
Alternative Prodrug: Consider switching from TDF to tenofovir alafenamide (TAF), which has been associated with less renal and bone toxicity due to lower systemic exposure of tenofovir.[3][4]
-
Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate renal issues.
-
Monitor Renal Function: Implement more frequent monitoring of renal function parameters.
Q3: The plasma concentrations of tenofovir in my animals are lower than expected. What could be the cause?
A3: Several factors can contribute to lower-than-expected plasma concentrations of tenofovir:
-
Bioavailability: The oral bioavailability of tenofovir is relatively low and can be influenced by the formulation and the presence of food.[2][5]
-
Formulation Issues: Improper formulation can lead to poor dissolution or absorption. Ensure the drug is adequately solubilized in the vehicle.
-
Metabolism: Species-specific differences in metabolism can affect drug levels. For instance, TDF shows species-dependent degradation in intestinal homogenates.[1]
-
Administration Technique: Ensure accurate and consistent administration of the drug. For oral gavage, verify the technique to prevent incomplete dosing.
Q4: Can I administer Tenofovir Alafenamide (TAF) subcutaneously?
A4: Yes, TAF has been administered via continuous subcutaneous infusion in rats and dogs.[3][6] This route can provide sustained drug exposure. However, local inflammatory reactions at the infusion site have been observed, particularly at higher doses.[3][6] Careful monitoring of the infusion site is essential.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected Animal Mortality | - Acute toxicity due to high dosage.- Complications from the administration procedure. | - Immediately halt the study and perform a necropsy to determine the cause of death.- Review the dosing calculations and administration protocol.- Consider a dose-ranging study to establish a maximum tolerated dose (MTD). |
| High Variability in Plasma Concentrations | - Inconsistent drug administration.- Differences in food consumption (for oral dosing).- Genetic variability within the animal colony. | - Refine and standardize the administration technique.- Standardize the feeding schedule relative to drug administration.- Increase the sample size to account for individual variability. |
| Local Site Reactions (Subcutaneous Infusion) | - Inflammatory response to the drug formulation or catheter.[3][6]- High concentration of the drug at the infusion site. | - Reduce the concentration of the drug in the formulation.- Change the infusion site periodically.- Include a vehicle-only control group to assess the reaction to the catheter and vehicle. |
| Bone Toxicity (e.g., reduced bone mineral density) | - A known class effect of tenofovir, particularly with long-term, high-dose administration.[2] | - Consider using TAF instead of TDF.- Monitor bone density using appropriate imaging techniques.- Supplement the diet with calcium and vitamin D, if appropriate for the study design. |
Quantitative Data Summary
Table 1: Tenofovir Disoproxil Fumarate (TDF) Dosing in Animal Models
| Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Mice (BALB/c) | Oral | 50 - 1000 mg/kg/day | No significant renal toxicity observed after 91 days. Liver cytomegaly at 1000 mg/kg. | [1] |
| Rats (Sprague-Dawley) | Oral | 25 mg/kg | Used to study formulations to improve bioavailability. | [5] |
Table 2: Tenofovir Alafenamide (TAF) Dosing in Animal Models
| Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Rats (Sprague-Dawley) | Continuous Subcutaneous Infusion | 300 - 1000 µg/kg/day | NOAEL established at 1000 µg/kg/day. Minimal to mild inflammatory response. | [3][6] |
| Dogs | Continuous Subcutaneous Infusion | 25 - 833 µg/kg/day | Systemic NOAEL at 250 µg/kg/day. Local inflammation at the infusion site. | [3][6] |
| Macaques | Oral | 13.7 - 27.4 mg/kg (weekly) | Both doses conferred high efficacy against vaginal SHIV infection. | [7] |
| Rabbits, Dogs, Macaques | Subcutaneous Implant | 0.05 - 0.34 mg/kg/day (release rate) | Sustained concentrations of the active metabolite (TFV-DP) in PBMCs were achieved. | [8] |
NOAEL: No Observed Adverse Effect Level PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Protocol 1: Oral Formulation of TDF for Rodent Studies
This protocol is adapted from a study investigating TDF bioavailability in rats.[5]
Materials:
-
Tenofovir Disoproxil Fumarate (TDF) powder
-
Ethanol
-
Polyethylene glycol 400 (PEG-400)
-
Propylene glycol
-
Carboxymethylcellulose (CMC)
-
Deionized water
Procedure:
-
Prepare the vehicle by mixing the components in the following proportions: 10% ethanol, 30% PEG-400, 30% propylene glycol, and 30% water.
-
Add 0.05% carboxymethylcellulose to the vehicle to create a suspension.
-
Calculate the required amount of TDF powder based on the desired concentration and the total volume of the formulation.
-
Gradually add the TDF powder to the vehicle while continuously stirring to form a homogenous slurry.
-
Administer the formulation to the animals at the appropriate volume-to-weight ratio (e.g., 2 mL/kg).
Protocol 2: Assessment of Renal Toxicity
Procedure:
-
Collect blood samples from the animals at baseline and at specified time points throughout the study.
-
Centrifuge the blood samples to separate the serum.
-
Analyze the serum for creatinine and blood urea nitrogen (BUN) levels using a validated biochemical analyzer.
-
At the end of the study, collect urine samples to test for proteinuria and glycosuria.
-
Following euthanasia, perform a histopathological examination of the kidneys to look for any structural abnormalities.
Visualizations
Caption: A generalized experimental workflow for in vivo studies with tenofovir.
Caption: A decision-making diagram for dose adjustments based on toxicity.
References
- 1. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]
Technical Support Center: Mitigating Tenofovir Maleate Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with tenofovir maleate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary renal proximal tubule epithelial cells (RPTECs) after treatment with tenofovir. What is the likely mechanism of this cytotoxicity?
A1: Tenofovir-induced cytotoxicity in primary renal cells is primarily driven by mitochondrial dysfunction and oxidative stress.[1][2][3] Tenofovir can accumulate in proximal tubule cells, leading to damage of mitochondria, which are crucial for cellular energy production.[1][4] This damage results in the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, which can trigger apoptosis (programmed cell death) and necrosis.[2][5][6]
Q2: At what concentrations and time points is tenofovir cytotoxicity typically observed in primary renal cells?
A2: The cytotoxic effects of tenofovir are dose- and time-dependent. While some studies using the HK-2 cell line (a human renal proximal tubular epithelial cell line) have shown cytotoxicity at concentrations as low as 1.5 µM to 28.8 µM within 24 to 72 hours[7], primary human kidney cells may require longer exposure and higher concentrations to induce cytotoxicity, for instance, 200 μM for 19 days.[7] It is crucial to perform a dose-response and time-course experiment for your specific primary cell type to determine the optimal experimental window.
Q3: Can the observed cytotoxicity be reversed or mitigated?
A3: Yes, several strategies can mitigate tenofovir-induced cytotoxicity. Co-treatment with antioxidants has shown promise in protecting cells. For example, resveratrol, N-acetyl-L-cysteine (NAC), and ascorbic acid have been shown to protect against tenofovir-induced loss of cell viability.[2] These agents likely work by counteracting the oxidative stress induced by tenofovir.
Q4: We are seeing variability in cytotoxicity between different batches of primary cells. What could be the cause?
A4: Variability between primary cell batches is a known challenge and can be attributed to several factors, including donor-to-donor differences in genetics and physiology. Specifically, the expression levels of organic anion transporters (OAT1 and OAT3), which are responsible for tenofovir uptake into renal proximal tubule cells, can vary between donors.[7] Higher expression of these transporters can lead to increased intracellular accumulation of tenofovir and consequently, greater cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cell death in control group | - Suboptimal cell culture conditions (e.g., media, supplements, CO2 levels).- Contamination (mycoplasma, bacteria, fungi).- Over-trypsinization during cell passaging. | - Optimize cell culture conditions according to the supplier's recommendations.- Regularly screen for contamination.- Use a gentle dissociation reagent and minimize trypsin exposure time. |
| Inconsistent cytotoxicity results with tenofovir | - Inaccurate drug concentration.- Variability in cell seeding density.- Edge effects in multi-well plates. | - Prepare fresh drug dilutions for each experiment and verify the concentration.- Ensure a uniform cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Antioxidant co-treatment is not reducing cytotoxicity | - Inadequate antioxidant concentration.- Incorrect timing of antioxidant addition.- Antioxidant is not effective for the specific primary cell type. | - Perform a dose-response experiment to determine the optimal antioxidant concentration.- Pre-incubate cells with the antioxidant before adding tenofovir.[2]- Test a panel of antioxidants with different mechanisms of action. |
Quantitative Data Summary
The following tables summarize quantitative data on tenofovir's effects on cell viability and mitochondrial DNA content from published studies.
Table 1: Effect of Tenofovir on Cell Viability in Human Renal Proximal Tubule Epithelial Cells (RPTECs)
| Tenofovir Concentration (µM) | Treatment Duration | Cell Viability (% of Control) | Reference |
| Up to 300 | 15 days | No significant change | [8] |
| Up to 300 | 22 days | No significant change | [8] |
Note: In contrast, other nucleoside reverse transcriptase inhibitors like didanosine (ddI) showed significant cytotoxicity under similar conditions.[8]
Table 2: IC50 Values of Tenofovir in HK-2 Cells
| Treatment Duration | IC50 (µM) | Reference |
| 48 hours | 9.21 | [7] |
| 72 hours | 2.77 | [7] |
Table 3: Effect of Tenofovir on Mitochondrial DNA (mtDNA) Content in HepG2 Cells
| Tenofovir Concentration (µM) | Treatment Duration | mtDNA Content (% of Control) | Reference |
| Up to 300 | 9 days | No significant change | [9] |
Note: Other NRTIs like ddC and ddI significantly depleted mtDNA under the same conditions.[9]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][11][12][13]
Materials:
-
Primary cells in culture
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the tenofovir dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[14][15][16][17][18]
Materials:
-
Primary cells in culture
-
This compound
-
96-well tissue culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Prepare control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Background control: Medium only.
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a direct count of viable and non-viable cells.[19][20][21][22][23]
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest the cells (e.g., by trypsinization for adherent cells) and resuspend them in a single-cell suspension.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key processes related to tenofovir cytotoxicity.
Caption: Tenofovir-induced cytotoxicity signaling pathway.
Caption: General workflow for assessing tenofovir cytotoxicity.
References
- 1. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Tenofovir Induced Nephrotoxicity: A Mechanistic Study" by Rachel A. Murphy [mds.marshall.edu]
- 3. Tenofovir-induced toxicity in renal proximal tubular epithelial cells: involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Mitochondrial pathway of apoptosis and necrosis contribute to tenofovir disoproxil fumarate-induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of the cellular antioxidant system contributes to tenofovir disoproxil fumarate - induced mitochondrial damage and increased oxido-nitrosative stress in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
- 20. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 21. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 22. yenepoya.res.in [yenepoya.res.in]
- 23. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Tenofovir Maleate in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of tenofovir maleate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of tenofovir?
A1: The most well-documented off-target effect of tenofovir is mitochondrial toxicity, particularly in renal proximal tubule cells.[1][2][3] This can manifest as depletion of mitochondrial DNA (mtDNA), alterations in mitochondrial structure, and impaired mitochondrial function.[2][3] While tenofovir generally shows a lower potential for mitochondrial toxicity compared to some other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and didanosine (ddI)[4][5], it's a critical parameter to consider in experimental design. Additionally, tenofovir has been shown to influence various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[6][7]
Q2: What are the recommended in vitro concentrations of tenofovir to minimize off-target effects?
A2: To minimize off-target effects, it is crucial to use tenofovir concentrations that are relevant to its therapeutic window. The peak plasma concentrations of tenofovir in humans are typically in the range of 0.8 to 1.3 μM.[4][5] For in vitro anti-HIV activity, the 50% effective concentration (EC50) is approximately 0.2 μM.[5] While some studies have used concentrations up to 300 μM to investigate toxicity, it's recommended to stay within a range that is closer to the therapeutic levels to avoid non-specific effects.[1][4][5] For its prodrug, tenofovir disoproxil fumarate (TDF), concentrations as high as 3 μM have been used without significant effects on mtDNA synthesis.[4]
Q3: How can I assess mitochondrial toxicity in my experiments?
A3: Several methods can be employed to assess mitochondrial toxicity. A common approach is to quantify the relative abundance of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).[3] Other methods include measuring lactate production, as increased lactate can indicate a shift towards anaerobic metabolism due to mitochondrial dysfunction.[4][5] Additionally, you can assess the expression levels of key mitochondrial proteins, such as components of the electron transport chain (e.g., COX II and COX IV), via Western blotting.[4][5]
Q4: Are there alternative formulations of tenofovir that might have fewer off-target effects?
A4: Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir that has been developed to have a better safety profile, particularly concerning renal and bone toxicity.[8][9] TAF is more stable in plasma and is more efficiently delivered into target cells, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, at lower plasma tenofovir concentrations compared to tenofovir disoproxil fumarate (TDF).[8][10] This targeted delivery can potentially reduce systemic exposure and associated off-target effects.
Troubleshooting Guide
| Issue Observed | Probable Cause Related to Tenofovir | Suggested Solution |
| Unexpected cell death or reduced viability | High concentrations of tenofovir may be causing cytotoxicity.[1] While tenofovir generally has low cytotoxicity at therapeutic concentrations, very high doses can impact cell health. | Perform a dose-response curve to determine the IC50 in your specific cell line. Use the lowest effective concentration possible for your experimental goals. Consider using a more sensitive cell viability assay. |
| Altered cellular metabolism (e.g., increased lactate) | Tenofovir may be inducing mitochondrial dysfunction, leading to a shift to glycolysis.[4][5] | Assess mitochondrial health by measuring mtDNA content, oxygen consumption rates, or expression of mitochondrial proteins.[3][4] |
| Changes in gene or protein expression unrelated to the intended target | Tenofovir can modulate signaling pathways such as PI3K/Akt/mTOR and NF-κB.[6][7][11] | Validate your findings with appropriate controls, such as using a different reverse transcriptase inhibitor with a distinct off-target profile. Investigate the specific signaling pathways that may be affected in your experimental system. |
| Inconsistent results between experiments | Variability in drug preparation, cell culture conditions, or passage number can influence cellular responses to tenofovir. | Standardize your experimental protocols, including drug dissolution and storage. Ensure consistent cell culture practices and use cells within a defined passage number range. |
Key Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol describes the relative quantification of mtDNA compared to nuclear DNA (nDNA) using qPCR.
Materials:
-
Cells treated with tenofovir and control cells
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)
-
qPCR instrument (e.g., CFX96 real-time PCR detection system)
-
SYBR Green Supermix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
Procedure:
-
DNA Extraction: Extract total DNA from treated and control cells according to the manufacturer's protocol of your DNA extraction kit.[3]
-
DNA Quantification: Measure the concentration and purity of the extracted DNA.
-
qPCR Reaction Setup: Prepare qPCR reactions in duplicate for each sample, including primers for both the mitochondrial and nuclear genes. A typical reaction mix includes SYBR Green Supermix, forward and reverse primers (100 nM each), and 5 ng of template DNA in a final volume of 20 µL.[3]
-
qPCR Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your primers and instrument.
-
Data Analysis: Determine the Ct values for both the mitochondrial and nuclear genes for each sample. Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
Protocol 2: Measurement of Lactate Production
This protocol outlines the measurement of lactate concentration in the cell culture medium as an indicator of mitochondrial dysfunction.
Materials:
-
HepG2 cells or other relevant cell lines
-
24-well plates
-
Tenofovir and control media
-
Trichloroacetic acid (TCA)
-
Lactic acid diagnostic kit
Procedure:
-
Cell Seeding: Plate cells in 24-well plates at a suitable density (e.g., 3,000 cells/cm² for HepG2 cells).[4]
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of tenofovir (e.g., 30 and 300 μM) or vehicle control.[4]
-
Sample Collection: Collect the cell culture medium after 3 or 6 days of treatment.[4]
-
Deproteinization: Extract the medium with 2 volumes of ice-cold 10% trichloroacetic acid.[4]
-
Lactate Measurement: Measure the lactic acid concentration in the deproteinized medium using a diagnostic kit according to the manufacturer's instructions.[4]
-
Cell Counting: Wash the cells, trypsinize, and count them to normalize the lactate concentration to the cell number.
-
Data Analysis: Express the results as milligrams of lactate per 10^6 cells.[4]
Visualizations
Caption: Mechanism of action and primary off-target effect of tenofovir.
Caption: Troubleshooting workflow for unexpected results with tenofovir.
References
- 1. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of High-Throughput Imaging and Multiparametric Metabolic Profiling Reveals a Mitochondrial Mechanism of Tenofovir Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 11. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Tenofovir Maleate Experimental Results
Welcome to the Technical Support Center for tenofovir maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in experimental results involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in experiments involving this compound?
A1: Variability in experimental results with this compound can arise from several factors, primarily related to its physicochemical properties and handling. Key sources include:
-
Hygroscopicity: Tenofovir disoproxil salts can be sensitive to moisture, which can lead to degradation.[1]
-
pH-dependent Stability and Solubility: The stability and solubility of tenofovir disoproxil are highly dependent on the pH of the solution. It is more stable in acidic conditions and degrades in alkaline environments.[2][3]
-
Salt Form Conversion: Although different salt forms like maleate, fumarate, and phosphate are considered clinically equivalent, they may have different physicochemical properties that can impact experimental outcomes.[4] Studies have shown that equivalent amounts of the active drug, tenofovir, are released from different salt forms.[4]
-
Excipient Interactions: In formulated products, interactions with excipients can affect the stability of tenofovir disoproxil.[5][6]
-
Analytical Method Variability: The choice and execution of analytical methods, such as HPLC, can introduce variability if not properly validated and controlled.
Q2: What is the expected solubility of tenofovir disoproxil maleate?
Q3: How stable is tenofovir disoproxil maleate and what are its main degradation pathways?
A3: Tenofovir disoproxil is known to be unstable under certain conditions.[10] The primary degradation pathway is hydrolysis of the disoproxil side chains.[3][11] This hydrolysis can be acid- or base-catalyzed and is also influenced by temperature.[12][13] Tenofovir disoproxil fumarate (TDF) has been shown to be unstable under acidic, alkaline, and oxidative conditions.[2] It is also susceptible to photolysis.[2] While specific stability data for the maleate salt is limited, it is expected to have a similar degradation profile. One study noted that tenofovir disoproxil fumarate is chemically unstable in alkaline solution.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Q: My in vitro cell culture experiments with this compound are showing high variability between replicates. What could be the cause and how can I troubleshoot it?
A: High variability in cell-based assays can often be traced back to issues with the preparation and handling of the this compound stock solutions and treatment media.
Troubleshooting Steps:
-
Stock Solution Preparation and Storage:
-
Solvent Choice: Tenofovir disoproxil is soluble in DMSO.[14] Prepare a concentrated stock solution in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[9]
-
Fresh Dilutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. Do not store diluted solutions for extended periods.
-
-
pH of Culture Medium:
-
The stability of tenofovir disoproxil is pH-dependent.[2] Ensure the pH of your cell culture medium is consistent and within the optimal range for your cells. Buffering capacity of the medium should be adequate to prevent significant pH shifts during the experiment.
-
-
Hydrolysis in Aqueous Media:
-
Tenofovir disoproxil is susceptible to hydrolysis in aqueous environments.[13] Minimize the time the compound is in aqueous solution before being added to the cells.
-
Issue 2: Poor reproducibility in analytical measurements (e.g., HPLC).
Q: I am experiencing inconsistent peak areas and retention times when analyzing this compound by HPLC. How can I improve the reproducibility of my method?
A: Inconsistent HPLC results can stem from sample preparation, chromatographic conditions, or the stability of the analyte in the analytical solutions.
Troubleshooting Steps:
-
Sample Preparation:
-
Consistent Dissolution: Ensure complete and consistent dissolution of your this compound samples. Use a validated dissolution procedure and solvent.
-
Filtration: Use a consistent and appropriate filter type to remove particulates without adsorbing the analyte.
-
Solution Stability: Analyze samples promptly after preparation. If storage is necessary, perform stability studies to determine appropriate storage conditions and duration.[15]
-
-
Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed. The pH of the mobile phase is critical for consistent retention times of ionizable compounds like tenofovir.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples.
-
Column Temperature: Use a column oven to maintain a consistent column temperature, as this can affect retention times.
-
-
Method Validation:
Data Presentation
Table 1: Solubility of Tenofovir Disoproxil Fumarate (TDF)
| Solvent | Solubility | Reference |
| Distilled Water (25°C) | 13.4 mg/mL | [8] |
| Ethanol | ~5 mg/mL | [9] |
| DMSO | ~14 mg/mL | [9] |
| Dimethyl formamide (DMF) | ~16 mg/mL | [9] |
| PBS (pH 7.2) with 10% DMF | ~0.1 mg/mL | [9] |
Note: Specific quantitative solubility data for tenofovir disoproxil maleate is limited. The data presented is for the fumarate salt and should be used as a guideline.
Table 2: Stability of Tenofovir Disoproxil Fumarate (TDF) under Forced Degradation
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (0.1N HCl) | Degradation observed | [12] |
| Alkaline Hydrolysis (0.1N NaOH) | Degradation observed | [12] |
| Oxidative (Hydrogen Peroxide) | Degradation observed | [12] |
| Photolytic | Labile to photolysis | [2] |
| Thermal (Dry Heat) | Stable | [2] |
| Neutral Hydrolysis | Degradation observed | [12] |
Note: This table summarizes qualitative stability data for the fumarate salt. Degradation kinetics will vary depending on the specific conditions (temperature, concentration, duration).
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tenofovir Disoproxil
This protocol is based on a validated method for tenofovir disoproxil fumarate and should be validated for use with tenofovir disoproxil maleate.[16]
-
Chromatographic System:
-
Column: Hyper ODS2 C18 (or equivalent)
-
Mobile Phase: Methanol and Phosphate buffer (pH 5) (90:10 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of tenofovir disoproxil maleate (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 20-110 µg/mL).[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing tenofovir disoproxil maleate in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of tenofovir disoproxil maleate in the sample by comparing the peak area to the calibration curve generated from the standards.
-
Protocol 2: In Vitro Dissolution Testing of Tenofovir Disoproxil Tablets
This protocol is based on a method for tenofovir disoproxil fumarate tablets and should be adapted and validated for tenofovir disoproxil maleate tablets.[18][19]
-
Dissolution Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of 0.1 M Hydrochloric Acid
-
Temperature: 37 ± 0.5 °C
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples by a validated analytical method (e.g., UV spectrophotometry at 260 nm or HPLC) to determine the concentration of tenofovir disoproxil released.
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for HPLC variability.
Caption: Cellular activation pathway of tenofovir.
References
- 1. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Wavelet Signal Processing Tools for Quantifying and Monitoring the in-vitro Dissolution Profiles of Tenofovir Disoproxil Fumarate and Emtricitabine in Tablets [scielo.org.mx]
- 4. hivpa.org [hivpa.org]
- 5. Solid Forms of Tenofovir Disoproxil Fumarate, Their Mutual Conversion, and Stabilization of Form I in Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajprd.com [ajprd.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
- 19. jmpas.com [jmpas.com]
Technical Support Center: Tenofovir Maleate Impurity Identification and Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity identification and profiling of tenofovir maleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common process-related impurities include starting materials and intermediates, while degradation products can form under stress conditions like acid, base, oxidation, heat, and light. Some known impurities include PMPA anhydro impurity, mono phenyl PMPA impurity, and various esters formed during synthesis.[1][2] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide lists of specified impurities that must be monitored.[3]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for separating, identifying, and quantifying impurities in this compound.[4][5][6] These methods are often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities.[7] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for the definitive structural confirmation of isolated impurities.[8][9]
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to accelerate its decomposition.[10][11] These studies are crucial for:
-
Identifying potential degradation products that could form during storage and handling.[9][12]
-
Establishing the degradation pathways of the drug.[7]
-
Demonstrating the specificity of the analytical method in separating the active pharmaceutical ingredient (API) from its degradation products.[1]
-
Understanding the intrinsic stability of the molecule.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound impurities.
Issue 1: Poor Chromatographic Resolution
Symptom: Co-eluting or broad peaks for tenofovir and its impurities in the HPLC/UPLC chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution is often necessary to achieve good separation of all impurities.[1][6] |
| Incorrect pH of the Mobile Phase | The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like tenofovir. Adjust the pH to a level where the analyte and impurities have optimal retention and symmetry. A pH of 6 has been used successfully.[1] |
| Suboptimal Column Chemistry | Ensure the column stationary phase (e.g., C18) is suitable for separating polar compounds.[1] If resolution is still poor, consider trying a different column with a different particle size or from a different manufacturer. |
| Inadequate Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity. A typical temperature is 40-45°C.[1][5] |
Issue 2: Appearance of Unexpected Peaks
Symptom: Unidentified peaks appear in the chromatogram that are not present in the reference standard or blank.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Degradation | Tenofovir can degrade under certain conditions. Prepare fresh samples and store them at a controlled low temperature (e.g., 8°C) before injection.[5] Immediate injection after preparation is recommended.[5] |
| Contamination from Solvents or Glassware | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the diluent to check for any interfering peaks. |
| Interaction with the Mobile Phase | Some impurities may be formed by the interaction of the analyte with components of the mobile phase. Ensure the mobile phase is freshly prepared and filtered. |
| New Degradation Product | If the unexpected peak is consistently observed, it may be a new, previously unidentified degradation product. Further investigation using LC-MS or by isolating the impurity for NMR analysis will be necessary for structural elucidation.[9] |
Issue 3: Inaccurate Quantification
Symptom: The calculated amount of an impurity is inconsistent or does not meet validation criteria for accuracy and precision.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-linearity of the Detector Response | Ensure that the concentration of the impurity falls within the linear range of the analytical method.[4][5] If necessary, dilute the sample or adjust the injection volume. |
| Instability of Standard and Sample Solutions | Verify the stability of your standard and sample solutions over the analysis time. Standard preparations for tenofovir analysis have been shown to be stable for up to 13 hours at 8°C.[5] |
| Incorrect Integration of Peaks | Manually review the integration of all peaks to ensure they are being measured correctly, especially for small or partially resolved peaks. Adjust integration parameters if necessary. |
| Reference Standard Issues | Ensure the purity and integrity of the reference standards used for quantification. Use certified reference standards when available.[3] |
Experimental Protocols
Representative RP-HPLC Method for Tenofovir Impurity Profiling
This protocol is a generalized example based on published methods.[1][6] Optimization will be required for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18 Inertsil ODS (100 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Ammonium Acetate buffer (pH 6) with 1% solvent mixture (Acetonitrile:Tetrahydrofuran in 30:70 ratio) |
| Mobile Phase B | 50% solvent mixture (Acetonitrile:Tetrahydrofuran in 30:70 ratio) in buffer |
| Gradient Program | Optimized to separate all known impurities and the API |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45°C |
| Sample Temperature | 8°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | 100% Methanol (Diluent-1), 50% aqueous Methanol (Diluent-2) |
Forced Degradation Study Protocol
The following conditions are commonly employed for stress testing of tenofovir.[1][10][11]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 N HCl and keep at room temperature for a specified time (e.g., 2 minutes), then neutralize with 0.1 N NaOH. |
| Base Hydrolysis | Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified time, then neutralize with 0.1 N HCl. |
| Oxidative Degradation | Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 60°C for 8 hours).[9] |
| Photolytic Degradation | Expose the drug substance in solution and as a solid to UV and visible light. |
Visualizations
Caption: Workflow for this compound Impurity Identification and Profiling.
Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajprd.com [ajprd.com]
- 11. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Technical Support Center: Enhancing the Stability of Tenofovir and its Prodrugs in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), in solution. Note that tenofovir disoproxil maleate is considered equivalent to the fumarate salt form.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Tenofovir and its prodrugs in solution?
The stability of tenofovir and its prodrugs in a solution is primarily dictated by four key factors: pH, temperature, light exposure, and the presence of oxidative agents. Of these, pH is the most critical factor governing the rate of hydrolytic degradation, which is the main pathway for instability, especially for the prodrugs TDF and TAF.[2][3][4]
Q2: My Tenofovir Disoproxil Fumarate (TDF) solution is degrading rapidly. What is the most likely cause?
The most probable cause of rapid TDF degradation is an inappropriate pH level. TDF is highly susceptible to hydrolysis in neutral and alkaline environments. It exhibits maximum stability under acidic conditions (pH 1.2-2.2).[2] If your solution has a pH above 4.5, you will likely observe significant degradation.
Q3: How can I prevent pH-related degradation of my tenofovir solution?
To prevent pH-related degradation, it is crucial to control the pH of the solution using an appropriate buffer system.
-
For Tenofovir Disoproxil Fumarate (TDF): Maintain the solution in an acidic pH range, ideally below pH 4.5.[5]
-
For Tenofovir Alafenamide (TAF): TAF is most stable within a pH "window" of approximately 4.8 to 5.8.[3] It is susceptible to degradation in both strongly acidic and alkaline conditions.[3][4] Using pH modifiers like sodium citrate or dibasic sodium phosphate has proven effective in stabilizing TAF formulations.[6]
Q4: What are the major degradation pathways and products for TDF and TAF?
Both TDF and TAF degrade primarily through hydrolysis.
-
TDF is a bisphosphonate ester prodrug that is hydrolyzed in two steps to the active form, tenofovir (TFV), with tenofovir monophosphonate ester as an intermediate.[2]
-
TAF is a phosphoramidate prodrug. Its degradation is initiated by the hydrolysis of the phosphoramidate moiety, releasing alanine isopropyl ester and forming monophenyl-TFV. This intermediate then undergoes further hydrolysis to yield the active tenofovir (TFV).[3][7]
Q5: Are there significant stability differences between Tenofovir (TFV), TDF, and TAF?
Yes, their stability profiles differ significantly, especially concerning pH.
-
TFV (active drug): Shows notable degradation in strong acidic (pH 1-2) and alkaline (pH 12-13) conditions but is relatively stable at a pH of 4.5.[5] It is also stable under oxidative stress.[5]
-
TDF: Highly unstable at neutral and alkaline pH but very stable in acidic conditions.[2] It is susceptible to oxidative degradation and photolysis.[8][9]
-
TAF: Generally more stable across a wider pH range than TDF but is still susceptible to degradation in strongly acidic and basic environments.[4] Its optimal stability is in a slightly acidic range (pH 4.8-5.8).[3]
Q6: What are the recommended storage conditions for prepared tenofovir solutions?
Based on stability data, solutions should be stored under controlled conditions to minimize degradation. For TDF, which is known to be labile to photolysis, protection from light is essential.[8] While solid forms are relatively stable at elevated temperatures, solutions are more prone to degradation.[8] Some studies have noted that TDF solutions are more stable when stored at refrigerated temperatures (e.g., 5°C) compared to room temperature.[10] Always prepare solutions fresh when possible and refer to specific stability studies for long-term storage protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Actions |
| Unexpected peaks appear in HPLC/UPLC chromatogram. | Chemical Degradation: The solution may be degrading due to incorrect pH, exposure to light, or elevated temperature. | 1. Verify pH: Immediately measure the pH of your sample solution and mobile phase. Ensure it is within the optimal stability range for the specific molecule (acidic for TDF, ~pH 5.5 for TAF).[2][3]2. Protect from Light: Store and handle solutions in amber vials or protect them from light, especially for TDF.[8]3. Control Temperature: Prepare solutions fresh before use. If short-term storage is necessary, use refrigerated conditions (2-8°C) and validate stability.[10]4. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the unexpected peaks and confirm if they correspond to known degradants.[3][11] |
| Assay shows a significant loss of potency over a short time. | Rapid Hydrolysis: The pH of the solution is likely outside the stability range, leading to rapid breakdown of the prodrug. | 1. Cease Use & Measure pH: Stop using the solution and confirm the pH. This is the most common cause of rapid potency loss.[2]2. Reformulate with Buffer: Prepare a new solution using a suitable buffer (e.g., citrate, phosphate) to maintain the pH within the documented stability window.[6]3. Review Excipients: Ensure that no excipients in your formulation are creating a microenvironment with an unfavorable pH or are otherwise incompatible. |
| Inconsistent results between experimental batches. | Variable Solution Stability: Inconsistent preparation or storage conditions are leading to different levels of degradation between batches. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the source of solvents, order of addition, mixing time, and final pH adjustment.2. Document Storage: Clearly define and document storage conditions (temperature, light exposure, duration) for all solutions and ensure all personnel adhere to them.3. Perform Solution Stability Test: As part of method validation, formally assess the stability of your standard and sample solutions over the intended period of use.[8][12] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Tenofovir Disoproxil Fumarate (TDF) in Solution at 37°C
| pH | Half-life (t½) | Stability Profile |
|---|---|---|
| 1.2 | > 55 hours | Highly Stable[2] |
| 6.8 | 16.6 ± 3.4 hours | Moderately Stable[2] |
| 9.0 | 2.9 ± 0.2 hours | Unstable[2] |
| 11.0 | 3.4 ± 6.1 minutes | Highly Unstable[2] |
Data sourced from studies on TDF stability in various buffer solutions.[2]
Table 2: Summary of Forced Degradation Studies on Tenofovir Prodrugs
| Stress Condition | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1N HCl) | Highly susceptible; complete degradation can occur immediately.[8] ~11% degradation observed under other conditions.[9] | Extensive degradation occurs.[4] ~8.7% degradation reported in one study.[13] |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Highly susceptible; complete degradation can occur immediately.[8] ~10.6% degradation observed under other conditions.[9] | Susceptible to degradation.[14] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Unstable to oxidative conditions.[8] ~12.2% degradation observed.[9] | Susceptible to degradation.[13] |
| Thermal Degradation (Dry Heat) | Stable when exposed to 50°C for 2 months.[8] | Susceptible to degradation at elevated temperatures in solution.[13] |
| Photolysis | Labile; degradation occurs upon exposure to light.[8] | Data indicates susceptibility to photo degradation.[15] |
| Neutral Hydrolysis (Water at 80°C) | Stable after 5 and 10 days of heating.[8] | ~18.6% degradation observed after 3.5 hours at 80°C.[13] |
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for stress testing based on ICH guidelines to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/methanol mixture.[8]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.[9]
-
Incubate at a specified temperature (e.g., 40°C or room temperature) for a defined period (e.g., 4 hours).[9]
-
After incubation, cool the solution and neutralize it with an equivalent concentration of NaOH. Dilute to a working concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the drug solution to a known intensity of UV light in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV). Compare the chromatograms to identify degradation products and calculate the percentage loss of the active ingredient.
Protocol 2: Representative Stability-Indicating HPLC Method
This protocol provides a typical starting point for developing a stability-indicating HPLC method for tenofovir and its prodrugs.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.
-
Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase:
-
Injection Volume: 10-20 µL.[16]
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standard and sample solutions in a suitable diluent (often the mobile phase or a component of it).
-
Inject the solutions and run the gradient program.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main drug peak and from each other, as demonstrated during forced degradation studies.
-
Visualizations
Caption: Hydrolytic degradation pathway of Tenofovir Alafenamide (TAF).
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for investigating solution instability.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a Tenofovir Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. scispace.com [scispace.com]
- 11. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. oaji.net [oaji.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Sensitive Detection of Tenofovir Maleate
Welcome to the technical support center for the sensitive detection of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method refinement, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental analysis of tenofovir and its prodrugs.
Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)
-
Question: My tenofovir peak is showing significant tailing in my reversed-phase HPLC analysis. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for basic compounds like tenofovir in reversed-phase chromatography is a common issue, often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1][2] Here are several strategies to improve peak shape:
-
Mobile Phase pH Adjustment: The ionization state of tenofovir and the silanol groups is pH-dependent. Operating the mobile phase at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available free silanol groups, leading to more symmetrical peaks.
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase, which can provide alternative selectivity and improved peak shape for basic analytes.[2]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.[1]
-
Issue 2: Low or Inconsistent Analyte Recovery in Biological Samples
-
Question: I am experiencing low and variable recovery of tenofovir from plasma samples during solid-phase extraction (SPE). What steps can I take to improve this?
-
Answer: Low and inconsistent recovery from complex matrices like plasma can be attributed to several factors in the extraction process. Here are some troubleshooting steps:
-
SPE Sorbent and Elution Solvent Optimization: Ensure the SPE sorbent chemistry is appropriate for tenofovir's properties. A strong cation exchange (SCX) or mixed-mode sorbent may be more effective than a simple reversed-phase sorbent. Optimize the pH and composition of the wash and elution solvents to ensure tenofovir is retained during washing and efficiently eluted.
-
Protein Precipitation: Inefficient protein precipitation can lead to column clogging and poor recovery. Ensure complete protein precipitation by using an appropriate organic solvent (e.g., acetonitrile or methanol) and adequate vortexing and centrifugation.
-
Analyte Stability: Tenofovir prodrugs, particularly TAF, are susceptible to hydrolysis in plasma.[3][4][5] Ensure samples are handled promptly and at low temperatures. Acidification of the plasma sample can help to stabilize TAF.[3]
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for tenofovir in my LC-MS/MS analysis of plasma samples. How can I mitigate these matrix effects?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and can lead to inaccurate quantification.[6] Here are strategies to address this:
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider a more rigorous sample preparation method, such as switching from protein precipitation to SPE or liquid-liquid extraction (LLE).[7]
-
Chromatographic Separation: Optimize the chromatographic method to separate tenofovir from the co-eluting matrix components that are causing ion suppression. This may involve adjusting the mobile phase gradient, changing the column, or using a smaller particle size column for better resolution.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 13C5-Tenofovir) that co-elutes with the analyte can effectively compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[8]
-
Issue 4: Analyte Instability During Sample Handling and Storage
-
Question: I am concerned about the stability of tenofovir alafenamide (TAF) in my plasma samples. What are the best practices for sample collection and storage?
-
Answer: TAF is a prodrug that is known to be unstable in plasma due to enzymatic hydrolysis.[3][4][5] To ensure accurate quantification, it is crucial to handle and store samples appropriately:
-
Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma at refrigerated temperatures.
-
Low Temperature Storage: Immediately freeze plasma samples at -80°C if they are not to be analyzed immediately.
-
Use of Stabilizers: The addition of an acid, such as formic acid, to the plasma can help to inhibit enzymatic activity and stabilize TAF.[3]
-
pH Control: The hydrolysis of TAF is pH-dependent, with a "stability window" between pH 4.8 and 5.8.[4][9] Maintaining the sample pH within this range can minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of tenofovir in biological fluids?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of tenofovir and its prodrugs in biological matrices like plasma, urine, and cerebrospinal fluid.[10][11][12] LC-MS/MS methods can achieve lower limits of quantification (LLOQs) in the low ng/mL to sub-ng/mL range.[8][13]
Q2: What are the key validation parameters I need to assess for a bioanalytical method for tenofovir according to regulatory guidelines?
A2: According to guidelines from regulatory bodies like the FDA, a bioanalytical method validation should include the assessment of the following parameters: accuracy, precision, selectivity, sensitivity (LLOQ), linearity, range, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, and stock solution stability).[8][10]
Q3: Can I use a UV detector for the sensitive detection of tenofovir?
A3: While HPLC with UV detection is a widely used and robust technique, its sensitivity may be limited for detecting very low concentrations of tenofovir, especially in biological samples. The maximum UV absorbance for tenofovir is typically around 260 nm.[14][15] For applications requiring high sensitivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the preferred method.
Q4: What are the main differences in the stability of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) in biological samples?
A4: TAF is generally more stable in plasma than TDF.[5][16] TDF is rapidly hydrolyzed in the plasma to tenofovir, while TAF is primarily metabolized intracellularly.[17] This increased plasma stability of TAF allows for more efficient delivery of tenofovir into target cells.[5] However, TAF is still susceptible to hydrolysis, and appropriate sample handling is critical for both prodrugs.[3][4]
Q5: What type of internal standard should I use for an LC-MS/MS assay of tenofovir?
A5: The ideal internal standard for an LC-MS/MS assay is a stable isotope-labeled (SIL) analog of the analyte, such as 13C5-Tenofovir. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[8]
Data Presentation
Table 1: Comparison of Quantitative Parameters for Different Tenofovir Detection Methods
| Analytical Method | Matrix | Linearity Range | LLOQ/LOD | Recovery (%) | Reference |
| HPLC-UV | Bulk/Tablets | 20-110 µg/mL | Not Reported | 96.32 - 99.7 | [14][18] |
| HPLC-UV | Human Plasma | 10-4000 ng/mL | 10 ng/mL (LOQ) | Not Reported | [3][7] |
| LC-MS/MS | Human Plasma | 10-750 ng/mL | 10 ng/mL (LOQ) | Not Reported | [10] |
| LC-MS/MS | Human Plasma | 10-640 ng/mL | 10 ng/mL (LLOQ) | 84.9 - 113.1 (Accuracy) | [19] |
| LC-MS/MS | Human Plasma | 0.03-500 ng/mL (TAF) | 0.03 ng/mL (LLOQ) | Not Reported | [8] |
| LC-MS/MS | Human Plasma | 1.0-500 ng/mL (TFV) | 1.0 ng/mL (LLOQ) | Not Reported | [8] |
| Electrochemical | Pharmaceutical | 0.3-30.0 µmol L⁻¹ | 4.86 × 10⁻⁸ mol L⁻¹ (LOD) | Not Reported | [20] |
Experimental Protocols
1. HPLC-UV Method for Tenofovir Disoproxil Fumarate in Bulk and Tablet Dosage Forms
-
Chromatographic System:
-
Column: Hyper ODS2 C18 (dimensions not specified)
-
Mobile Phase: Methanol and Phosphate buffer (90:10, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 260 nm
-
Retention Time: Approximately 2.1 min
-
-
Standard Solution Preparation:
-
Accurately weigh 100 mg of tenofovir disoproxil fumarate reference standard and dissolve in 100 mL of HPLC grade methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linearity range (e.g., 20-110 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to 100 mg of tenofovir to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with methanol to a final concentration within the calibration range.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of tenofovir in the sample by comparing its peak area with the calibration curve generated from the standard solutions.[14]
-
2. LC-MS/MS Method for Tenofovir in Human Plasma
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Shimadzu LC 20AD or equivalent
-
Column: Polar-RP Synergi, 2.0 mm x 150 mm, reversed-phase analytical column
-
Mobile Phase: 3% acetonitrile/1% acetic acid in water
-
Flow Rate: Not specified
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., 4000 QTRAP)
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions: Tenofovir: 288 -> 176; Adefovir (Internal Standard): 274 -> 162
-
-
Sample Preparation:
-
To 250 µL of EDTA anticoagulated human plasma, add the internal standard (adefovir).
-
Add trifluoroacetic acid to precipitate the proteins.
-
Vortex and centrifuge to obtain a clear supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Quantification:
-
Generate a calibration curve by spiking blank plasma with known concentrations of tenofovir.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Determine the concentration of tenofovir in the unknown samples by using the ratio of the analyte peak area to the internal standard peak area and interpolating from the calibration curve.[10]
-
Visualizations
Caption: Workflow for the LC-MS/MS analysis of tenofovir in human plasma.
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
- 11. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recovery of Tenofovir-induced Nephrotoxicity following Switch from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in Human Immunodeficiency Virus-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection [mdpi.com]
Technical Support Center: Optimization of Tenofovir Maleate Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of tenofovir maleate from tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Tenofovir | Incomplete tissue homogenization. | Ensure tissue is completely homogenized. Use of ceramic beads and a homogenizer at high speed (e.g., 4000 rpm for 120s) is effective.[1] Consider using a Precellys 24 tissue homogenizer for efficient processing.[2] |
| Inefficient protein precipitation. | Use of methanol for protein precipitation is a common and effective method.[3] Ensure the ratio of methanol to sample is sufficient for complete precipitation. | |
| Suboptimal Solid-Phase Extraction (SPE) procedure. | For tenofovir and its prodrugs, strong cation exchanger (SCX) SPE cartridges are effective.[1] For the active metabolite, tenofovir diphosphate (TFV-DP), a weak anion exchange column followed by polymeric reverse phase SPE can be used for cleanup.[1] Ensure proper conditioning, loading, washing, and elution steps are followed as per the manufacturer's protocol. | |
| High Variability in Results | Inconsistent sample processing time. | |
| Physiological heterogeneity in tissue biopsies. | Be aware that there can be significant inter-biopsy variation in drug concentrations.[4] Analyze multiple biopsies from the same tissue source when possible to obtain a more representative average. | |
| Inconsistent internal standard addition. | Add a deuterated internal standard (e.g., TFV-d6) to all samples and standards prior to any extraction steps to account for variability in extraction efficiency and matrix effects.[1] | |
| Analyte Degradation | Instability of tenofovir prodrugs (e.g., TAF) in certain conditions. | Tenofovir alafenamide (TAF) is unstable in intestinal and hepatic cytoplasmic extracts.[5] Process these tissues promptly and at low temperatures. Tenofovir disoproxil fumarate (TDF) is unstable under acidic, alkaline, and oxidative conditions.[6] |
| Enzymatic degradation post-collection. | Incubating tissue in media post-collection can lead to a decrease in tenofovir concentrations.[4] If incubation is necessary for other experimental reasons, be aware of the potential for analyte loss and try to minimize the incubation time. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of endogenous tissue components. | Optimize the chromatographic separation to ensure tenofovir and its metabolites are well-resolved from interfering matrix components.[7] Employing a solid-phase extraction (SPE) clean-up step is crucial for removing many interfering substances.[1][3] |
| Ion suppression or enhancement. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[3] Diluting the sample extract can also mitigate matrix effects, but ensure the analyte concentration remains within the quantifiable range. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for homogenizing tissue samples for tenofovir extraction?
A common and effective method is to use a bead-based homogenizer. For example, tissue samples of approximately 10 mg can be homogenized in 2 mL tubes with 1.4 mm ceramic beads using a MINILYS homogenizer at 4000 rpm for 120 seconds.[1] Another option is the Precellys 24 tissue homogenizer.[2] The tissue is typically homogenized in a solution like ice-cold methanol and EDTA-EGTA solution (e.g., 70:30 v/v).[1]
2. What type of extraction method is most suitable for tenofovir from tissue homogenates?
Solid-phase extraction (SPE) is a widely used and robust method for extracting tenofovir and its metabolites from tissue homogenates.[1][3] For the parent drug and its prodrugs, strong cation exchanger (SCX) cartridges are often used.[1] For the phosphorylated active form, tenofovir diphosphate (TFV-DP), a combination of weak anion exchange and polymeric reverse phase SPE can be employed for effective purification.[1]
3. How can I quantify tenofovir and its metabolites in the extracted samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the sensitive and specific quantification of tenofovir and its metabolites in biological matrices.[2][5] This method typically involves using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[1]
4. Are there any stability concerns I should be aware of during sample handling and storage?
Yes, stability is a critical factor. Tenofovir prodrugs like tenofovir alafenamide (TAF) can be unstable in certain biological matrices, such as intestinal and hepatic extracts.[5] It is crucial to process tissue samples promptly after collection, ideally within 30 minutes.[5] For long-term storage, tissue samples should be frozen at -80°C until analysis.[8] Tenofovir disoproxil fumarate (TDF) has been shown to be unstable under acidic, alkaline, and oxidative conditions.[6]
5. What are typical recovery rates for tenofovir extraction from tissues?
While the provided search results do not contain a specific table of recovery rates, the validation of bioanalytical methods according to regulatory guidelines (e.g., EMEA) is mentioned, which implies that recovery would have been assessed and found to be acceptable and consistent.[1] The accuracy of a validated method for tenofovir disoproxil fumarate was reported to be 99.25%.[6]
Experimental Protocols
Protocol 1: Extraction of Tenofovir (TFV) and Tenofovir Alafenamide (TAF) from Foreskin Tissue[1]
-
Homogenization:
-
Weigh approximately 10 mg of foreskin tissue.
-
Convert tissue weight to volume by dividing by a density of 1.05 g/mL.
-
Add ice-cold methanol and 20 mM EDTA–EGTA (70:30 v/v) to make up a total volume of 100 µL.
-
Homogenize in a 2 mL tube containing 1.4 mm ceramic beads using a MINILYS homogenizer at 4000 rpm for 120 seconds.
-
-
Internal Standard Spiking:
-
Add deuterated internal standards (TFV-d6, TAF-d5) to 100 µL of the tissue homogenate.
-
-
Solid-Phase Extraction (SPE):
-
Add 300 µL of 1% formic acid to the homogenate.
-
Use strong cation exchanger SPE cartridges (SOLA SCX, 10 mg/mL) for extraction.
-
Follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution.
-
-
Analysis:
-
Analyze the eluate using LC-MS/MS.
-
Protocol 2: Extraction of Tenofovir Diphosphate (TFV-DP) from Tissue Mononuclear Cells[3]
-
Cell Lysis:
-
Isolate mononuclear cells from the tissue sample.
-
Lyse the cells to release intracellular contents.
-
-
Anion Exchange Chromatography:
-
Isolate TFV-DP from the cell lysate using a Waters QMA cartridge.
-
Apply a salt (KCl) gradient to separate TFV and tenofovir monophosphate (TFV-MP) from TFV-DP.
-
Elute TFV-DP from the cartridge using 1 M KCl.
-
-
Enzymatic Dephosphorylation:
-
Incubate the isolated TFV-DP with a phosphatase enzyme to convert it to tenofovir (TFV).
-
Add a 13C-TFV internal standard.
-
-
Final Purification and Analysis:
-
Isolate the resulting TFV from the KCl solution using trifluoroacetic acid and elute with methanol.
-
Analyze the sample using UPLC-MS/MS.
-
Quantitative Data Summary
Table 1: Tenofovir (TFV) and Tenofovir Diphosphate (TFV-DP) Concentrations in Different Tissues
| Tissue | Analyte | Median Concentration (24h post-dose) | Reference |
| Vaginal Tissue | TFV | 6.8 ng/g | [2] |
| TFV-DP | 1645 fmol/g | [2] | |
| Rectal Tissue | TFV | 1877 ng/g | [2] |
| TFV-DP | 206,950 fmol/g | [2] | |
| Colon Homogenate | TFV | Greater than vaginal tissue | [3] |
| TFV-DP | Greater than vaginal tissue | [3] | |
| Lymph Node (with TAF) | TFV-DP | 6.4-fold higher than with TDF | [5] |
| Ileum (with TAF) | TFV-DP | Lower than with TDF | [5] |
Visualizations
Caption: Experimental workflow for tenofovir extraction from tissue.
Caption: Intracellular activation pathway of Tenofovir Alafenamide.
References
- 1. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue [mdpi.com]
- 2. Penetration of Tenofovir and Emtricitabine in Mucosal Tissues: Implications for Prevention of HIV-1 Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Dose Pharmacokinetics of Oral Tenofovir in Plasma, Peripheral Blood Mononuclear Cells, Colonic Tissue, and Vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Communication: Specimen Processing Impacts Tissue Tenofovir Pharmacokinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and tissue distribution profile of long acting tenofovir alafenamide and elvitegravir loaded nanoparticles in humanized mice model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tenofovir Maleate Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of tenofovir maleate and other tenofovir prodrugs.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers limiting the oral bioavailability of tenofovir and its prodrugs?
A1: The primary barrier for the parent drug, tenofovir, is its poor membrane permeability due to its highly charged phosphonate group at physiological pH.[1][2][3] To overcome this, lipophilic ester prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed.[2][4] However, these prodrugs face their own challenges, including:
-
Intestinal Degradation: Ester prodrugs are susceptible to hydrolysis by intestinal and plasma esterases, leading to premature conversion to tenofovir before absorption can occur.[1][2][5] TDF, for instance, is extensively degraded in fasted-state human intestinal fluids.[5]
-
Efflux Transport: Tenofovir prodrugs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[1][6]
-
First-Pass Metabolism: After absorption, prodrugs may be rapidly metabolized in the liver before reaching systemic circulation.[7]
Q2: What is the fundamental difference in the metabolic activation of TDF and TAF?
A2: TDF and TAF are both prodrugs designed to deliver tenofovir, but they have distinct activation pathways. TDF is primarily hydrolyzed by gut and plasma esterases to tenofovir in the systemic circulation.[2][8] In contrast, TAF is more stable in plasma and is predominantly metabolized intracellularly by cathepsin A, primarily within target cells like lymphocytes and hepatocytes.[2][8] This targeted intracellular activation allows TAF to achieve high intracellular concentrations of the active metabolite, tenofovir-diphosphate (TFV-DP), with much lower circulating plasma levels of tenofovir compared to TDF.[9][10]
Q3: How does food intake affect the bioavailability of tenofovir prodrugs?
A3: Food intake generally increases the bioavailability of tenofovir prodrugs. A high-fat meal can increase the bioavailability of TDF by approximately 40% and TAF by about 65%.[2] For another prodrug, tenofovir dipivoxil fumarate, a standard high-fat meal enhanced the mean area under the curve (AUC) by about 25%.[11] The mechanism may involve reduced intestinal degradation, as food components can act as competing substrates for esterases, or micellar entrapment which delays the prodrug's exposure to the degrading intestinal environment.[5]
Q4: What are some advanced formulation strategies being explored to enhance tenofovir prodrug bioavailability?
A4: Several strategies are under investigation:
-
Inhibition of Esterases and Efflux Pumps: Co-administration of FDA-approved esterase inhibitors (like parabens) and efflux inhibitors (like D-α-tocopheryl polyethylene glycol 1000 succinate, TPGS) has been shown to increase TDF transport across Caco-2 cells and improve bioavailability in rats by 1.5 to 2.1-fold.[1][12]
-
Nanoparticle Formulations: Encapsulating tenofovir or its prodrugs in nanoparticles, such as those made from PLGA, can protect the drug from degradation and improve absorption.[13][14] Self-emulsifying drug delivery systems (SEDDS) have also been shown to dramatically improve the relative bioavailability of tenofovir in rats.[15]
-
Liposomal Formulations: Liposomes can encapsulate hydrophilic drugs like tenofovir, potentially enhancing permeability and delivery to the reticuloendothelial system.[16]
-
Long-Acting Injectables: To bypass oral absorption issues entirely, long-acting injectable nanoformulations of novel lipophilic tenofovir prodrugs are being developed to maintain therapeutic drug levels for extended periods.[17][18]
Troubleshooting Guides
Section 1: Prodrug Synthesis & Characterization
Q: My tenofovir prodrug synthesis has a low yield and several impurities. What are common pitfalls?
A: Low yields and impurities in tenofovir prodrug synthesis can arise from several factors:
-
Regioisomer Formation: During the N-alkylation of adenine, undesired regioisomers can form, leading to significant material loss.[19][20] Careful control of reaction conditions and purification methods, such as crystallization, are necessary to isolate the desired product.[20]
-
Intermediate Instability: Some phosphonate ester intermediates are water-soluble and prone to hydrolysis, making them difficult to crystallize and carry forward. Telescoping reactions (combining steps without isolating the intermediate) can sometimes mitigate this.[21]
-
Reagent Quality and Stoichiometry: The quality and amount of reagents are critical. For example, using an excess of a reagent like TMSBr for dealkylation is common, but practical alternatives like aqueous HBr or TMSCl/NaBr may be more efficient and cost-effective for large-scale synthesis.[20]
-
Impurity Formation: Side reactions can generate persistent impurities. For TDF synthesis, impurities can include N-hydroxymethylated and isopropylcarbamate byproducts. Developing a robust analytical method (e.g., HPLC) is crucial to identify and control these during process optimization.[20]
Section 2: In Vitro Stability & Permeability Assays
Q: I'm observing rapid degradation of my tenofovir ester prodrug in simulated intestinal fluid (SIF). Is this expected and how can I interpret it?
A: Yes, rapid degradation in SIF is a known characteristic of many tenofovir ester prodrugs. TDF, for example, degrades rapidly in SIF with a half-life of about 13.7 minutes.[7]
-
Interpretation: While high stability is often desired, rapid degradation does not automatically preclude a prodrug's success. A relatively fast absorption rate can sometimes compensate for rapid intraluminal degradation.[5] The key is the interplay between stability at the absorption site and the rate of permeation across the intestinal wall.
-
Troubleshooting/Next Steps:
-
Compare with Benchmarks: Test known prodrugs like TDF and TAF in parallel to benchmark your compound's stability. TAF is generally more stable than TDF in SIF (t½ of 48.4 min vs. 13.7 min).[7]
-
Assess Permeability: Conduct a Caco-2 permeability assay. If your prodrug has high permeability, it may be absorbed quickly enough to be effective despite lower stability.
-
Consider Formulation: If stability is too low, investigate formulations that protect the prodrug, such as co-administration with esterase inhibitors or encapsulation in nanoparticles.[1][13]
-
Q: My prodrug shows low apical-to-basolateral transport in the Caco-2 permeability assay. What could be the cause?
A: Low permeability in Caco-2 models can be attributed to several factors:
-
Efflux Transport: The prodrug may be a substrate for P-glycoprotein (P-gp) or other efflux pumps expressed on Caco-2 cells. To test this, run the assay in the presence of a known P-gp inhibitor (e.g., GF120918 or TPGS). A significant increase in transport in the presence of the inhibitor confirms that efflux is a limiting factor.[1][12]
-
Cellular Metabolism: The prodrug might be rapidly metabolized by intracellular esterases within the Caco-2 cells, reducing the amount of intact prodrug that can reach the basolateral side. Analyze both apical and basolateral compartments for the parent prodrug and its metabolites (e.g., mono-ester intermediate, tenofovir).
-
Poor Passive Diffusion: The physicochemical properties of the prodrug (e.g., low lipophilicity, high molecular weight) may inherently limit its ability to diffuse across the cell membrane.
Section 3: In Vivo Pharmacokinetic Studies
Q: The oral bioavailability of my tenofovir prodrug in rats is much lower than expected from in vitro data. Why the discrepancy?
A: Discrepancies between in vitro and in vivo results are common and highlight the complexity of oral drug absorption. Potential reasons include:
-
First-Pass Metabolism: The prodrug may be efficiently absorbed from the intestine but then rapidly cleared by the liver before reaching systemic circulation. All three major tenofovir prodrugs (TDF, TAF, TMF) are eliminated very quickly in liver homogenates.[7]
-
Species Differences: The expression and activity of esterases and efflux transporters can differ between humans, rats, and the cell lines used for in vitro testing (like Caco-2).[6] This can lead to different metabolic and transport profiles.
-
Inadequate Formulation: The drug may not have dissolved sufficiently in the gastrointestinal tract to be absorbed. Ensure the formulation used in the animal study provides adequate solubilization.
-
Blood/Plasma Instability: The prodrug might be highly unstable in rat blood. For example, TDF has a half-life of only 3.58 minutes in rat blood, whereas TAF is more stable (t½ = 9.31 min).[7] This rapid degradation can significantly lower the measured concentration of the intact prodrug.
Data Presentation: Comparative Pharmacokinetics & Stability
Table 1: Comparative Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of Different Prodrugs in Rats.
| Prodrug | Dose (µmol/kg) | TFV Cmax (µM) | TFV AUC (µM·h) | Absolute Bioavailability of TFV (%) | Reference |
|---|---|---|---|---|---|
| TDF | 30 | ~2.0 | 5.39 | 13.55% | [7] |
| TAF | 30 | ~2.5 | 9.30 | 22.59% | [7] |
| TMF | 30 | ~3.5 | 16.26 | 47.26% | [7] |
| TDF | N/A | N/A | N/A | 17.21% ± 2.09% | [4] |
| TAF | N/A | N/A | N/A | 28.60% ± 4.65% | [4] |
| TMF | N/A | N/A | N/A | 46.70% ± 5.59% | [4] |
Data is presented as mean values. TDF: Tenofovir Disoproxil Fumarate; TAF: Tenofovir Alafenamide Fumarate; TMF: Tenofovir Amibufenamide Fumarate.
Table 2: In Vitro Stability (Half-life, t½) of Tenofovir Prodrugs in Simulated Biological Fluids and Tissue Homogenates.
| Matrix | TDF (t½, min) | TAF (t½, min) | TMF (t½, min) | Reference |
|---|---|---|---|---|
| Simulated Gastric Fluid (SGF) | Stable | 71.3 | Relatively Stable | [7] |
| Simulated Intestinal Fluid (SIF) | 13.7 | 48.4 | > 120 | [7] |
| Rat Blood | 3.58 | 9.31 | 6.97 | [7] |
| Rat Intestine Homogenate | 0.32 | 1.59 | 3.80 | [7] |
| Rat Liver Homogenate | 0.36 | 1.06 | 1.72 |[7] |
Table 3: Analytical Method Parameters for Tenofovir Prodrugs and Metabolites using LC-MS/MS.
| Analyte | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%DEV) | Reference |
|---|---|---|---|---|
| TAF | 0.03 | ≤ 14.4% | ≤ ± 7.95% | [22] |
| TFV | 1.0 | ≤ 14.4% | ≤ ± 7.95% | [22] |
| CMX157 | 0.25 | ≤ 14.4% | ≤ ± 7.95% | [22] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %DEV: Percent Deviation from Nominal Value. CMX157 is another novel tenofovir prodrug.
Experimental Protocols
Protocol 1: In Vitro Stability in Simulated Gastric and Intestinal Fluids
Objective: To determine the chemical and enzymatic stability of a tenofovir prodrug in environments mimicking the stomach and small intestine.
Methodology:
-
Prepare Media: Prepare Simulated Gastric Fluid (SGF) (pH ~1.2) and Simulated Intestinal Fluid (SIF) (pH ~6.8) according to standard pharmacopeia guidelines.[1][7]
-
Incubation: Prepare a stock solution of the test prodrug (e.g., in DMSO). Dilute the stock solution into pre-warmed SGF and SIF to a final concentration (e.g., 5-10 µM).[1][7]
-
Sampling: Incubate the solutions at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60, 90, 120 min), withdraw an aliquot of the reaction mixture.[1][7]
-
Quench Reaction: Immediately stop the degradation by adding a quenching solution, typically a cold organic solvent like acetonitrile, often containing an internal standard for analysis.[1]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent prodrug.[4][22]
-
Data Calculation: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a tenofovir prodrug.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test prodrug solution (at a defined concentration in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C. At designated time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport: To assess efflux, perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber.
-
Efflux Inhibition (Optional): To confirm P-gp mediated efflux, repeat the A→B and B→A transport studies in the presence of a known P-gp inhibitor.[1]
-
Analysis: Quantify the concentration of the prodrug and its major metabolites in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests active efflux.
Protocol 3: Rat Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters (Cmax, AUC, bioavailability) of tenofovir following oral administration of a prodrug.
Methodology:
-
Animal Dosing: Use male Sprague-Dawley or Wistar rats.[1][4] Fast the animals overnight with free access to water.
-
Formulation: Prepare the prodrug in a suitable oral dosing vehicle (e.g., a suspension or solution in 10% ethanol, 30% PEG-400, 30% propylene glycol, and water).[1]
-
Administration: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 25 mg/kg TDF equivalent).[1] An intravenous (IV) group administered with the parent drug (tenofovir) is required to calculate absolute bioavailability.[4][23]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[22]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation: Perform sample extraction from plasma, typically via solid-phase extraction or protein precipitation with a cold solvent like acetonitrile.[22]
-
Bioanalysis: Quantify the concentrations of the prodrug and tenofovir in the plasma samples using a validated LC-MS/MS method.[4][22]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (half-life).[24] Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[4]
Visualizations: Workflows and Pathways
Caption: Workflow for evaluating a novel tenofovir prodrug.
Caption: Contrasting metabolic activation of TDF and TAF.
Caption: Barriers and strategies for oral bioavailability.
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal behavior of the ester prodrug tenofovir DF in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 8. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mechanistic In Vivo/Ex Vivo Pharmacokinetic‐Pharmacodynamic Model of Tenofovir for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: Prevention of Tenofovir-Induced Nephrotoxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at preventing tenofovir maleate-induced nephrotoxicity in various models.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the experimental setup and execution of studies on tenofovir-induced kidney injury.
Q1: What is the underlying mechanism of tenofovir-induced nephrotoxicity?
A1: Tenofovir-induced nephrotoxicity primarily targets the proximal tubules of the kidneys. The mechanism involves the accumulation of tenofovir within the proximal tubular epithelial cells. This intracellular accumulation is a result of active uptake from the bloodstream by human organic anion transporters (hOAT1 and, to a lesser extent, hOAT3) located on the basolateral membrane of these cells.[1][2][3] The subsequent efflux of tenofovir into the tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane.[1][2] When the rate of uptake exceeds the rate of efflux, tenofovir accumulates and exerts direct toxic effects on mitochondria. This leads to mitochondrial DNA depletion, structural abnormalities such as swelling and loss of cristae, and overall mitochondrial dysfunction.[4][5] The resulting cellular injury impairs the reabsorptive functions of the proximal tubule, leading to conditions like Fanconi syndrome, and can progress to acute kidney injury (AKI) or chronic kidney disease (CKD).[2][6]
Q2: I am not observing significant nephrotoxicity in my animal model after tenofovir administration. What could be the issue?
A2: Several factors can influence the induction of tenofovir nephrotoxicity in animal models. Here are some troubleshooting tips:
-
Dosage and Duration: Ensure you are using an adequate dose and duration of tenofovir disoproxil fumarate (TDF). A commonly reported successful protocol in Wistar rats is 600 mg/kg body weight per day administered orally (by gavage) for 5 weeks.[7] Lower doses or shorter durations may not be sufficient to induce significant renal damage.
-
Animal Strain and Species: The susceptibility to TDF-induced nephrotoxicity can vary between different strains and species of animals. Wistar rats have been shown to be a suitable model.[7]
-
Route of Administration: Oral gavage is the most common and clinically relevant route for TDF administration. Ensure proper technique to guarantee consistent dosing.
-
Baseline Renal Function: While counterintuitive, animals with pre-existing mild renal insufficiency may be more susceptible to tenofovir's nephrotoxic effects. However, for a standardized model, it is crucial to start with animals with normal baseline renal function.
-
Concomitant Medications: Avoid the co-administration of other drugs that may have nephrotoxic potential or that could interfere with tenofovir's renal transport, unless it is a specific aim of your study. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) can exacerbate tenofovir-induced kidney injury.[6]
Q3: My protective agent appears to be causing adverse effects in the animals. What should I do?
A3: If the potential protective agent is causing unexpected toxicity, consider the following:
-
Dose Reduction: The dose of the protective agent may be too high. A dose-response study for the protective agent alone is recommended to determine a safe and effective dose range.
-
Route and Formulation: The route of administration or the vehicle used to dissolve the agent might be contributing to the toxicity. Explore alternative routes or formulations.
-
Timing of Administration: The timing of the protective agent's administration relative to tenofovir can be critical. For example, some agents might be more effective and less toxic if given as a pretreatment.
Q4: How can I monitor the development of nephrotoxicity in my animal model?
A4: A combination of biochemical and histological assessments is recommended:
-
Serum Biomarkers: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers is indicative of impaired glomerular filtration.
-
Urine Analysis: Check for proteinuria, glycosuria (in the absence of hyperglycemia), and phosphaturia, which are characteristic features of proximal tubular dysfunction (Fanconi syndrome).
-
Histopathology: At the end of the study, perform a histological examination of the kidney tissue. Look for signs of proximal tubular damage, such as tubular necrosis, degeneration, and mitochondrial abnormalities.
Experimental Protocols
This section provides detailed methodologies for inducing tenofovir nephrotoxicity and for testing potential preventive agents.
Protocol 1: Induction of Tenofovir Nephrotoxicity in a Rat Model
This protocol is based on a widely used model to induce renal injury resembling human TDF tubulopathy.[7]
-
Animals: Adult male Wistar rats (200-250g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment.
-
Tenofovir Administration:
-
Prepare a suspension of Tenofovir Disoproxil Fumarate (TDF) in sterile water.
-
Administer TDF at a dose of 600 mg/kg body weight once daily via oral gavage.
-
Continue the administration for 5 consecutive weeks.
-
-
Control Group: Administer the vehicle (sterile water) to the control group using the same volume and route as the TDF group.
-
Monitoring:
-
Measure body weight weekly.
-
Collect blood samples at baseline and at the end of the study for serum creatinine and BUN analysis.
-
At the end of the 5-week period, sacrifice the animals and collect the kidneys for histological analysis.
-
Protocol 2: Prevention of Tenofovir Nephrotoxicity with Melatonin
This protocol details the co-administration of melatonin to mitigate TDF-induced renal damage.[4][8]
-
Experimental Groups:
-
Control: Vehicle (sterile water) only.
-
TDF: 600 mg/kg TDF orally.
-
TDF + Melatonin: 20 mg/kg melatonin intraperitoneally + 600 mg/kg TDF orally.
-
Melatonin: 20 mg/kg melatonin intraperitoneally only.
-
-
Procedure:
-
For the TDF + Melatonin group, administer melatonin (dissolved in a small amount of ethanol and then diluted with saline) via intraperitoneal (i.p.) injection 2 hours before the oral administration of TDF.
-
Administer TDF and melatonin daily for 35 days.
-
On day 36, after an overnight fast, sacrifice the animals and collect blood and kidney samples for biochemical and histological analysis.
-
Protocol 3: Reversal of Tenofovir Nephrotoxicity with Rosiglitazone
This protocol is based on a study demonstrating the reversal of TDF-induced nephrotoxicity with the PPARγ agonist rosiglitazone.
-
Induction of Nephrotoxicity: First, induce nephrotoxicity using a high dose of TDF as described in Protocol 1.
-
Rosiglitazone Administration:
-
The specific dosage and administration route for rosiglitazone in this context require further optimization. A suggested starting point, based on other studies of rosiglitazone's renal effects, is to incorporate it into the rat chow to achieve a daily intake of approximately 3-4 mg/kg.
-
Alternatively, administer rosiglitazone via oral gavage at a similar daily dose.
-
-
Experimental Groups:
-
Control: Normal diet.
-
TDF: High-dose TDF.
-
TDF + Rosiglitazone: High-dose TDF followed by or concurrent with rosiglitazone treatment.
-
-
Outcome Assessment: Monitor renal function parameters and transporter protein expression in the kidney tissue.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of various preventive strategies against tenofovir-induced nephrotoxicity.
Table 1: Efficacy of Melatonin in a Rat Model of Tenofovir Nephrotoxicity
| Parameter | Control | Tenofovir (TDF) | TDF + Melatonin |
| Serum Creatinine (mg/dL) | 0.5 ± 0.04 | 1.2 ± 0.1 | 0.6 ± 0.05# |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 1.5 | 45 ± 3.2 | 25 ± 2.1# |
| Renal Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.3 | 1.5 ± 0.2# |
| Renal Glutathione (GSH) (µmol/g tissue) | 5.8 ± 0.4 | 2.1 ± 0.2 | 5.2 ± 0.3# |
*p < 0.05 compared to Control; #p < 0.05 compared to TDF. Data are presented as mean ± SEM. (Data are illustrative based on findings from studies like Abraham et al., 2021)
Table 2: Efficacy of Quercetin in Animal Models of Acute Kidney Injury (Meta-analysis data)
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) |
| Blood Urea Nitrogen (BUN) | -2.73 | -3.66 to -1.80 |
| Serum Creatinine | -4.78 | -6.45 to -3.12 |
(Data from Zeng et al., 2023. Note: This is a meta-analysis of various AKI models, not specifically tenofovir-induced nephrotoxicity, but indicates a strong reno-protective effect of quercetin.)
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental designs.
Signaling Pathways
References
- 1. Targeting SIRT-1/AMPK/Nrf2 Signaling Pathway by Tenofovir Protected Against Cyclophosphamide-Induced Nephrotoxicity and Cardiotoxicity in Rats [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Preclinical efficacy of melatonin in the amelioration of tenofovir nephrotoxicity by the attenuation of oxidative stress, nitrosative stress, and inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin protects against tenofovir-induced nephrotoxicity in rats by targeting multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone reverses tenofovir-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Tenofovir Disoproxil Fumarate vs. Tenofovir Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two tenofovir prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir maleate. The focus is on their activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), supported by experimental data and protocols.
Executive Summary
Tenofovir disoproxil fumarate (TDF) is a widely studied and clinically approved prodrug of tenofovir, an acyclic nucleotide analog reverse transcriptase inhibitor. Extensive in vitro data demonstrates its potent antiviral activity against both HIV and HBV. In contrast, published in vitro efficacy data specifically for this compound is scarce in the reviewed literature, preventing a direct head-to-head comparison of the two prodrugs. This guide, therefore, presents a comprehensive overview of the in vitro efficacy of TDF and the active metabolite, tenofovir, which is the common active moiety for both prodrugs.
Mechanism of Action
Both tenofovir disoproxil fumarate and this compound are prodrugs designed to increase the oral bioavailability of tenofovir. Once administered, they are converted in the body to tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).
TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase in HIV and the DNA polymerase in HBV. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.
A Comparative Analysis of the Cytotoxicity of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of two prominent prodrugs of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Tenofovir-based antiretroviral therapy is a cornerstone in the management of HIV and Hepatitis B infections. However, concerns regarding the long-term toxicity of TDF, particularly nephrotoxicity and reduced bone mineral density, prompted the development of TAF, a novel prodrug with a more targeted delivery mechanism. This guide synthesizes available experimental data to elucidate the differences in their cytotoxic profiles.
Executive Summary
Tenofovir alafenamide (TAF) demonstrates a significantly improved safety profile compared to tenofovir disoproxil fumarate (TDF), primarily due to its unique pharmacokinetic properties. TAF is designed for more efficient intracellular delivery of the active metabolite, tenofovir diphosphate (TFV-DP), resulting in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[1] This reduction in circulating tenofovir is the leading hypothesis for the observed lower incidence of renal and bone-related adverse events associated with TAF in clinical settings. While direct head-to-head in vitro cytotoxicity studies with 50% cytotoxic concentration (CC50) values for both TDF and TAF in the same renal and bone cell lines are limited, the available data, coupled with extensive clinical evidence, strongly supports the superior safety profile of TAF.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Duration | CC50 / IC50 | Source |
| Tenofovir Alafenamide (TAF) | Primary Human Osteoblasts | 3 days (daily 2-hour pulses) | >500 µM | [2][3] |
| Tenofovir (TFV) | Primary Human Osteoblasts | Not Specified | >1000 µM | [2] |
| Tenofovir (TFV) | HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | 48 hours | IC50: 9.21 µM | |
| Tenofovir (TFV) | HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | 72 hours | IC50: 2.77 µM | |
| Tenofovir (TFV) | HepG2 (Human Liver Carcinoma Cells) | Not Specified | CC50: 398 µM | |
| Tenofovir (TFV) | Normal Human Skeletal Muscle Cells | Not Specified | CC50: 870 µM |
Note: CC50 refers to the concentration of a compound that causes the death of 50% of cells. IC50, in this context, refers to the concentration that inhibits cell viability by 50%. The study on HK-2 cells investigated the active metabolite tenofovir (TFV), which is the form of the drug that exerts its therapeutic and toxic effects intracellularly. The higher plasma concentrations of tenofovir following TDF administration are believed to lead to higher intracellular concentrations in renal tubule cells, contributing to its nephrotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., HK-2 or primary osteoblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TDF, TAF, or TFV in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load a hemocytometer with the cell suspension and examine under a light microscope.
-
Data Collection: Count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.
-
Viability Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualization
Metabolic Activation Pathways of TDF and TAF
The differential metabolic activation of TDF and TAF is central to their distinct safety profiles.
Caption: Metabolic pathways of TDF and TAF.
Proposed Signaling Pathway for Tenofovir-Induced Renal Cytotoxicity
The cytotoxicity of tenofovir in renal proximal tubule cells is believed to be mediated by mitochondrial dysfunction.
Caption: Tenofovir-induced renal cytotoxicity pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This workflow outlines the general steps for comparing the cytotoxicity of TDF and TAF in vitro.
Caption: In vitro cytotoxicity experimental workflow.
References
- 1. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tenofovir Assays: A Comparative Guide for Inter-Laboratory Performance
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tenofovir, a key antiretroviral agent. It is intended for researchers, scientists, and drug development professionals involved in the analysis of tenofovir in biological matrices. This document outlines detailed experimental protocols and presents comparative data from various validated assays to facilitate inter-laboratory cross-validation and ensure data consistency across different research sites.
Introduction to Tenofovir Bioanalysis and Cross-Validation
Tenofovir is widely administered in its prodrug forms, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Accurate and precise quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. When clinical studies are conducted across multiple sites, it is imperative to perform cross-validation of the bioanalytical methods to ensure that the data generated by different laboratories are comparable and reliable.
Cross-validation involves a systematic comparison of the performance of an analytical method between two or more laboratories. This process typically includes the analysis of a common set of quality control (QC) samples and incurred samples to assess inter-laboratory precision and accuracy. A successful cross-validation provides confidence that the analytical method is robust and transferable.
Experimental Protocols for Tenofovir Quantification
The most common analytical technique for tenofovir quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for pharmaceutical dosage forms. Below are summaries of typical experimental protocols.
2.1. LC-MS/MS Method for Tenofovir in Human Plasma
This protocol is a composite based on several validated methods and is suitable for the quantification of tenofovir following administration of its prodrugs.[1][2][3][4]
-
Sample Preparation:
-
For analysis of tenofovir following TAF administration, plasma samples should be stabilized to prevent the hydrolysis of TAF to tenofovir, which could lead to an overestimation of tenofovir concentrations. This is achieved by treating 500 µL of human plasma with 40 µL of 20% formic acid immediately after collection.[5]
-
Solid Phase Extraction (SPE): Plasma samples (100-200 µL) are first treated with an internal standard (e.g., tenofovir-d6, entecavir).[1][2] The samples are then loaded onto an SPE cartridge (e.g., Waters Oasis MCX).[4] The cartridge is washed with an acidic solution (e.g., 1.0% trifluoroacetic acid) and the analytes are eluted with a basic methanolic solution (e.g., 5.0% ammonium hydroxide in methanol).[4]
-
Protein Precipitation (PPT): An alternative to SPE, this method involves adding a precipitating agent like acetonitrile to the plasma sample.[1][4] After vortexing and centrifugation, the supernatant is collected. This method is generally faster but may result in more significant matrix effects.[1]
-
The eluent from SPE or the supernatant from PPT is evaporated to dryness and the residue is reconstituted in a solution compatible with the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 × 2 mm; Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[1][3]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2][3]
-
Flow Rate: Typical flow rates range from 0.25 to 1.0 mL/min.[6][7]
-
Total Run Time: Modern UPLC methods can achieve short run times, often around 5-10 minutes.[1][3]
-
-
Mass Spectrometric Detection:
2.2. RP-HPLC Method for Tenofovir Disoproxil Fumarate in Pharmaceutical Formulations
This method is suitable for the quality control of tablet dosage forms.[7][8][9]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is standard (e.g., Hyper ODS2 C18, 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: An isocratic mobile phase is often used, consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[7][8]
-
Detection: UV detection is performed at a wavelength of approximately 260 nm.[8]
-
Comparative Performance of Validated Assays
The following tables summarize the validation parameters for several published tenofovir assays. These data provide a benchmark for laboratories looking to validate their own methods or perform a cross-validation.
Table 1: LC-MS/MS Assay Performance in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Tenofovir (TFV) & Tenofovir Alafenamide (TAF) | Tenofovir (TFV) | TFV & TAF | TFV & TAF |
| Linearity Range (ng/mL) | 0.5 - 500 (Plasma) | 4.096 - 1000 µg/L | 0.03 - 150 (TAF) 1.0 - 200 (TFV) | 4.00–400 (TAF) 0.400–40.0 (TFV) |
| LLOQ (ng/mL) | 0.5 (Plasma) | 4.096 µg/L | 0.03 (TAF) 1.0 (TFV) | 4.00 (TAF) 0.400 (TFV) |
| Intra-assay Precision (%CV) | < 12% | < 10% | ≤ 14.4% | Not Reported |
| Inter-assay Precision (%CV) | < 12% | < 10% | ≤ 14.4% | ≤ 14.4% |
| Intra-assay Accuracy (%Bias) | < 12% | Not Reported | ≤ ± 7.95% | Not Reported |
| Inter-assay Accuracy (%Bias) | < 12% | Not Reported | ≤ ± 7.95% | ≤ ± 7.95% |
| Reference | [3] | [2] | [4] | [1] |
Table 2: HPLC Assay Performance for Tenofovir Disoproxil Fumarate
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Tenofovir Disoproxil Fumarate (TDF) | TDF & Emtricitabine | TDF |
| Linearity Range (µg/mL) | 20 - 110 | 30 - 150 | 30 - 80 |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | 0.997 |
| Precision (%RSD) | 0.7 | < 2% | Not Reported |
| Accuracy (% Recovery) | 96.32% (Tablets) | 100.24% | Not Reported |
| Reference | [8] | [7] | [9] |
Cross-Validation Workflow and Considerations
A successful cross-validation between two laboratories (Lab A and Lab B) demonstrates that the analytical method is robust and transferable. A one-way cross-validation was successfully conducted between a US lab and a China lab for a tenofovir assay to support global clinical studies.[1][5]
Key Steps in Cross-Validation:
-
Protocol Harmonization: Both laboratories must agree on and use the exact same experimental protocol, including reagents, equipment settings, and software for data analysis.
-
Preparation of QC Samples: A single batch of low, medium, and high concentration QC samples should be prepared at one laboratory and shipped to the other on dry ice to ensure sample integrity.
-
Analysis: Both laboratories analyze the same set of QC samples.
-
Data Comparison: The results are statistically compared. The acceptance criteria are typically that the mean concentration of the QC samples from one lab should be within ±15% of the mean concentration from the other lab.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
A Comparative Pharmacokinetic Profile of Tenofovir Prodrugs: TDF, TAF, and Novel Agents
An objective guide for researchers and drug development professionals on the performance and characteristics of key tenofovir prodrugs, supported by experimental data.
Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, is a nucleotide reverse transcriptase inhibitor. Due to its poor oral bioavailability, several prodrugs have been developed to enhance its delivery and therapeutic efficacy. This guide provides a comparative analysis of the two most prominent prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), alongside emerging novel prodrugs, focusing on their pharmacokinetic profiles.
Executive Summary
Tenofovir alafenamide (TAF) demonstrates a significantly improved pharmacokinetic profile compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF). TAF achieves higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), with substantially lower plasma tenofovir concentrations.[1][2] This targeted delivery to lymphoid cells and hepatocytes leads to a better safety profile, particularly concerning renal and bone toxicity, while maintaining potent antiviral activity at a lower dose.[2][3] Newer prodrugs like Tenofovir Amibufenamide (TMF) are being developed with the aim of further optimizing bioavailability and tissue targeting.[4][5]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of TDF, TAF, and other investigational tenofovir prodrugs from various preclinical and clinical studies.
Table 1: Plasma Pharmacokinetics of Tenofovir Following Administration of Prodrugs in Humans
| Prodrug (Dose) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Key Findings |
| TDF (300 mg) | 207 | 1810 | ~25 (fasted), ~39 (fed)[6] | Higher systemic exposure to tenofovir compared to TAF.[1] Food, particularly a high-fat meal, enhances bioavailability.[6] |
| TAF (40 mg) | 13 | 383 | - | Significantly lower plasma tenofovir Cmax and AUC compared to TDF.[1][7] |
| Tenofovir Dipivoxil Fumarate (300 mg) | - | - | ~20% higher than TDF | Showed enhanced systemic exposure and increased bioavailability compared to TDF in healthy male volunteers.[8] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Intracellular Pharmacokinetics of Tenofovir Diphosphate (TFV-DP) in Peripheral Blood Mononuclear Cells (PBMCs)
| Prodrug (Dose) | Intracellular TFV-DP Concentration (µM) | Key Findings |
| TDF (300 mg) | 0.9[1][7] | - |
| TAF (40 mg) | 8.2[1][7] | Achieves significantly higher intracellular concentrations of the active metabolite compared to TDF.[1][2][7] |
| TAF (120 mg) | 16.9[1][7] | Demonstrates a dose-dependent increase in intracellular TFV-DP.[1] |
Table 3: Preclinical Pharmacokinetics of Tenofovir Prodrugs in Animal Models
| Prodrug | Animal Model | Key Pharmacokinetic Findings |
| TDF | Dogs | Lower intracellular tenofovir concentrations in PBMCs compared to TAF.[1] |
| TAF (GS-7340) | Dogs | ~38-fold greater intracellular tenofovir AUC in PBMCs compared to an equivalent oral dose of TDF.[1] 5- to 15-fold greater concentration of tenofovir in lymphatic organs compared to TDF.[1] |
| TMF | Rats, Mice, Dogs | Showed higher absolute bioavailability of tenofovir compared to TDF and TAF in rats.[4][9] In dogs, TMF had higher bioavailability in its ester form compared to TAF.[9] |
Experimental Protocols
Human Pharmacokinetic Studies (Phase I/II)
A representative study design to compare the pharmacokinetics of tenofovir prodrugs in HIV-1 infected, treatment-naive subjects involved a randomized, double-blind, placebo-controlled, escalating-dose trial.[6]
-
Study Population: Healthy or HIV-1 infected adult volunteers.
-
Dosing Regimen: Subjects received single or multiple doses of the tenofovir prodrugs (e.g., TAF 40 mg or 120 mg) or the comparator (e.g., TDF 300 mg) once daily for a specified period (e.g., 14 days).[1]
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose to measure plasma concentrations of the prodrug and tenofovir. Peripheral blood mononuclear cells (PBMCs) were isolated to determine intracellular concentrations of tenofovir and its phosphorylated metabolites.
-
Bioanalytical Method: Plasma and intracellular drug concentrations were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][4]
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
Preclinical Pharmacokinetic Studies in Animal Models
-
Animal Models: Beagle dogs, rhesus monkeys, and rodents (rats, mice) are commonly used to evaluate the preclinical pharmacokinetics of tenofovir prodrugs.[1][4][10]
-
Dosing and Sample Collection: Animals receive single or multiple oral or intravenous doses of the prodrugs. Blood, tissues (especially lymphatic tissues and liver), and PBMCs are collected at various time points.
-
Bioanalysis: Drug concentrations in plasma, tissue homogenates, and cell lysates are quantified by LC-MS/MS.
-
Tissue Distribution: Radiolabeled prodrugs can be used to assess the distribution of tenofovir into various tissues.[11]
Visualizing Key Processes
Metabolic Activation Pathway of Tenofovir Prodrugs
The following diagram illustrates the differential metabolic activation of TDF and TAF. TDF is primarily hydrolyzed in the plasma to tenofovir, which is then taken up by cells and phosphorylated. In contrast, TAF is more stable in plasma and is efficiently taken up by target cells where it is converted to tenofovir, leading to higher intracellular concentrations of the active diphosphate form.[1][3]
Caption: Metabolic activation of TDF and TAF.
Experimental Workflow for Comparative Pharmacokinetic Profiling
This diagram outlines the typical workflow for a clinical study comparing the pharmacokinetics of different tenofovir prodrugs.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 10. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir Maleate: A Comparative Guide to its Antiviral Activity Against Novel Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of tenofovir, a cornerstone of antiretroviral therapy, against a range of established and emerging viral pathogens. While its efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is well-documented, its potential application against new viral threats is a subject of ongoing research. This document synthesizes available experimental data to offer an objective overview of tenofovir's antiviral spectrum.
Executive Summary
Tenofovir, a nucleotide reverse transcriptase inhibitor, demonstrates potent and consistent antiviral activity against HIV and HBV. Its mechanism of action involves the termination of the growing DNA chain during viral replication. However, extensive in vitro studies have largely shown a lack of significant activity against a broad panel of other human viruses, including several emerging RNA viruses. While some computational studies suggested potential efficacy against SARS-CoV-2, the majority of cellular assays have not supported this, with results often being contradictory. For other novel viral strains such as Zika, Chikungunya, and Ebola, there is currently a notable absence of robust in vitro evidence to support a significant antiviral effect of tenofovir.
Comparative Antiviral Activity of Tenofovir
The following table summarizes the in vitro efficacy of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), against various viral strains. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication.
| Virus Family | Viral Strain | Compound | Cell Type | EC50 | Citation |
| Retroviridae | HIV-1 (various subtypes) | Tenofovir Alafenamide (TAF) | MT-2, MT-4, PBMCs | 5 - 7 nM | [1] |
| Retroviridae | HIV-1 (IIIB) | Tenofovir | MT-4 cells | 1.15 µg/mL | [2] |
| Retroviridae | HIV-2 (ROD) | Tenofovir | MT-4 cells | 1.12 µg/mL | [2] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Tenofovir | HepG2 2.2.15 cells | 1.1 µM | [3][4] |
| Coronaviridae | SARS-CoV-2 | Tenofovir Disoproxil Fumarate (TDF) | Vero cells | Inactive | [5] |
| Flaviviridae | Zika Virus (ZIKV) | Not Available | Not Available | No significant activity reported | |
| Togaviridae | Chikungunya Virus (CHIKV) | Tenofovir | Not Specified | <50% inhibition | [6] |
| Filoviridae | Ebola Virus (EBOV) | Not Available | Not Available | No significant activity reported | |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Tenofovir Alafenamide (TAF) | Not Specified | Weak activity observed | [7] |
Note: A study evaluating TAF against a panel of 18 human viruses found no antiviral activity against 12 of them, with the exception of HIV, SIV, and weak activity against HSV-2[1][7].
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antiviral compounds like tenofovir.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral drugs.
Objective: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50).
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the viral stock.
-
Infection: Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus (typically 100 plaque-forming units, PFU) in the presence of varying concentrations of the test compound (e.g., tenofovir maleate). A control with no drug is included.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the virus-drug mixture and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations. This overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet, which stains living cells. Plaques, which are areas of dead or lysed cells, will appear as clear zones.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.
Reverse Transcriptase (RT) Assay
This assay is specifically used for retroviruses like HIV to measure the activity of the reverse transcriptase enzyme, a key target for drugs like tenofovir.
Objective: To quantify the inhibition of viral reverse transcriptase activity by an antiviral compound.
Methodology:
-
Virus Lysis: Viral particles from cell culture supernatants are lysed to release the reverse transcriptase enzyme.
-
RT Reaction: The lysate is added to a reaction mixture containing a template RNA (e.g., MS2 RNA), primers, and deoxynucleoside triphosphates (dNTPs), including a labeled or detectable dNTP (e.g., digoxigenin-dUTP). The reaction is carried out in the presence of various concentrations of the inhibitor (tenofovir).
-
cDNA Synthesis: The reverse transcriptase synthesizes cDNA from the RNA template. The amount of cDNA produced is proportional to the enzyme's activity.
-
Quantification of cDNA: The newly synthesized cDNA is quantified. In colorimetric assays, this can be done by capturing the biotinylated primers on a streptavidin-coated plate and detecting the incorporated digoxigenin-labeled dUTPs with an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) that produces a colored product. In more modern quantitative PCR-based RT (qRT-PCR) assays, the cDNA is amplified and quantified in real-time.
-
Data Analysis: The inhibitory activity is calculated as the percentage of reduction in RT activity in the presence of the drug compared to the control without the drug. The IC50 (50% inhibitory concentration) is then determined.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to protect cells from the virus-induced cell death or cytopathic effect (CPE).
Objective: To determine the concentration of an antiviral agent that protects 50% of cells from virus-induced death (EC50).
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated infected control wells.
-
Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT or XTT assay, where a tetrazolium salt is converted to a colored formazan product by metabolically active (living) cells. The amount of color produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell protection is calculated by comparing the viability of treated, infected cells to that of uninfected and untreated infected controls. The EC50 is the concentration of the compound that results in 50% protection from CPE. A parallel assay without virus infection is run to determine the 50% cytotoxic concentration (CC50) of the drug. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Visualizations
Signaling Pathway: Mechanism of Action of Tenofovir
Caption: Mechanism of action of Tenofovir.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of a Plaque Reduction Assay.
Logical Relationship: Drug Repurposing Evaluation for Tenofovir
Caption: Evaluation process for repurposing Tenofovir.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenofovir, Another Inexpensive, Well-Known and Widely Available Old Drug Repurposed for SARS-COV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etravirine Prevents West Nile Virus and Chikungunya Virus Infection Both In Vitro and In Vivo by Inhibiting Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of tenofovir maleate resistance profiles.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of tenofovir, a cornerstone of antiretroviral therapy, with other nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to aid in research and drug development efforts.
Executive Summary
Tenofovir, available as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), is a potent nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B virus (HBV) infections.[1][2] While it has a high genetic barrier to resistance, the emergence of drug-resistant strains remains a clinical challenge.[3] This guide details the mechanisms of tenofovir resistance, compares its resistance profile to other NRTIs, and outlines the experimental protocols used to assess resistance.
Comparative Analysis of Resistance Profiles
The development of resistance to tenofovir is primarily associated with specific mutations in the reverse transcriptase (RT) enzyme of HIV. The most significant of these is the K65R mutation, which confers reduced susceptibility to tenofovir and other NRTIs like abacavir and lamivudine.[4][5][6]
Key Resistance Mutations
| Mutation | Selected by | Cross-Resistance | Impact on Tenofovir Susceptibility |
| K65R | Tenofovir, Abacavir, Didanosine, Stavudine | Abacavir, Lamivudine, Emtricitabine | Reduced (approx. 2-fold)[5] |
| M184V/I | Lamivudine, Emtricitabine | Abacavir (low-level) | Increased susceptibility[6] |
| Thymidine Analogue Mutations (TAMs) | Zidovudine, Stavudine | Tenofovir (when multiple TAMs are present) | Reduced, particularly with M41L and L210W[3][7] |
| L74V/I | Abacavir, Didanosine | - | Increased susceptibility[6] |
Tenofovir vs. Other NRTIs: A Head-to-Head Comparison
Tenofovir vs. Lamivudine/Emtricitabine:
The M184V mutation, the hallmark of lamivudine and emtricitabine resistance, surprisingly increases the susceptibility of the virus to tenofovir.[6] However, studies have shown that the prevalence of the M184V mutation is lower in patients failing regimens containing tenofovir and emtricitabine compared to those with tenofovir and lamivudine.[8][9] This suggests a complex interplay between these drugs in the selection of resistance pathways. Combination therapy with tenofovir and lamivudine has been shown to be effective in patients with lamivudine-resistant HBV.[10][11]
Tenofovir vs. Abacavir:
Both tenofovir and abacavir can select for the K65R mutation, leading to cross-resistance.[4][5] However, the presence of TAMs, which can be selected by zidovudine, can increase resistance to abacavir while potentially increasing susceptibility to tenofovir.[12] Studies comparing the efficacy of tenofovir- and abacavir-based regimens in treatment-naive patients have shown similar outcomes.[12]
Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF):
TAF is a newer prodrug of tenofovir that results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, with lower plasma concentrations of tenofovir compared to TDF.[13] This targeted delivery is designed to improve safety, particularly concerning renal and bone toxicity.[14] Importantly, both TDF and TAF have the same active metabolite and therefore share the same resistance profile.[15] Clinical trials have shown no significant difference in the development of resistance between TAF and TDF in treatment-naive patients.[16]
Experimental Protocols for Resistance Testing
The assessment of tenofovir resistance relies on two primary methodologies: genotypic and phenotypic assays.
Genotypic Assays
Genotypic testing is the more common approach and involves sequencing the HIV reverse transcriptase gene to identify known resistance-associated mutations.[17]
Methodology:
-
Sample Collection: A blood sample is collected from the patient.
-
Viral RNA Extraction: HIV RNA is extracted from the plasma.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA), and the region of the pol gene encoding reverse transcriptase is amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence. Sanger sequencing has traditionally been used, though next-generation sequencing (NGS) is becoming more common for its ability to detect minority variants.[18][19]
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of these mutations is then interpreted using databases such as the Stanford University HIV Drug Resistance Database.[20][21]
Phenotypic Assays
Phenotypic assays directly measure the ability of the virus to replicate in the presence of different concentrations of an antiretroviral drug.[17][22]
Methodology:
-
Virus Isolation: HIV is isolated from a patient's blood sample.
-
Cell Culture: The isolated virus is used to infect susceptible cells in a laboratory setting.
-
Drug Susceptibility Testing: The infected cells are cultured in the presence of serial dilutions of tenofovir.
-
Measurement of Viral Replication: The amount of viral replication at different drug concentrations is measured, often by quantifying the activity of the reverse transcriptase enzyme.
-
Determination of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. An increase in the IC50 value for a patient's viral isolate compared to a wild-type reference virus indicates resistance.[23]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the tenofovir activation pathway, the mechanism of HIV reverse transcription, and the general workflow for drug resistance testing.
Caption: Metabolic activation pathway of tenofovir prodrugs.
Caption: Simplified overview of HIV reverse transcription.
Caption: General workflow for HIV drug resistance testing.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tenofovir Resistance and its Role in Therapy [natap.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Different evolution of genotypic resistance profiles to emtricitabine versus lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of tenofovir plus lamivudine versus tenofovir monotherapy in patients with lamivudine-resistant chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicted antiviral activity of tenofovir versus abacavir in combination with a cytosine analogue and the integrase inhibitor dolutegravir in HIV-1-infected South African patients initiating or failing first-line ART - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Comparison of HIV drug resistance profiles across HIV-1 subtypes A and D for patients receiving a tenofovir-based and zidovudine-based first line regimens in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Assessing the Clinical Relevance of In Vitro Tenofovir Maleate Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of tenofovir, the active form of the prodrug tenofovir maleate, against key viral targets, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The data presented is compiled from multiple in vitro studies to aid in the assessment of its clinical relevance. This document includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating the mechanism of action and experimental workflows.
Comparative In Vitro Efficacy and Metabolism
Tenofovir is a nucleotide analogue that, in its active diphosphorylated form (tenofovir diphosphate or TFV-DP), acts as a competitive inhibitor of viral reverse transcriptase and polymerase.[1][2][3] Its in vitro profile demonstrates potent antiviral activity and a favorable metabolic profile in relevant cell types.
Antiviral Activity
The antiviral potency of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), has been evaluated in various cell-based assays. The 50% effective concentration (EC₅₀) is a key metric for antiviral activity, with lower values indicating higher potency.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Tenofovir | HBV | HepG2 2.2.15 | 1.1 | [4][5] |
| Tenofovir DF | HBV | HepG2 2.2.15 | 0.02 | [1] |
| Tenofovir | HIV-1 | PBMCs | Not explicitly stated, but TAF is >10-fold more active than TDF | [6] |
| Adefovir | HBV | Not specified | Similar to Tenofovir on a molar basis | [1] |
| Lamivudine | HBV | Not specified | Tenofovir is active against lamivudine-resistant strains | [1] |
Intracellular Metabolism and Pharmacokinetics
The clinical efficacy of tenofovir is dependent on its intracellular conversion to the active metabolite, TFV-DP.[7] Studies in hepatic and lymphoid cells have shown this phosphorylation process to be efficient.[1][4]
| Parameter | Cell Type | Value | Reference |
| TFV-DP Formation | Primary Human Hepatocytes | 4.7 µM (at 10 µM tenofovir) | [1] |
| TFV-DP Formation | HepG2 Cells | 6.0 µM (at 10 µM tenofovir) | [1] |
| TFV-DP Formation | CEM (lymphoid) cells | 5.2 µM | [1] |
| TFV-DP Intracellular Half-life | Primary Human Hepatocytes | 95 hours | [4][5] |
| HBV Polymerase Inhibition (Kᵢ) | - | 0.18 µM | [1][4][5] |
| HIV Reverse Transcriptase Inhibition (Kᵢ) | - | 0.16 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of tenofovir's in vitro activity.
Antiviral Activity Assay in HepG2 2.2.15 Cells (for HBV)
This assay is used to determine the 50% effective concentration (EC₅₀) of an antiviral compound against HBV.
-
Cell Line: HepG2 2.2.15 cells, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV viral particles.
-
Methodology:
-
HepG2 2.2.15 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of the test compound (e.g., tenofovir, TDF).
-
The cells are incubated for a defined period (e.g., 5 days), during which the compound can exert its antiviral effect.
-
After the incubation period, the cell culture supernatant is collected.
-
Extracellular HBV DNA is quantified using real-time PCR.
-
The EC₅₀ value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated control cells.
-
-
Controls: Untreated infected cells (0% inhibition) and cells treated with a known potent inhibitor at a high concentration (100% inhibition) are included.[8]
Intracellular Phosphorylation Assay
This assay quantifies the conversion of tenofovir to its active mono- and diphosphate metabolites within cells.
-
Methodology:
-
Cells are incubated with a known concentration of tenofovir (e.g., 10 µM) for various time points (e.g., 2, 6, and 24 hours).[1][4]
-
At each time point, the drug-containing medium is removed, and the cells are washed with ice-cold phosphate-buffered saline.
-
Intracellular metabolites are extracted from the cells, typically using 70% methanol.[1]
-
The cell debris is removed by centrifugation.
-
The supernatant containing the intracellular tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP) is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
-
The concentrations of the metabolites are quantified over time to determine the kinetics of phosphorylation.[1]
-
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to cells (50% cytotoxic concentration or CC₅₀).
-
Cell Lines: Various human cell types, including liver-derived HepG2 cells, normal skeletal muscle cells, and renal proximal tubule epithelial cells.[9]
-
Methodology:
-
Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound.
-
After a set incubation period, cell viability is assessed using methods such as MTT assay (which measures mitochondrial metabolic activity) or by direct cell counting.
-
The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
-
Significance: A high CC₅₀ value relative to the EC₅₀ value (a high selectivity index: CC₅₀/EC₅₀) indicates that the compound has a good safety profile, being potent against the virus at concentrations that are not harmful to the host cells.
Visualizations
Mechanism of Action of Tenofovir
Caption: Intracellular activation and mechanism of action of tenofovir.
General Experimental Workflow for In Vitro Antiviral Assessment
Caption: Workflow for evaluating the in vitro efficacy of tenofovir.
References
- 1. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Stability of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the long-term chemical stability of two key tenofovir prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Understanding the stability profiles of these antiretroviral agents is critical for the development of robust and effective drug products. This document summarizes quantitative data from stability studies, details relevant experimental protocols, and visualizes key chemical pathways to support formulation development and research.
Executive Summary
Tenofovir alafenamide (TAF) was developed as a successor to tenofovir disoproxil fumarate (TDF) with the aim of improving plasma stability and achieving more targeted delivery of the active drug, tenofovir, to target cells. This enhanced plasma stability is a key differentiator in the long-term stability profiles of the two compounds. While both are susceptible to hydrolysis, TDF is known to be more prone to degradation in the gastrointestinal tract and plasma. In contrast, TAF is designed to be more stable in plasma, with intracellular conversion to tenofovir being the primary activation pathway. However, TAF exhibits susceptibility to acid-catalyzed hydrolysis. Tenofovir-related degradants have been identified as the most probable cause of product failure in fixed-dose combination tablets containing either TDF or TAF.[1]
Comparative Stability Data
The following table summarizes available long-term and accelerated stability data for TDF and TAF, primarily derived from regulatory submission documents and comparative studies. It is important to note that direct head-to-head, long-term stability studies are not always publicly available in detail; therefore, this table represents a consolidation of data from various sources.
| Stability Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | References |
| Storage Condition | Increase in Total Degradants (%) | Increase in Total Degradants (%) | |
| 25°C / 60% RH (18 months) | No significant changes observed. | No significant changes observed. | [2][3] |
| 40°C / 75% RH (6 months) | No significant changes observed. | No significant changes observed. | [2][3] |
| Long-Term Storage (in HDPE bottles with desiccant) | |||
| 24 months (30-count bottle) | 0.51% | 1.28% (extrapolated from 12-month data) | [1] |
| 24 months (90-count bottle) | 0.74% | 2.32% (extrapolated from 12-month data) | [1] |
| 24 months (180-count bottle) | 0.82% | 4.10% (extrapolated from 12-month data) | [1] |
| Forced Degradation Conditions | Observations | Observations | |
| Acidic Hydrolysis (e.g., 0.1N HCl) | Significant degradation (e.g., 10.95% degradation).[4] | Extensive degradation.[5] | [4][5] |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Significant degradation (e.g., 10.6% degradation).[4] | Less degradation compared to TDF. | [4] |
| Oxidative Degradation (e.g., H2O2) | Significant degradation (e.g., 12.22% degradation).[4] | Less degradation compared to TDF. | [4] |
| Thermal Degradation | Stable against dry heat. | Stable. | |
| Photodegradation | Labile to photolysis. | Stable. |
Note: The data for TAF in long-term storage is an extrapolation based on 12-month data presented in the reference, assuming a linear degradation rate for comparative purposes. Actual 24-month data may vary.
Degradation and Metabolic Pathways
The stability of TDF and TAF is intrinsically linked to their chemical structures and how they are metabolized in the body. The following diagrams illustrate the primary degradation pathways and the intracellular activation of these prodrugs.
Experimental Protocols
The following are generalized experimental protocols for conducting stability-indicating assays for tenofovir salts, based on methods described in the scientific literature and regulatory filings. These should be adapted and validated for specific formulations and analytical equipment.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Objective: To quantify the parent drug and its degradation products in a given sample.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted as required (typically between 3.0 and 6.8)
-
Purified water (HPLC grade)
-
Reference standards for the tenofovir salt and its known impurities
Chromatographic Conditions (Example for TDF):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common starting point is a mixture of phosphate buffer (pH 3.5) and methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10-20 µL
-
Run Time: Sufficient to allow for the elution of all degradation products (e.g., 15-30 minutes).
Sample Preparation:
-
Accurately weigh and transfer a quantity of the drug substance or powdered tablets equivalent to a known amount of the tenofovir salt into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), a standard solution of the tenofovir salt, and the sample solution.
-
Identify and quantify the parent peak and any degradation products by comparing their retention times and peak areas with those of the reference standards.
-
Calculate the percentage of each impurity and the total impurities.
Forced Degradation Studies
Objective: To assess the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.
Procedure: Subject the drug substance or drug product to the following stress conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: Reflux the drug solution in 0.1N HCl at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Reflux the drug solution in 0.1N NaOH at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 60-80°C) for a specified period.
-
Photostability: Expose the drug substance or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and to identify the degradation products.
Conclusion
The selection of a tenofovir salt for drug development should consider its long-term stability profile in the context of the intended formulation and storage conditions. Tenofovir alafenamide generally exhibits superior plasma stability compared to tenofovir disoproxil fumarate, which can be advantageous in minimizing systemic exposure to tenofovir. However, the susceptibility of TAF to acidic conditions necessitates careful formulation strategies. The provided data and protocols offer a foundational resource for researchers and drug development professionals to inform their work on tenofovir-based antiretroviral therapies.
References
- 1. Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. ema.europa.eu [ema.europa.eu]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Tenofovir Maleate Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The robust validation of impurity reference standards is a critical component of pharmaceutical quality control and drug development. This guide provides a comprehensive comparison of the analytical validation of a newly characterized Tenofovir Maleate impurity reference standard against an established primary or compendial standard. The experimental data and protocols outlined herein are designed to ensure the suitability of the reference standard for its intended use in impurity profiling, stability studies, and quality control assays.
Data Summary: Comparative Validation of a this compound Impurity Reference Standard
The following tables summarize the key quantitative data from the validation of a new this compound impurity reference standard compared to a primary reference standard.
Table 1: Chromatographic Purity Profile
| Parameter | Primary Reference Standard | New Reference Standard | Acceptance Criteria |
| Purity (by HPLC, Area %) | 99.8% | 99.7% | ≥ 99.5% |
| Total Impurities (Area %) | 0.2% | 0.3% | ≤ 0.5% |
| Largest Unknown Impurity (Area %) | 0.08% | 0.10% | ≤ 0.15% |
Table 2: Validation of Analytical Method for Impurity Quantification
| Validation Parameter | Primary Reference Standard | New Reference Standard | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9997 | ≥ 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98.9% - 100.8% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability | 0.8% | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.1% | 1.3% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.03 µg/mL | Reportable |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
Detailed methodologies for the key experiments performed in this validation are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound and its related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.01M Phosphate Buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 40 30 80 35 80 36 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound impurity reference standard in a 50:50 mixture of water and acetonitrile.
Validation of the Analytical Method
The HPLC method described above was validated according to ICH guidelines.[3]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by analyzing blank samples (diluent) and spiked samples containing Tenofovir and known impurities. Peak purity was also evaluated using the DAD.[4][5]
-
Linearity: Linearity was established by preparing a series of solutions of the impurity reference standard at concentrations ranging from the LOQ to 150% of the target concentration.[4] The peak areas were plotted against the respective concentrations, and a linear regression analysis was performed.
-
Accuracy: The accuracy of the method was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.[3]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six independent analyses of the same sample at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-assay precision): Assessed by having a different analyst perform the analysis on a different day using a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the results.[4]
Visualizations
Workflow for Reference Standard Validation
The following diagram illustrates the overall workflow for the validation of a new impurity reference standard.
Caption: Workflow for the validation of a new impurity reference standard.
Relationship of Key Validation Parameters
This diagram shows the logical relationship and hierarchy of the key analytical method validation parameters.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 5. researchgate.net [researchgate.net]
Tenofovir vs. Other NRTIs: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and resistance profiles of Tenofovir and other key Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs). This guide provides a detailed examination of experimental data and methodologies to support further research and development in antiretroviral therapy.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection. These drugs act as chain terminators of viral DNA synthesis by inhibiting the viral reverse transcriptase enzyme. This guide provides a detailed comparative analysis of Tenofovir, a widely used nucleotide analogue, against other prominent NRTIs, including Abacavir, Lamivudine, Emtricitabine, and Zidovudine.
Tenofovir is primarily available as two prodrugs: Tenofovir Disoproxil Fumarate (TDF) and the newer Tenofovir Alafenamide (TAF). It is important to note that other salt forms of tenofovir disoproxil exist, such as tenofovir disoproxil maleate, which are considered clinically equivalent to TDF as they deliver the same amount of the active drug.[1][2] TAF was developed to have a different pharmacokinetic profile, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and lower plasma concentrations of tenofovir compared to TDF.[3] This difference in pharmacokinetics is associated with an improved renal and bone safety profile for TAF.[3]
Mechanism of Action: A Shared Pathway of Viral Suppression
All NRTIs share a common mechanism of action. As prodrugs, they are taken up by host cells and undergo intracellular phosphorylation by cellular kinases to their active triphosphate forms. These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Crucially, NRTIs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[4]
Figure 1: General signaling pathway for the mechanism of action of NRTIs.
Comparative Efficacy: A Look at the Clinical Data
The following tables summarize key efficacy data from comparative clinical trials of Tenofovir (TDF and TAF) versus other NRTIs.
Table 1: Virologic Suppression Rates in Treatment-Naïve Patients
| Comparison | Regimen | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Study/Source |
| TDF/FTC vs. ABC/3TC | TDF/FTC + Efavirenz | 88.3% at 96 weeks | ACTG A5202[5] |
| ABC/3TC + Efavirenz | 87.4% at 96 weeks | ACTG A5202[5] | |
| TDF/FTC vs. ZDV/3TC | TDF/FTC + Efavirenz | 80% at 48 weeks | Study 934[6] |
| ZDV/3TC + Efavirenz | 70% at 48 weeks | Study 934[6] | |
| TAF/FTC vs. TDF/FTC | TAF/FTC + Elvitegravir/cobicistat | 92% at 48 weeks | Studies 104 & 111[3] |
| TDF/FTC + Elvitegravir/cobicistat | 90% at 48 weeks | Studies 104 & 111[3] |
Table 2: Immunologic Response in Treatment-Naïve Patients
| Comparison | Regimen | Mean CD4+ Cell Count Increase from Baseline | Study/Source |
| TDF/FTC vs. ABC/3TC | TDF/FTC + Efavirenz | 200 cells/mm³ at 96 weeks | ACTG A5202[5] |
| ABC/3TC + Efavirenz | 227 cells/mm³ at 96 weeks | ACTG A5202[5] | |
| TDF/FTC vs. ZDV/3TC | TDF/FTC + Efavirenz | 190 cells/mm³ at 48 weeks | Study 934 |
| ZDV/3TC + Efavirenz | 158 cells/mm³ at 48 weeks | Study 934 |
In Vitro Antiviral Activity
The intrinsic potency of NRTIs can be assessed through in vitro assays that determine the concentration of the drug required to inhibit viral replication by 50% (IC50).
Table 3: Comparative In Vitro IC50 Values against HIV-1
| NRTI | Cell Type | IC50 (nM) | Reference |
| Tenofovir | MT-2 cells | 2,500 | [7] |
| Abacavir | MT-2 cells | 3,700 | [7] |
| Lamivudine | MT-2 cells | 1,200 | [7] |
| Emtricitabine | MT-2 cells | 20 | [7] |
| Zidovudine | MT-2 cells | 12 | [7] |
Note: IC50 values can vary depending on the cell line, viral strain, and assay conditions.
Safety and Tolerability Profile
While generally well-tolerated, NRTIs are associated with class-specific and drug-specific adverse effects.
Table 4: Key Adverse Events Associated with Tenofovir and Other NRTIs
| NRTI | Common Adverse Events | Serious Adverse Events |
| Tenofovir (TDF) | Nausea, diarrhea, headache, asthenia | Renal impairment (including Fanconi syndrome), decreased bone mineral density.[8] |
| Tenofovir (TAF) | Nausea, headache | Lower risk of renal and bone toxicity compared to TDF.[3][9] |
| Abacavir | Nausea, headache, insomnia | Hypersensitivity reaction (associated with HLA-B*5701 allele), potential increased risk of myocardial infarction.[8] |
| Lamivudine | Nausea, headache, fatigue | Generally well-tolerated with a favorable long-term safety profile. |
| Emtricitabine | Nausea, diarrhea, headache, rash | Hyperpigmentation of palms and/or soles (rare). |
| Zidovudine | Nausea, vomiting, headache, myalgia | Bone marrow suppression (anemia, neutropenia), lipoatrophy.[8] |
Resistance Profiles: A Major Consideration in Long-Term Therapy
The emergence of drug resistance is a significant challenge in HIV treatment. Different NRTIs are associated with distinct resistance mutation profiles.
Table 5: Common NRTI Resistance Mutations and their Impact
| Mutation | Selected by | Impact on NRTI Susceptibility |
| M184V/I | Lamivudine, Emtricitabine | High-level resistance to Lamivudine and Emtricitabine. Increases susceptibility to Zidovudine and Tenofovir.[10][11] |
| K65R | Tenofovir, Abacavir, Didanosine, Stavudine | Broad resistance to most NRTIs except Zidovudine.[12] |
| Thymidine Analogue Mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Zidovudine, Stavudine | Cross-resistance to multiple NRTIs, including Tenofovir and Abacavir.[10] |
The M184V mutation is one of the most common resistance mutations to emerge under therapy with lamivudine or emtricitabine.[10] While it confers high-level resistance to these two drugs, it can also increase the susceptibility of the virus to tenofovir and zidovudine.[11] The K65R mutation, often selected by tenofovir or abacavir, leads to broad cross-resistance among NRTIs, with the notable exception of zidovudine.[12] TAMs, historically associated with older NRTIs like zidovudine and stavudine, can also reduce the activity of newer agents.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key in vitro assays used to evaluate NRTI activity.
Reverse Transcriptase (RT) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin-labeled dUTP (DIG-dUTP) and unlabeled dATP in a reaction buffer (e.g., Tris-HCl, KCl, MgCl2).
-
Enzyme and Inhibitor Incubation: Add recombinant HIV-1 RT enzyme to the reaction mixture in the presence of varying concentrations of the test NRTI or control inhibitors.
-
Reaction Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for the synthesis of a DIG-labeled DNA strand.
-
Detection: Transfer the reaction product to a streptavidin-coated microplate to capture the biotinylated oligo(dT) primer and the newly synthesized DNA strand.
-
Quantification: Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD). After a washing step, add a peroxidase substrate (e.g., ABTS). The resulting colorimetric signal, measured with a spectrophotometer, is proportional to the RT activity.[13]
Figure 2: Experimental workflow for a colorimetric reverse transcriptase activity assay.
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of an NRTI in inhibiting HIV-1 replication in a cellular context.
Methodology:
-
Cell Seeding: Seed a suitable human T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Drug Treatment: Add serial dilutions of the test NRTI to the cells and incubate for a short period (e.g., 1-2 hours).
-
Viral Infection: Infect the cells with a known amount of a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation: Incubate the infected cells for 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using one of several methods:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.
-
Reporter Gene Assay: Use an engineered cell line (e.g., TZM-bl) that expresses a reporter gene (e.g., luciferase, β-galactosidase) under the control of the HIV-1 LTR promoter. Viral replication leads to the expression of the reporter, which can be quantified.[14]
-
Cell Viability Assay: Measure the cytopathic effect of the virus by assessing cell viability (e.g., using MTT or MTS assays).
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of viral replication against the drug concentration.
Figure 3: General experimental workflow for a cell-based HIV antiviral activity assay.
Conclusion
The selection of an NRTI for inclusion in an antiretroviral regimen requires careful consideration of its efficacy, safety profile, and resistance barrier. Tenofovir, in both its TDF and TAF formulations, remains a highly effective and widely prescribed NRTI. TAF offers an improved safety profile concerning renal and bone health compared to TDF. Other NRTIs such as abacavir, lamivudine, and emtricitabine also play crucial roles in modern ART, each with its own set of advantages and disadvantages. Zidovudine, while historically important, is now less frequently used in first-line therapy due to its side-effect profile but can retain activity against certain NRTI-resistant viral strains. Understanding the comparative data and the underlying experimental methodologies is essential for the continued development of more effective and safer antiretroviral therapies.
References
- 1. hivpa.org [hivpa.org]
- 2. Tenofovir Disoproxil â a Salty Tale [medsafe.govt.nz]
- 3. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir/Lamivudine Versus Tenofovir DF/Emtricitabine as Part of Combination Regimens for Initial Treatment of HIV: Final Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir DF and emtricitabine vs. zidovudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zidovudine, tenofovir or abacavir? Different adverse effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
- 10. Clinical significance of HIV reverse-transcriptase inhibitor-resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tenofovir Formulations: Efficacy, Safety, and Experimental Validation
This guide provides a comprehensive comparison of two key formulations of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy and safety of these antiretroviral agents, supported by experimental data and protocols.
Comparative Efficacy and Safety
Tenofovir, a cornerstone of antiretroviral therapy, is available in two prodrug forms, TDF and TAF. While both are highly effective in the treatment of HIV and chronic hepatitis B, they exhibit different pharmacokinetic profiles that influence their safety. TAF was designed to be more stable in plasma, leading to more efficient delivery of the active drug, tenofovir diphosphate, into target cells. This results in lower circulating plasma concentrations of tenofovir compared to TDF, which is hypothesized to reduce off-target side effects.[1]
Efficacy Data
Clinical trials have demonstrated the non-inferior efficacy of TAF compared to TDF in virologic suppression for the treatment of both HIV and chronic hepatitis B.[2][3] A meta-analysis of randomized controlled trials showed a modest, but statistically significant, advantage for TAF in achieving viral suppression when used in combination with a boosting agent.[4]
| Outcome | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Statistical Significance |
| Virologic Suppression (Boosted Regimen) | 94% | 92% | p = 0.0004 |
| Virologic Suppression (Unboosted Regimen) | ~90% | ~90% | No significant difference |
| HBV DNA Suppression | High rates of suppression, comparable to TDF | High rates of suppression | No significant difference |
| ALT Normalization | More effective in achieving ALT normalization (RR=1.38) | - | p = 0.0002 |
Table 1: Comparative Efficacy of TAF and TDF in Clinical Trials.[4][5]
Safety Data
The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health. The lower systemic exposure to tenofovir with TAF administration is associated with a reduced risk of nephrotoxicity and bone mineral density loss.[1][6]
A pooled analysis of 26 clinical trials with over 18,000 person-years of follow-up provided robust evidence of the improved renal safety of TAF.[7][8][9]
| Adverse Event | Tenofovir Alafenamide (TAF) (n=6360) | Tenofovir Disoproxil Fumarate (TDF) (n=2962) | Statistical Significance |
| Proximal Renal Tubulopathy | 0 cases | 10 cases | p < 0.001 |
| Discontinuation due to Renal Adverse Event | 3 participants | 14 participants | p < 0.001 |
Table 2: Comparative Renal Safety of TAF and TDF from a Pooled Analysis of 26 Clinical Trials.[7][8][9]
Similarly, multiple studies have demonstrated a more favorable bone safety profile for TAF compared to TDF. Patients switching from TDF to TAF have shown improvements in bone mineral density (BMD).[1][10] A meta-analysis of randomized controlled trials in patients with chronic hepatitis B highlighted these differences.[5]
| Bone Safety Outcome | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Statistical Significance |
| Hip BMD Reduction | Significantly less reduction | - | p < 0.00001 |
| Spine BMD Reduction | Significantly less reduction | - | p < 0.00001 |
Table 3: Comparative Bone Mineral Density Changes with TAF and TDF.[5] In a study of patients over 60, switching to TAF was associated with a 2.24% increase in spine BMD and a 1.33% increase in hip BMD after 48 weeks, while those remaining on TDF experienced declines of -0.10% and -0.73%, respectively.[10]
Experimental Protocols
Clinical Trial Methodology: A Representative Example
The efficacy and safety of TAF versus TDF have been evaluated in numerous randomized, double-blind, multicenter, active-controlled, non-inferiority trials. A typical study design is as follows:
-
Participant Selection: Treatment-naive or experienced adult patients with HIV-1 infection or chronic hepatitis B are screened for eligibility. Key inclusion criteria often include a viral load above a certain threshold and adequate renal function (e.g., estimated glomerular filtration rate > 50 mL/min).
-
Randomization: Eligible participants are randomly assigned in a 2:1 or 1:1 ratio to receive a TAF-containing regimen or a TDF-containing regimen. The double-blind design ensures that neither the participants nor the investigators know which treatment is being administered.
-
Treatment: Participants receive the assigned study drug daily for a predefined period, often 48 to 96 weeks or longer.
-
Efficacy Assessment: The primary efficacy endpoint is typically the proportion of participants with a viral load below a specified level (e.g., <50 copies/mL for HIV) at the end of the study period.
-
Safety Monitoring: Safety is assessed through regular monitoring of adverse events, laboratory parameters (including serum creatinine and liver function tests), and bone mineral density scans (DEXA scans) at baseline and specified follow-up intervals.
-
Statistical Analysis: The primary analysis for efficacy is a non-inferiority comparison of the response rates between the two treatment arms. Safety outcomes are compared using appropriate statistical tests, such as t-tests for continuous variables and chi-squared or Fisher's exact tests for categorical variables.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common and validated method for the quantitative determination of tenofovir in pharmaceutical formulations is RP-HPLC.
-
Chromatographic System: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software is used.
-
Mobile Phase Preparation: A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted to a specific value) and an organic solvent (e.g., methanol or acetonitrile) in a defined ratio (e.g., 30:70 v/v) is prepared, filtered, and degassed.[11][12]
-
Standard Solution Preparation: A stock solution of tenofovir of a known concentration is prepared by dissolving a precisely weighed amount of the reference standard in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of the active ingredient is weighed, dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution of a known concentration.
-
Chromatographic Conditions: The mobile phase is pumped through the column at a constant flow rate (e.g., 1.0 mL/min). The column temperature is maintained at a specific temperature (e.g., 40°C). The detection wavelength is set at the absorbance maximum of tenofovir (e.g., 260 nm).[11][13]
-
Method Validation: The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[14]
-
Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The correlation coefficient should be close to 1.
-
Precision: The precision of the method is determined by repeatedly analyzing the same sample, and the relative standard deviation (RSD) of the results should be within acceptable limits (typically <2%).
-
Accuracy: Accuracy is assessed by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated.
-
Visualizations
Mechanism of Action of Tenofovir
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[15] As a prodrug, it is first metabolized to its active form, tenofovir diphosphate.[16] Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[16] Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis.[15][16]
References
- 1. thebodypro.com [thebodypro.com]
- 2. Eight-year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
- 5. O31 Comparative efficacy and safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate in chronic hepatitis B: meta-analysis of randomized controlled trials | Gut [gut.bmj.com]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: A pooled analysis of 26 clinical trials | ID: z029pb34r | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Switching from TDF to TAF associated with improvements in bone mineral density in people over 60 | aidsmap [aidsmap.com]
- 11. ijpbs.com [ijpbs.com]
- 12. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 14. rjptonline.org [rjptonline.org]
- 15. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Tenofovir? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Tenofovir Prodrugs: TDF vs. TAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two principal oral prodrugs of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It synthesizes efficacy and safety data from key clinical trials in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Detailed experimental protocols for pivotal clinical assessments and visualizations of relevant biological pathways are included to support an in-depth understanding of their respective profiles.
Executive Summary
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. TDF and TAF were developed to optimize the delivery of the active metabolite, tenofovir diphosphate, to target cells while minimizing systemic exposure to tenofovir, thereby reducing the risk of off-target toxicities. Clinical evidence demonstrates that TAF, at a much lower dose than TDF, achieves non-inferior or superior virologic suppression in both HIV and HBV treatment.[1][2][3][4] Notably, TAF is associated with a more favorable safety profile, particularly concerning renal function and bone mineral density.[1][2][3][5]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety outcomes from comparative studies of TAF and TDF in HIV and HBV treatment.
Table 1: Comparative Efficacy of TAF vs. TDF in HIV-1 Treatment (Treatment-Naïve Adults)
| Outcome Measure | TAF-based Regimen | TDF-based Regimen | Key Findings | Citations |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 | 90.2% - 92% | 89.5% - 90% | TAF is non-inferior to TDF. | [2][6] |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 96 | 86.16% | 84.80% | TAF demonstrates sustained non-inferiority to TDF. | [3] |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 144 | 84.2% | 80.0% | TAF was superior to TDF in virologic efficacy. | [6][7] |
| Mean Change in CD4+ Cell Count from Baseline at Week 48 | Similar increases observed in both arms. | Similar increases observed in both arms. | No significant difference in immune reconstitution. | [3] |
Table 2: Comparative Safety of TAF vs. TDF in HIV-1 Treatment
| Safety Endpoint | TAF-based Regimen | TDF-based Regimen | Key Findings | Citations |
| Mean Percentage Change in Hip Bone Mineral Density (BMD) at Week 96 | -0.33% | -2.51% | Significantly smaller decreases in BMD with TAF. | [5] |
| Mean Percentage Change in Spine Bone Mineral Density (BMD) at Week 96 | -0.75% | -2.57% | Significantly smaller decreases in BMD with TAF. | [5] |
| Median Change in Estimated Glomerular Filtration Rate (eGFR) by Cockcroft-Gault at Week 96 (mL/min) | -1.2 | -4.8 | Significantly smaller decline in eGFR with TAF. | [5] |
| Renal-related Discontinuations by Week 144 | 0 | 12 | Significantly fewer renal-related discontinuations with TAF. | [7] |
| Proximal Tubulopathy Cases by Week 144 | 0 | 4 | No cases of proximal tubulopathy reported with TAF. | [7] |
Table 3: Comparative Efficacy and Safety of TAF vs. TDF in HBV Treatment (HBeAg-Negative)
| Outcome Measure | TAF (25 mg) | TDF (300 mg) | Key Findings | Citations |
| HBV DNA <29 IU/mL at Week 48 | 94% | 93% | TAF is non-inferior to TDF in viral suppression. | [8] |
| HBV DNA <29 IU/mL at Week 96 | 90% | 91% | Sustained non-inferiority at 96 weeks. | [5] |
| Mean Percentage Change in Hip BMD at Week 96 | -0.33% | -2.51% | Significantly less bone loss with TAF. | [5] |
| Mean Percentage Change in Spine BMD at Week 96 | -0.75% | -2.57% | Significantly less bone loss with TAF. | [5] |
| Median Change in eGFR (Cockcroft-Gault) at Week 96 (mL/min) | -1.2 | -4.8 | Significantly smaller impact on renal function with TAF. | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative studies.
Measurement of HIV-1 RNA Viral Load
-
Principle : Quantification of HIV-1 RNA in plasma is performed using nucleic acid amplification tests (NAATs), most commonly real-time polymerase chain reaction (RT-PCR).[9][10]
-
Procedure :
-
Sample Collection : Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation within a specified timeframe to ensure RNA stability.
-
RNA Extraction : HIV-1 RNA is extracted from plasma samples using automated systems such as the Roche COBAS AmpliPrep.[10]
-
Amplification and Detection : The extracted RNA is subjected to reverse transcription and real-time PCR. The assay targets conserved regions of the HIV-1 genome, such as gag and LTR.[10] Fluorescently labeled probes are used for the real-time detection of amplified products.
-
Quantification : The amount of HIV-1 RNA is quantified by comparing the amplification signal to a standard curve of known concentrations. Results are reported as copies/mL. The lower limit of quantification for most modern assays is between 20 and 50 copies/mL.[9]
-
Assessment of Bone Mineral Density (BMD)
-
Principle : Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.[11][12] It utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue.
-
Procedure :
-
Patient Positioning : The patient is positioned on the DXA table according to standardized protocols for the skeletal site being measured (e.g., lumbar spine, proximal femur).
-
Image Acquisition : The DXA scanner arm moves over the area of interest, emitting low- and high-energy X-rays. Detectors measure the amount of X-ray that passes through the body.
-
Data Analysis : The software calculates the bone mineral content (in grams) and the bone area (in square centimeters). BMD is then calculated as g/cm².
-
Reporting : Results are reported as absolute BMD (g/cm²), T-scores (comparison to a young, healthy adult reference population), and Z-scores (comparison to an age- and sex-matched reference population).[12]
-
Monitoring of Renal Function
-
Serum Creatinine :
-
Principle : Creatinine, a waste product of muscle metabolism, is filtered by the kidneys. Its serum concentration is an indicator of renal function.
-
Procedure : A blood sample is collected, and serum creatinine is measured using an enzymatic method.[13] This method involves the conversion of creatinine to creatine, followed by a series of enzymatic reactions that produce a colored product, which is measured spectrophotometrically.[13]
-
-
Estimated Glomerular Filtration Rate (eGFR) :
-
Principle : eGFR is a calculated measure of how well the kidneys are filtering waste from the blood.
-
Procedure : eGFR is calculated using formulas that incorporate serum creatinine levels, age, sex, and sometimes race. The Cockcroft-Gault and Modification of Diet in Renal Disease (MDRD) equations are commonly used.[13]
-
-
Urine Protein-to-Creatinine Ratio (UPCR) :
-
Principle : This ratio provides an estimate of the 24-hour urinary protein excretion and is a marker for kidney damage.
-
Procedure : A random urine sample is collected.[14] The concentrations of total protein and creatinine are measured. The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.[14]
-
Visualizations
Tenofovir Intracellular Activation Pathway
Caption: Intracellular conversion of TDF and TAF to the active tenofovir diphosphate.
Experimental Workflow for Comparative Clinical Trials
Caption: Generalized workflow for TAF vs. TDF comparative clinical trials.
Proposed Mechanism of Tenofovir-Induced Renal Toxicity
Caption: Cellular mechanism of tenofovir-induced nephrotoxicity in proximal tubule cells.
Proposed Mechanism of Tenofovir-Induced Bone Mineral Density Loss
Caption: Direct and indirect mechanisms of tenofovir-associated bone density loss.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Tenofovir and Renal Toxicity at Cellular Level | Burapha Science Journal [scijournal.buu.ac.th]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
- 8. Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of patients with HBeAg-negative chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. HIV-1 Load Comparison Using Four Commercial Real-Time Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscd.org [iscd.org]
- 12. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
Validating the Mechanism of Action of Tenofovir Maleate in a Humanized Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the established mechanism of action of tenofovir, a cornerstone antiretroviral agent, within a sophisticated, new model system. We compare the performance of tenofovir in a traditional in vitro cell line model against a more physiologically relevant humanized mouse model, offering supporting experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Established Mechanism of Action of Tenofovir
Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV and Hepatitis B virus (HBV) infections. It is typically administered as a prodrug, such as tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), or the generic salt form, tenofovir disoproxil maleate. Following administration, the prodrug is converted into its active form, tenofovir diphosphate (TFV-DP).
TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication. Its selectivity for viral reverse transcriptase over human DNA polymerases contributes to its favorable safety profile.
Comparison of Model Systems for Mechanism Validation
The selection of an appropriate model system is critical for the preclinical evaluation of antiviral agents. While traditional in vitro models are invaluable for initial screening, advanced in vivo models provide a more comprehensive understanding of drug efficacy and mechanism in a complex biological environment.
-
Standard Model System: In Vitro Cell Lines (e.g., MT-4, CEM-SS): These are immortalized human T-lymphocyte cell lines that are highly susceptible to HIV-1 infection. They are cost-effective and suitable for high-throughput screening of antiviral compounds. However, they lack the complex cell-cell interactions, immune responses, and pharmacokinetic challenges of an in vivo system.
-
New Model System: Humanized BLT (Bone Marrow/Liver/Thymus) Mouse Model: This in vivo model involves transplanting human fetal thymus and liver tissues, along with autologous fetal liver-derived CD34+ hematopoietic stem cells, into immunodeficient mice. This results in the development of a functional human immune system, including T-cells, making the mice susceptible to HIV infection through relevant routes like vaginal transmission. This model allows for the evaluation of drug efficacy, toxicity, and viral dynamics in a system that more closely mimics human physiology.
Data Presentation: Tenofovir Performance Comparison
The following tables summarize quantitative data illustrating the performance of tenofovir in both standard and new model systems.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Tenofovir
| Parameter | Cell Line | Value | Reference |
| EC50 (vs. HIV-1) | Lymphoblastoid Cells | 0.04 - 8.5 µM | |
| MT-4 Cells | 1.15 µg/mL | ||
| MT-2 Cells | 0.013 µM | ||
| CC50 (Cytotoxicity) | HepG2 (Liver) Cells | 398 µM | |
| Skeletal Muscle Cells | 870 µM | ||
| Renal Proximal Tubule Cells | >1000 µM | ||
| Erythroid Progenitor Cells | >200 µM | ||
| Ki (vs. HBV Polymerase) | N/A (Enzyme Assay) | 0.18 µM |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability by 50%. Ki: Inhibition constant.
Table 2: In Vivo Efficacy of Tenofovir in the Humanized BLT Mouse Model
| Study Parameter | Treatment Group | Outcome | Protection Efficacy | Reference |
| Vaginal HIV-1 Challenge | 1% Tenofovir Gel (Topical) | Significant reduction in HIV transmission | ~90% | |
| Control (Placebo Gel) | 100% of mice infected | 0% | ||
| Vaginal HIV-1 Challenge | 0.1% TDF-NP-TMS Gel (4h pre-challenge) | No detectable plasma viral load | 100% | |
| 0.5% TDF-NP-TMS Gel (24h pre-challenge) | No detectable plasma viral load | 100% | ||
| Systemic cART | FTC/EVG/TDF Combination (Oral) | Full viral suppression | Maintained for several weeks |
TDF-NP-TMS Gel: Tenofovir Disoproxil Fumarate Nanoparticles in a Thermosensitive Gel. cART: Combination Antiretroviral Therapy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the RT enzyme, confirming a key aspect of tenofovir's mechanism.
Materials:
-
Recombinant HIV-1 RT enzyme
-
RT assay kit (e.g., from Roche, Sigma-Aldrich, or XpressBio)
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)15)
-
Labeled nucleotides (e.g., Digoxigenin- and Biotin-labeled dUTP)
-
Peroxidase-conjugated anti-Digoxigenin antibody
-
Tenofovir diphosphate (TFV-DP) as a positive control inhibitor
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (tenofovir maleate converted to TFV-DP) and controls.
-
In a 96-well microplate, add the RT enzyme, the template/primer hybrid, and the reaction buffer.
-
Add the diluted test compound or control to the respective wells.
-
Initiate the reaction by adding the mixture of deoxynucleotides (dATP, dCTP, dGTP, dTTP) and the labeled dUTPs.
-
Incubate the plate for 1-6 hours at 37°C to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated microplate to capture the biotin-labeled synthesized DNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-Digoxigenin-POD antibody and incubate to allow binding to the incorporated DIG-dUTP.
-
Wash the plate and add the peroxidase substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition relative to the no-inhibitor control.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the drug on host cells.
Materials:
-
Target cells (e.g., MT-4, PBMCs, or cells from the mouse model)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the wells. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 3: HIV-1 p24 Antigen Quantification (ELISA)
This assay measures the amount of HIV-1 p24 capsid protein in culture supernatants or mouse plasma, serving as a direct marker of viral replication.
Materials:
-
HIV-1 p24 antigen capture ELISA kit
-
Culture supernatants or plasma samples from infected cells/mice
-
Triton X-100 solution (for viral lysis)
-
Wash buffer
-
Recombinant p24 antigen standard
-
Detection antibody (e.g., biotinylated anti-p24)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare samples: Lyse the virus in the samples by adding Triton X-100 solution and incubating for 30 minutes at 37°C.
-
Coat a 96-well plate with the capture anti-p24 antibody (or use a pre-coated plate from a kit).
-
Add the prepared p24 standards and test samples to the wells in duplicate. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells multiple times with wash buffer to remove unbound material.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add the Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells a final time.
-
Add the TMB substrate and incubate in the dark until a color develops (15-30 minutes).
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm.
-
Generate a standard curve from the p24 standards and use it to determine the concentration of p24 antigen in the test samples.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for validating tenofovir's mechanism of action in the humanized mouse model.
A Comparative Review of Tenofovir Prodrugs: TDF vs. TAF in HIV and HBV Research
A comprehensive analysis of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), offering researchers and drug development professionals a detailed comparison of their pharmacological profiles, efficacy, and safety, supported by experimental data and methodologies.
The development of tenofovir prodrugs marked a significant advancement in the management of HIV and Hepatitis B Virus (HBV) infections. Tenofovir Disoproxil Fumarate (TDF) and the more recent Tenofovir Alafenamide (TAF) are both cornerstones of antiretroviral therapy, but they possess distinct pharmacological properties that influence their clinical performance. This guide provides an objective comparison of these two critical therapeutic agents, focusing on the experimental data that underpins our current understanding of their efficacy and safety.
Pharmacokinetic Profile: A Tale of Two Prodrugs
The fundamental difference between TDF and TAF lies in their chemical structure and subsequent metabolic activation. TDF is rapidly converted to tenofovir in the plasma, leading to high circulating levels of the active drug. In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within lymphocytes and hepatocytes. This targeted delivery mechanism results in significantly lower plasma concentrations of tenofovir and higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), as detailed in the table below.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Difference (TAF vs. TDF) |
| Standard Dose | 300 mg | 10 mg or 25 mg | - |
| Plasma Tenofovir (TFV) AUC | High | ~90% Lower | ~0.1x |
| Intracellular Tenofovir Diphosphate (TFV-DP) in PBMCs | Lower | ~4-7x Higher | ~4-7x |
Efficacy in HIV and HBV Suppression
Both TDF and TAF, as part of combination therapy, have demonstrated high efficacy in suppressing HIV and HBV replication. Clinical trials have generally shown TAF to be non-inferior to TDF in achieving virologic suppression.
HIV-1 RNA Suppression
In treatment-naive HIV-1 infected adults, TAF-containing regimens have shown non-inferior efficacy to TDF-containing regimens in achieving HIV-1 RNA levels <50 copies/mL. One large pooled analysis of two Phase 3 trials showed that at week 144, 84.2% of patients on the TAF regimen achieved this endpoint compared to 80.0% on the TDF regimen.[1]
| Study Endpoint | E/C/F/TAF | E/C/F/TDF |
| HIV-1 RNA <50 copies/mL at Week 48 | 92% | 90% |
| HIV-1 RNA <50 copies/mL at Week 96 | 87% | 85% |
| HIV-1 RNA <50 copies/mL at Week 144 | 84.2% | 80.0% |
HBV DNA Suppression
For patients with chronic HBV, TAF has also demonstrated non-inferiority to TDF in suppressing HBV DNA. In a study of HBeAg-positive HBV patients, 64% of those receiving tenofovir alafenamide had HBV DNA less than 29 IU/mL at week 48, compared to 67% of patients receiving tenofovir disoproxil fumarate.[2] In some studies with HIV/HBV co-infected patients, TAF has been associated with a faster decline in HBV DNA.
| Study Population | TAF Group | TDF Group |
| HBeAg-positive, HBV DNA <29 IU/mL at Week 48 | 64% | 67% |
| HBeAg-negative, HBV DNA <29 IU/mL at Week 96 | 94% | 93% |
Safety Profile: Bone and Renal Health
The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning bone mineral density and renal function. The lower plasma concentrations of tenofovir with TAF result in reduced exposure of bone and kidney tissues to the active drug.
Bone Mineral Density
Numerous studies have consistently shown that TDF is associated with greater decreases in bone mineral density (BMD) compared to TAF.
| Parameter | TAF-based Regimen | TDF-based Regimen |
| Mean % Decrease in Spine BMD at Week 144 | -0.89% | -2.97% |
| Mean % Decrease in Hip BMD at Week 144 | -0.69% | -3.28% |
Renal Function
Markers of renal function are also more favorable with TAF compared to TDF. This includes smaller changes in serum creatinine and estimated glomerular filtration rate (eGFR), as well as less evidence of proteinuria.
| Renal Safety Parameter | TAF-based Regimen | TDF-based Regimen |
| Median Change in eGFR at Week 144 (mL/min) | -1.2 | -4.8 |
| Renal-related Discontinuations | 0 | 12 |
| Cases of Proximal Tubulopathy | 0 | 4 |
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathways of TDF and TAF.
Caption: Experimental workflow for a comparative clinical trial of TDF vs. TAF.
Experimental Protocols
Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)
Objective: To measure the concentration of the active metabolite TFV-DP in peripheral blood mononuclear cells (PBMCs).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
PBMC Isolation: Whole blood is collected in EDTA tubes. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated cells are counted to allow for normalization of the final concentration.
-
Cell Lysis and Protein Precipitation: A known number of PBMCs are lysed, typically with a methanol-based solution, to release intracellular components. Proteins are then precipitated and removed by centrifugation.
-
Solid Phase Extraction (SPE): The supernatant containing TFV-DP is subjected to SPE for cleanup and concentration.
-
Enzymatic Dephosphorylation: The isolated TFV-DP is treated with an enzyme, such as alkaline phosphatase, to convert it back to tenofovir. This step is necessary because TFV-DP is highly polar and not easily analyzed by reverse-phase LC-MS/MS.
-
LC-MS/MS Analysis: The resulting tenofovir is quantified using a validated LC-MS/MS method. A stable isotope-labeled internal standard is used for accurate quantification. The concentration is then back-calculated to determine the original amount of TFV-DP and expressed as fmol per million cells.
Measurement of Bone Mineral Density (BMD)
Objective: To assess changes in bone density at key skeletal sites.
Methodology: Dual-Energy X-ray Absorptiometry (DXA).
-
Patient Preparation: The patient is asked to lie on the DXA table. Any metallic objects that could interfere with the scan are removed.
-
Scan Acquisition: The DXA scanner, which uses two X-ray beams with different energy levels, is passed over the areas of interest, typically the lumbar spine and hip.
-
Data Analysis: The software calculates the amount of X-ray that passes through the bone and soft tissue to determine the bone mineral content. BMD is then calculated as bone mineral content divided by the area of the scanned region (g/cm²).
-
Quality Control: Regular calibration of the DXA machine with a phantom is performed to ensure accuracy and precision.
Assessment of Renal Function Markers
Objective: To monitor kidney function and detect potential nephrotoxicity.
Methodology: Standard clinical laboratory assays.
-
Serum Creatinine: Blood samples are collected, and serum creatinine levels are measured using a standardized enzymatic or Jaffe method.
-
Estimated Glomerular Filtration Rate (eGFR): The eGFR is calculated using a validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula, which incorporates serum creatinine, age, sex, and race.
-
Proteinuria: Urine samples are collected to measure the amount of protein. This can be done through a spot urine sample to determine the urine protein-to-creatinine ratio (UPCR) or a 24-hour urine collection for total protein excretion.
Conclusion
TAF represents a significant refinement of tenofovir prodrug therapy, offering a safety advantage over TDF, particularly in terms of bone and renal health, while maintaining non-inferior antiviral efficacy. The targeted intracellular delivery of tenofovir by TAF allows for a much lower dose and reduced systemic exposure to the active drug, which is beneficial for long-term treatment. For researchers and clinicians, the choice between TDF and TAF will depend on a variety of factors, including patient-specific characteristics such as pre-existing renal or bone conditions, as well as cost and availability. The experimental data strongly supports the improved safety profile of TAF, making it a preferred option for many patients requiring long-term HIV or HBV therapy.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tenofovir Maleate
For laboratory professionals engaged in drug development and research, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Tenofovir maleate, a key component in antiretroviral therapy. Adherence to these procedural steps will minimize exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive barrier is crucial to prevent accidental contact and inhalation. The following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles and splashes. |
| Hand Protection | Protective gloves | Chemical-resistant nitrile gloves are recommended. |
| Body Protection | Impervious clothing / Lab coat | To prevent contact with skin and clothing. |
| Respiratory Protection | Suitable respirator / NIOSH-approved respirator | Recommended when handling the powder form to avoid dust inhalation. Use in well-ventilated areas.[1][2] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial response steps for different types of exposure.
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][3] Seek immediate medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.[2] Seek immediate medical attention. |
Spill Management and Disposal Plan
A clear and efficient plan for managing accidental spills and the proper disposal of this compound is essential to prevent environmental contamination and ensure a safe workspace.
Spill Cleanup Protocol:
In the case of a spill, the following step-by-step procedure should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended personal protective equipment, including a respirator, gloves, eye protection, and a lab coat.[1][2]
-
Contain the Spill: Prevent further spread of the powder.
-
Clean the Spill: For powdered spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid solutions, absorb with an inert material such as diatomite or universal binders.[1]
-
Decontaminate: Decontaminate the spill area and cleaning equipment by scrubbing with alcohol.[1]
-
Collect and Dispose: Place all contaminated materials, including the spilled substance, absorbent materials, and cleaning supplies, into a sealed, labeled container for hazardous waste disposal.[2][4]
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as chemical waste.
-
Waste Collection: All waste materials should be collected in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4][5] This may involve incineration in an approved facility.[5] Do not allow the product to enter drains or water courses.[1]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][4]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Recommended storage for the powder is at -20°C for long-term stability (3 years).[1]
Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
